CR5 protein
Beschreibung
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Eigenschaften
CAS-Nummer |
157091-96-8 |
|---|---|
Molekularformel |
C96H126N22O16S |
Synonyme |
CR5 protein |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CCR5: A Core Component in Immune Signaling and HIV-1 Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor type 5 (CCR5), also known as CD195, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and effector functions of various immune cells.[1][2] It is predominantly expressed on the surface of T cells, macrophages, dendritic cells, and microglia.[1][3] CCR5 and its chemokine ligands are integral to orchestrating immune responses, particularly in directing the migration of leukocytes to sites of inflammation.[4] Beyond its physiological function, CCR5 has garnered significant attention in the scientific community as the primary co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1), the virus responsible for Acquired Immunodeficiency Syndrome (AIDS).[2][4] This guide provides a comprehensive technical overview of the structure, function, and signaling pathways of the CCR5 protein, with a focus on its role in both normal immune function and HIV-1 pathogenesis.
Cthis compound Structure
The Cthis compound is a member of the class A G protein-coupled receptor family, characterized by a canonical structure of seven transmembrane (7TM) α-helices (I-VII) connected by three intracellular (ICL1-3) and three extracellular loops (ECL1-3).[1] The N-terminus is located extracellularly, while the C-terminus resides in the cytoplasm.
The extracellular domains, particularly the N-terminus and ECL2, are crucial for ligand binding.[1][5] The N-terminal region is rich in tyrosine and acidic amino acids, which are critical for interactions with both natural chemokine ligands and the HIV-1 envelope glycoprotein (B1211001) gp120.[6][7] Two highly conserved disulfide bonds provide structural stability: one between the N-terminus (Cys20) and ECL3 (Cys269), and another between TM-III (Cys101) and ECL2 (Cys178).[1][8] The transmembrane helices form a deep binding pocket that accommodates both endogenous chemokines and small molecule inhibitors.[1]
Function and Signaling
The primary function of CCR5 is to mediate the chemotaxis of immune cells.[4] Its cognate ligands include the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][9] Binding of these chemokines to CCR5 initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
CCR5 is coupled to the Gi class of heterotrimeric G proteins.[2] Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits, triggering a cascade of downstream events.[10] This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7][10] IP3 stimulates the release of calcium from intracellular stores, a key event in many cellular activation processes.[10] The Gβγ subunit can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs).[9]
Following activation, CCR5 signaling is tightly regulated. G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor, which promotes the binding of β-arrestins.[2] β-arrestin binding desensitizes the receptor to further stimulation and targets it for internalization via clathrin-mediated endocytosis.[2]
CCR5 Signaling Pathway
Caption: Canonical G protein-dependent signaling pathway initiated by chemokine binding to CCR5.
Role in HIV-1 Infection
CCR5 is the principal co-receptor for R5-tropic HIV-1 strains, which are responsible for the majority of initial viral transmissions.[4] The process of viral entry into a host cell is initiated by the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the surface of the target cell.[11] This binding induces a conformational change in gp120, exposing a binding site for CCR5.[11] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cytoplasm.[6]
The interaction between gp120 and CCR5 involves two key sites on the receptor: the tyrosine-sulfated N-terminus and the second extracellular loop (ECL2).[5][6] The V3 loop of gp120 inserts into the chemokine-binding pocket of CCR5.[6]
A naturally occurring 32-base pair deletion in the CCR5 gene (CCR5-Δ32) results in a non-functional, truncated protein that is not expressed on the cell surface.[1] Individuals homozygous for this mutation (Δ32/Δ32) are highly resistant to infection by R5-tropic HIV-1.[1] This discovery highlighted CCR5 as a major target for the development of antiretroviral drugs.
HIV-1 Entry Mechanism via CCR5
Caption: Stepwise process of R5-tropic HIV-1 entry into a host cell mediated by CD4 and CCR5.
Quantitative Data
CCR5 Expression on Immune Cells
| Cell Type | CCR5 Expression Level (Antibody Binding Sites/Cell) | Reference |
| CD4+/CD45RO+/CD62L- Memory T Cells | High | [12] |
| CD4+/CD45RO+/CD62L+ T Cells | Lower than memory T cells | [12] |
| Peripheral Blood Dendritic Cells (Fresh) | Highest among leukocyte subsets | [12] |
| Monocyte-derived Macrophages (M-CSF) | ~5,000 to ~50,000 | [12] |
| Monocyte-derived Macrophages (GM-CSF) | ~5,000 to ~20,000 | [12] |
| Rectal CD3+ T Cells | Median 46.1% positive | [13] |
| Colonic CD3+ T Cells | Median 44.6% positive | [13] |
| Rectal CD209+ Dendritic Cells | Median 22.9% positive | [13] |
| Colonic CD209+ Dendritic Cells | Median 33.3% positive | [13] |
Ligand Binding Affinities for CCR5
| Ligand | Binding Affinity (IC50/Ki/Kd) | Cell System/Assay | Reference |
| CCL5 (RANTES) | High Affinity | Variable | [14][15] |
| CCL3 (MIP-1α) | High Affinity | Variable | [15][16] |
| CCL4 (MIP-1β) | High Affinity | Variable | [15][16] |
| Maraviroc | Kd = 0.18 ± 0.02 nM | Radioligand Binding | [17] |
| Vicriviroc | Kd = 0.40 ± 0.02 nM | Radioligand Binding | [17] |
| DAPTA (vs. gp120 BaL) | IC50 = 0.06 nM | Competitive Binding | [18] |
| DAPTA (vs. gp120 CM235) | IC50 = 0.32 nM | Competitive Binding | [18] |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This assay measures the directional migration of cells in response to a chemoattractant.
Principle: A porous membrane separates two chambers. Cells are placed in the upper chamber, and a solution containing a CCR5 ligand (chemoattractant) is placed in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.
Methodology:
-
Cell Preparation: Culture CCR5-expressing cells (e.g., T cells, macrophages, or a CCR5-transfected cell line) and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Chamber Setup: Place a microporous membrane (typically 5-8 µm pore size) in a Boyden chamber apparatus.
-
Loading: Add the chemoattractant solution (e.g., CCL5 at a predetermined optimal concentration) to the lower chamber. Add the cell suspension to the upper chamber. For antagonist studies, pre-incubate the cells with the antagonist before adding them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours).
-
Quantification: After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope in several fields of view to determine the average number of migrated cells.
Caption: A simplified workflow for a Boyden chamber chemotaxis assay.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding to CCR5 and subsequent Gq-mediated signaling, calcium is released from intracellular stores, leading to an increase in fluorescence that can be measured over time.
Methodology:
-
Cell Preparation: Plate CCR5-expressing cells in a 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with an appropriate buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. An inhibitor of organic anion transporters, such as probenecid, may be included to prevent dye leakage.
-
Ligand Preparation: Prepare a solution of the CCR5 agonist at a concentration that is a multiple of the final desired concentration.
-
Measurement: Place the cell plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is indicative of the intracellular calcium concentration. Data can be expressed as the peak fluorescence intensity or the area under the curve. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
Radioligand Binding Assay
This assay is used to determine the affinity and density of receptors on a cell or membrane preparation.
Principle: A radiolabeled ligand is incubated with a sample containing the receptor of interest. The amount of radioligand that specifically binds to the receptor is measured.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CCR5-expressing cells by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, set up reactions containing the membrane preparation, a fixed concentration of the radiolabeled CCR5 ligand (e.g., [125I]-CCL5), and either buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of a test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a filter mat.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki (inhibitory constant) can be calculated.
Conclusion
The Cthis compound is a multifaceted receptor with a critical role in immune system function and as a key player in HIV-1 pathogenesis. Its well-defined structure and signaling pathways have made it an attractive target for therapeutic intervention. The development of CCR5 antagonists, such as Maraviroc, represents a significant success in structure-based drug design and has provided a valuable therapeutic option for the treatment of HIV-1 infection.[19][20] Continued research into the intricacies of CCR5 biology, including its conformational dynamics and interactions with various ligands, will undoubtedly lead to the development of novel therapeutics for a range of inflammatory and infectious diseases. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the complex roles of this important receptor.
References
- 1. CCR5 - Wikipedia [en.wikipedia.org]
- 2. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair [frontiersin.org]
- 5. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of coreceptor recognition by HIV-1 envelope spike - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of CC Chemokine Receptor 5 with a Potent Chemokine Antagonist Reveals Mechanisms of Chemokine Recognition and Molecular Mimicry by HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 12. Quantification of CD4, CCR5, and CXCR4 levels on lymphocyte subsets, dendritic cells, and differentially conditioned monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting CCL5 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CCR5 structural plasticity shapes HIV-1 phenotypic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
CCR5 gene location and sequence
An In-depth Technical Guide to the Human CCR5 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5), also known as CD195, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the human immune system.[1][2] It functions as a receptor for several inflammatory chemokines, regulating the trafficking and effector functions of immune cells such as T-lymphocytes and macrophages.[2] Beyond its physiological role, CCR5 has garnered significant attention in the scientific and medical communities as the primary coreceptor for macrophage-tropic (R5) strains of HIV-1, the virus that causes AIDS.[3][4] A naturally occurring genetic deletion in the CCR5 gene confers strong resistance to HIV-1 infection, making the receptor a major focus for gene therapy, drug development, and clinical research.[1][5] This guide provides a comprehensive technical overview of the CCR5 gene's location, sequence, key experimental protocols, and associated signaling pathways.
CCR5 Gene Location and Structure
The human CCR5 gene is located on the short (p) arm of chromosome 3.[1][6] It resides within a cluster of other chemokine receptor genes.[3] The gene consists of 3 exons that encode the protein.[3]
Table 1: Genomic Location of Human CCR5
| Feature | Detail | Source |
|---|---|---|
| Chromosome | 3 | [1][7] |
| Arm | p (short arm) | [1][6] |
| Band | 3p21.31 | [1][3] |
| Genomic Position (GRCh38.p14) | Start: 46,370,142 bp | [3] |
| End: 46,376,206 bp | [3] |
| Assembly | GRCh38.p14 / NC_000003.12 |[3] |
CCR5 Gene and Protein Sequence Information
CCR5 encodes a 352-amino acid protein that is a member of the beta chemokine receptor family.[3][8] Structurally, it is a classic seven-transmembrane protein.[1][9] The gene has several known polymorphisms, with the most studied being CCR5-Δ32 (CCR5-delta 32). This variant involves a 32-base-pair deletion in the coding region, which results in a frameshift and a premature stop codon.[7][10] The resulting truncated protein is nonfunctional and fails to reach the cell surface, rendering individuals homozygous for this allele highly resistant to infection by R5 strains of HIV-1.[1][5]
Table 2: CCR5 Gene and Protein Identifiers
| Identifier | Accession Number / ID | Source |
|---|---|---|
| NCBI Gene ID | 1234 | [9][11] |
| Official Full Name | C-C motif chemokine receptor 5 | [3] |
| Aliases | CD195, CKR5, CC-CKR-5, CMKBR5 | [1][3] |
| RefSeq mRNA (Transcript Variant A) | NM_000579.3 | [9] |
| RefSeq Protein | NP_000570.1 | [9] |
| UniProtKB Accession | P51681 |[8] |
Key Experimental Methodologies
The study of CCR5 employs a range of molecular biology techniques. Below are protocols for fundamental experiments related to CCR5 analysis.
Experimental Protocol 1: PCR-Based Genotyping of the CCR5-Δ32 Allele
This method is widely used to screen for the presence of the CCR5-Δ32 mutation in genomic DNA.
Methodology:
-
Sample Collection & DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes, saliva, or buccal swabs using standard commercial kits. A simplified approach that bypasses formal DNA isolation by using cell lysate directly in the PCR reaction has also been proven effective.[12]
-
Primer Design: Two primers are designed to flank the 32-bp deletion region within the CCR5 gene.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the extracted DNA and the designed primers. The cycling conditions typically involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[12]
-
Analysis of PCR Products: The amplified DNA fragments are resolved using agarose (B213101) gel electrophoresis.[6][12]
-
Confirmation: Results can be confirmed by Sanger sequencing of the PCR products or by using capillary electrophoresis.[6][13]
Experimental Protocol 2: Generation of CCR5 Knockout Cells via CRISPR/Cas9
The CRISPR/Cas9 system allows for precise targeted disruption of the CCR5 gene in cell lines, creating valuable models for functional studies.[6][13]
Methodology:
-
gRNA Design: A single guide RNA (gRNA) is designed to target a specific sequence within the CCR5 coding region, often near the site of the natural Δ32 deletion. Online software tools are used for this purpose.[6]
-
Vector Construction & Delivery: The gRNA sequence and a Cas9 nuclease sequence are cloned into an expression vector. This vector is then delivered into the target cells (e.g., human induced pluripotent stem cells or T-cell lines) via transfection or electroporation.
-
Clonal Selection: Following delivery, cells are plated at a low density to allow for the growth of individual colonies (clones).
-
Screening and Validation: Genomic DNA is extracted from each clone. PCR is used to amplify the targeted region of the CCR5 gene.
-
Analysis: The PCR products are analyzed by gel electrophoresis to identify clones with deletions (indicated by smaller band sizes). The exact nature of the mutation (e.g., confirmation of a 32-bp deletion) is verified by Sanger sequencing of the PCR product.[13]
CCR5 Signaling Pathways
As a GPCR, CCR5 transduces extracellular signals into intracellular responses. Ligand binding—either by its natural chemokine ligands (e.g., CCL3, CCL4, CCL5) or the HIV-1 envelope protein gp120—triggers a conformational change in the receptor.[2][14] This activates associated intracellular heterotrimeric G proteins, primarily of the Gαi subtype, which are sensitive to pertussis toxin.[2]
Activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then initiate downstream signaling cascades:
-
Gβγ Subunit Pathway: The Gβγ dimer activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of Ca²⁺ from intracellular stores.[4][14]
-
Gαi Subunit Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).
-
Downstream Kinases: These initial events trigger multiple downstream kinase cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and various Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK).[4][14][15]
Collectively, these pathways orchestrate cellular responses such as chemotaxis, cell survival, proliferation, and the expression of inflammatory genes.[14][15] Receptor signaling is tightly regulated. Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular tail, which promotes the binding of β-arrestin.[2] This uncouples the receptor from the G protein (desensitization) and targets it for internalization into the cell, a key mechanism for terminating the signal.[2][5]
Conclusion
The CCR5 gene remains a subject of intense scientific interest due to its dual role in immune function and HIV-1 pathogenesis. Its well-defined genomic location, protein structure, and the profound clinical impact of the CCR5-Δ32 polymorphism have established it as a premier target for novel therapeutic strategies, including small molecule antagonists and curative gene-editing approaches. A thorough understanding of its molecular biology, signaling, and the experimental methods used for its study is essential for professionals engaged in immunology, virology, and drug development.
References
- 1. CCR5 - Wikipedia [en.wikipedia.org]
- 2. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 C-C motif chemokine receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. genscript.com [genscript.com]
- 10. pnas.org [pnas.org]
- 11. CCR5 C-C motif chemokine receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. online.ucpress.edu [online.ucpress.edu]
- 13. Frontiers | Detection of CCR5Δ32 Mutant Alleles in Heterogeneous Cell Mixtures Using Droplet Digital PCR [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
The Pivotal Role of C-C Chemokine Receptor 5 (CCR5) in Normal Immune Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Chemokine Receptor 5 (CCR5), also known as CD195, is a G protein-coupled receptor (GPCR) that plays a critical role in the orchestration of immune responses.[1][2] Primarily expressed on the surface of various immune cells, CCR5 is integral to leukocyte trafficking, inflammation, and the establishment of adaptive immunity. Its function as a coreceptor for macrophage-tropic strains of HIV-1 has brought it to the forefront of immunological and virological research. However, its role extends far beyond HIV pathogenesis, influencing a spectrum of physiological and pathological processes. This technical guide provides an in-depth exploration of the core functions of CCR5 in a healthy immune system, detailing its expression, ligands, signaling pathways, and the experimental methodologies used for its study.
Expression of CCR5 on Immune Cells
CCR5 is not ubiquitously expressed; its presence is largely restricted to specific subsets of leukocytes, where its expression levels can be modulated by the cellular activation state and the surrounding cytokine milieu. This differential expression is fundamental to its role in directing targeted immune responses.
T-Lymphocytes
CCR5 is predominantly expressed on memory and effector T-helper (Th1) cells, as well as on a subset of cytotoxic T-lymphocytes (CTLs) and regulatory T-cells (Tregs).[1][3] Naive T-cells, in contrast, exhibit low to negligible levels of CCR5 expression.[3] This expression pattern underscores the importance of CCR5 in recruiting antigen-experienced T-cells to sites of inflammation and infection.
Monocytes and Macrophages
Monocytes and macrophages are key components of the innate immune system and consistently express CCR5.[2][4] Upon differentiation of monocytes into macrophages, CCR5 expression can be further upregulated, particularly by macrophage colony-stimulating factor (M-CSF).[4] This expression is crucial for their recruitment to inflamed tissues where they perform phagocytic and antigen-presenting functions.
Dendritic Cells
Dendritic cells (DCs), the most potent antigen-presenting cells, also express CCR5, particularly in their immature state.[1] This allows them to migrate from peripheral tissues to lymph nodes upon encountering pathogens, a critical step in initiating adaptive immune responses. Mature DCs, however, tend to downregulate CCR5 expression.[4]
Other Immune Cells
Expression of CCR5 has also been documented on natural killer (NK) cells, eosinophils, and microglia, indicating its broad involvement in various facets of immunity.[1][5]
Table 1: Quantitative Expression of CCR5 on Human Immune Cell Subsets
| Cell Type | Sub-population | CCR5 Expression Level (Antibody-Binding Sites/Cell) | Reference |
| T-Lymphocytes | CD4+/CD45RO+/CD62L- (Memory) | High | [4] |
| CD4+/CD45RO+/CD62L+ | Moderate | [4] | |
| CD8+ | Variable (lower than CD4+ memory) | [6] | |
| Monocytes | ~5,000 - 20,000 | [4] | |
| Macrophages | M-CSF conditioned | ~50,000 | [4] |
| GM-CSF conditioned | ~20,000 | [4] | |
| Dendritic Cells | Fresh Peripheral Blood DCs | High | [4] |
| In vitro matured DCs | Increased from fresh | [4] | |
| NK Cells | ~7,000 | [7] | |
| B Cells | ~250 (low) | [7] |
CCR5 Ligands and Their Binding Affinities
The biological functions of CCR5 are initiated by the binding of its cognate chemokine ligands. The primary ligands for CCR5 are C-C motif chemokines, which are small secreted proteins that establish a chemical gradient to guide leukocyte migration.
The principal endogenous ligands for CCR5 are:
-
CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α)
-
CCL4 (Macrophage Inflammatory Protein-1β, MIP-1β)
-
CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES)
These chemokines are typically produced at sites of inflammation by a variety of cells, including activated T-cells, monocytes, and endothelial cells. The interaction between these ligands and CCR5 is characterized by high affinity, ensuring a robust response even at low chemokine concentrations.
Table 2: Binding Affinities (Kd) of Chemokine Ligands to CCR5
| Ligand | Receptor | Binding Affinity (Kd) in nM | Experimental Method | Reference |
| CCL3 (MIP-1α) | CCR5 | ~1-5 | Radioligand Binding Assay | [8] |
| CCL4 (MIP-1β) | CCR5 | ~1-5 | Radioligand Binding Assay | [8] |
| CCL5 (RANTES) | CCR5 | ~1-10 | Radioligand Binding Assay | [8] |
CCR5 Signaling Pathways
Upon ligand binding, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades through its association with heterotrimeric G proteins, primarily of the Gi/o family. This initiates a series of downstream events culminating in cellular responses such as chemotaxis, degranulation, and cytokine production.
Caption: CCR5 Signaling Pathway.
The primary signaling events following CCR5 activation include:
-
G Protein Activation: Ligand binding induces a conformational change in CCR5, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits.[3]
-
Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[5] This transient increase in cytosolic calcium is a key second messenger in many cellular processes.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates members of the PKC family, which in turn phosphorylate a variety of downstream targets, including components of the MAPK pathway.[3]
-
PI3K/Akt Pathway: The Gα subunit can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a crucial kinase involved in cell survival and proliferation.
-
MAPK Pathway: Activation of CCR5 can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which regulate gene expression and other cellular responses.[9]
The culmination of these signaling events is the reorganization of the actin cytoskeleton, leading to directed cell movement, or chemotaxis, towards the chemokine gradient.
Role of CCR5 in Leukocyte Trafficking and Immune Surveillance
The primary function of CCR5 in normal immunity is to mediate the recruitment of leukocytes to sites of inflammation and infection.[10] This process, known as leukocyte trafficking, is essential for an effective immune response.
Caption: Role of CCR5 in Leukocyte Trafficking.
The process can be summarized as follows:
-
Initiation: At a site of infection or tissue injury, resident immune cells and endothelial cells are stimulated to produce CCR5 ligands (CCL3, CCL4, CCL5).
-
Gradient Formation: These chemokines form a concentration gradient that diffuses from the site of inflammation into the surrounding tissues and bloodstream.
-
Leukocyte Recruitment: Circulating leukocytes expressing CCR5, such as memory T-cells and monocytes, detect this chemokine gradient.
-
Adhesion and Transmigration: The interaction of CCR5 with its ligands on the endothelial surface triggers intracellular signaling that leads to the activation of integrins on the leukocyte surface. This promotes firm adhesion of the leukocyte to the blood vessel wall, followed by diapedesis, the process of squeezing through the endothelial cell layer.
-
Chemotaxis: Once in the tissue, the leukocyte continues to migrate along the chemokine gradient towards the source of inflammation.
-
Effector Function: Upon reaching the target site, the recruited immune cells execute their specific effector functions, such as phagocytosis, cytokine secretion, or killing of infected cells.
Consequences of CCR5 Deficiency
The study of individuals with a naturally occurring 32-base pair deletion in the CCR5 gene (CCR5-Δ32), which results in a non-functional receptor, has provided valuable insights into the role of CCR5 in normal immunity.[11] While individuals homozygous for the CCR5-Δ32 mutation are largely healthy, they exhibit some alterations in their immune responses.[11] Notably, they are highly resistant to infection by R5-tropic HIV-1. However, some studies suggest that CCR5 deficiency may lead to increased susceptibility to certain viral infections, such as West Nile Virus and tick-borne encephalitis virus, and may be associated with a more severe course of some inflammatory diseases.[11] In mice, the absence of CCR5 can lead to exacerbated T-cell-mediated hepatitis.[12]
Table 3: Reported Immunological Consequences of CCR5 Deficiency
| Condition | Observation in CCR5-deficient individuals/mice | Reference |
| HIV-1 Infection | High resistance to R5-tropic strains | [11] |
| West Nile Virus Infection | Increased susceptibility and mortality | [11] |
| Tick-borne Encephalitis | Increased susceptibility | [11] |
| T-cell-mediated Hepatitis (mice) | Exacerbated liver injury | [12] |
| Listeria monocytogenes infection (mice) | No significant impact on clearance | [13] |
| Influenza A Virus Infection (mice) | Increased mortality and severe pneumonitis | [14] |
Experimental Protocols for Studying CCR5 Function
A variety of in vitro and in vivo assays are employed to investigate the function of CCR5. Below are detailed methodologies for three key experiments.
Chemotaxis Assay
This assay measures the directed migration of CCR5-expressing cells towards a chemokine gradient.
Principle: A porous membrane separates two chambers. CCR5-expressing cells are placed in the upper chamber, and a solution containing a CCR5 ligand (e.g., CCL5) is placed in the lower chamber. The number of cells that migrate through the membrane into the lower chamber is quantified.
Materials:
-
CCR5-expressing cells (e.g., primary T-lymphocytes, monocytes, or a CCR5-transfected cell line)
-
Chemotaxis chamber (e.g., Boyden chamber or 96-well transwell plate with 5 µm pores)
-
Recombinant human CCL3, CCL4, or CCL5
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye like Calcein-AM)
Procedure:
-
Prepare a cell suspension of CCR5-expressing cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the chemokine ligand in assay buffer. A typical concentration range is 0.1 to 100 nM.
-
Add the chemokine solutions to the lower wells of the chemotaxis chamber. Add assay buffer without chemokine to control wells.
-
Place the porous membrane over the lower wells.
-
Add the cell suspension to the upper chamber of each well.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours.
-
After incubation, remove the upper chamber and wipe the upper side of the membrane to remove non-migrated cells.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and measuring a cellular component (e.g., ATP using CellTiter-Glo) or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemokine by the number of cells that migrated towards the buffer control.
Caption: Chemotaxis Assay Workflow.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following CCR5 activation.
Principle: CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and subsequent Gq-mediated signaling, intracellular calcium is released, causing an increase in the fluorescence of the dye, which is measured in real-time.[5]
Materials:
-
CCR5-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Recombinant human CCL3, CCL4, or CCL5
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Plate CCR5-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's injector, add the chemokine ligand to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Analyze the data by calculating the change in fluorescence from baseline to the peak response. Dose-response curves can be generated to determine the EC50 of the ligand.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the number of receptors (Bmax) on a cell or membrane preparation.
Principle: A radiolabeled CCR5 ligand (e.g., [125I]-CCL5) is incubated with cells or membranes expressing CCR5. The amount of radioligand bound to the receptor is measured. Competition binding assays, where a constant concentration of radioligand is competed with increasing concentrations of an unlabeled ligand, are used to determine the binding affinity of the unlabeled ligand.[2]
Materials:
-
CCR5-expressing cells or membrane preparations
-
Radiolabeled CCR5 ligand (e.g., [125I]-CCL5 or [3H]-Maraviroc)
-
Unlabeled CCR5 ligands (for competition assays)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure (Competition Binding):
-
In a 96-well plate, add a constant amount of CCR5-expressing membranes or cells to each well.
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Add a constant, low concentration of the radiolabeled ligand to all wells. For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand to saturate the receptors.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki (an estimate of the Kd) can be calculated.
Conclusion
C-C Chemokine Receptor 5 is a central player in the normal functioning of the immune system. Its specific expression pattern on key leukocyte subsets, coupled with its high-affinity interactions with inflammatory chemokines, enables the precise orchestration of immune cell trafficking to sites of inflammation and infection. The signaling pathways initiated by CCR5 activation are complex and lead to a variety of cellular responses that are critical for both innate and adaptive immunity. A thorough understanding of the biology of CCR5, facilitated by the experimental approaches detailed in this guide, is not only fundamental to our knowledge of immunology but also provides a crucial foundation for the development of novel therapeutics targeting a range of diseases, from viral infections to chronic inflammatory conditions. The continued investigation into the multifaceted roles of CCR5 will undoubtedly unveil further intricacies of immune regulation and open new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of CD4, CCR5, and CXCR4 levels on lymphocyte subsets, dendritic cells, and differentially conditioned monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Variants of CCR5, which are permissive for HIV-1 infection, show distinct functional responses to CCL3, CCL4 and CCL5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. CCR5 deficiency/CCR5Δ32: resistant to HIV infection at the cost of curtailed CD4+ T cell memory responses | The EMBO Journal [link.springer.com]
- 12. CCR5 deficiency exacerbates T-cell-mediated hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the role of CCR5 in a mouse model of intranasal challenge with Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contrasting Effects of CCR5 and CCR2 Deficiency in the Pulmonary Inflammatory Response to Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Expression of CCR5 on White Blood Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
C-C Motif Chemokine Receptor 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in immune cell trafficking and has gained significant attention as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1.[1][2][3] Its expression on the surface of various white blood cells is tightly regulated and varies significantly between cell types, activation states, and individuals. This technical guide provides an in-depth overview of CCR5 protein expression in leukocytes, detailing quantitative data, experimental protocols for its measurement, and the signaling pathways it governs.
Quantitative Expression of CCR5 on Leukocyte Subsets
The expression of CCR5 is not uniform across all white blood cells. It is predominantly found on cells of the lymphoid and myeloid lineages, including T cells, macrophages, dendritic cells, and natural killer (NK) cells.[1][4][5] The level of expression can be a critical determinant in physiological and pathological processes, including inflammatory responses and susceptibility to HIV-1 infection.[6][7]
Quantitative analysis of CCR5 expression is most commonly performed using flow cytometry, where it can be measured as the percentage of cells expressing the receptor (% Positive Cells) or the receptor density on the cell surface, often reported as Mean Fluorescence Intensity (MFI) or the absolute number of antibody-binding sites (ABS) per cell.[8][9]
Below is a summary of reported CCR5 expression levels on various human peripheral blood mononuclear cell (PBMC) subsets. It is important to note that these values can exhibit considerable inter-individual variation.[10][11]
| White Blood Cell Subset | Sub-population | % CCR5 Positive Cells (Range) | CCR5 Density (Molecules/Cell or MFI) | References |
| CD4+ T Lymphocytes | Naïve (CD45RA+) | Low to undetectable | Low | [10][12] |
| Memory (CD45RO+) | 10 - 40% | Higher than naïve cells | [10][12][13] | |
| Central Memory (TCM; CD45RO+CCR7+) | Variable, generally lower than TEM | Median MFI can be ~12 | [14] | |
| Effector Memory (TEM; CD45RO+CCR7-) | Higher expression | Median MFI can be ~46 | [13][14] | |
| Terminally Differentiated (TEMRA; CD45RA+CCR7-) | ~25% | High | [14] | |
| CD8+ T Lymphocytes | Naïve (CD45RA+) | Low to undetectable | Low | [12] |
| Memory (CD45RO+) | Variable, generally lower than CD4+ memory T cells | Moderate | [12][15] | |
| Effector | Higher than naïve cells | Moderate | [12] | |
| Monocytes | <20% | Generally low, but increases significantly with differentiation | [16][17][18] | |
| Macrophages | Monocyte-Derived Macrophages (MDM) | >80% after 5 days of culture | High; 4-5 fold increase in mRNA levels during differentiation | [16][17][18][19] |
| Natural Killer (NK) Cells | Variable expression reported | - | [13] | |
| Dendritic Cells | Immature | Expressed | - | [4][5] |
Note: The differentiation of monocytes into macrophages is consistently associated with a significant upregulation of CCR5 expression, both at the mRNA and protein level.[16][17][19] This increase in surface CCR5 renders macrophages highly susceptible to HIV-1 infection.[16][17] In T lymphocytes, CCR5 expression is predominantly a hallmark of memory and effector cells, which are crucial for immune surveillance and response to inflammation.[10][12][13]
Factors Influencing CCR5 Expression
The surface expression of CCR5 is a dynamic process influenced by a variety of factors:
-
Transcriptional Regulation: The transcription of the CCR5 gene is controlled by a complex promoter region.[4][5] Transcription factors such as CREB-1 can transactivate the promoter.[4][5] Genetic polymorphisms and haplotypes in the promoter region can also influence the level of CCR5 transcription.[20][21]
-
Epigenetic Modifications: DNA methylation and histone modifications play a crucial role in regulating CCR5 gene expression.[4][5][10] T-cell activation can lead to demethylation of the CCR5 gene, resulting in upregulated expression.[10]
-
Cellular Activation and Differentiation: As noted, the differentiation of monocytes to macrophages is a potent inducer of CCR5 expression.[16][17] Similarly, activation of T lymphocytes leads to a significant increase in CCR5 surface levels.[10][22]
-
Cytokine Milieu: Various cytokines can modulate CCR5 expression. Pro-inflammatory cytokines like IL-2, IL-12, and TNF-α tend to increase CCR5 expression, while anti-inflammatory cytokines such as IL-10 can also upregulate its expression on monocytes.[23]
-
Intracellular Trafficking: A significant proportion of Cthis compound can be stored in intracellular compartments.[24][25] The transport of these intracellular pools to the cell surface is a mechanism for rapid upregulation of surface expression, which can be influenced by interactions with other proteins like CD4.[24][25]
CCR5 Signaling Pathways
Upon binding its chemokine ligands (e.g., CCL3, CCL4, CCL5) or the HIV-1 envelope glycoprotein (B1211001) gp120, CCR5 undergoes a conformational change that activates intracellular signaling cascades through associated G-proteins.[1][22][26] This signaling is crucial for mediating leukocyte chemotaxis to sites of inflammation.[1][27]
Caption: CCR5 signaling cascade in macrophages.[1][27]
Experimental Protocols
Accurate quantification of CCR5 expression is fundamental for research and clinical studies. Flow cytometry is the most widely used technique for measuring cell surface CCR5, while immunohistochemistry is employed for its detection in tissue samples.
Experimental Workflow for CCR5 Quantification by Flow Cytometry
Caption: A typical workflow for quantifying CCR5 expression.
Detailed Protocol: Flow Cytometry for Surface CCR5 Expression
This protocol provides a general framework for staining human PBMCs for CCR5 expression. Optimization of antibody concentrations and instrument settings is recommended for specific experimental conditions.
Materials:
-
Freshly isolated PBMCs
-
FACS Buffer: Phosphate-buffered saline (PBS) with 1-2% Fetal Bovine Serum (FBS) and 0.1% sodium azide.
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-human CCR5 (e.g., clone 2D7 or 5C7)[16]
-
Lineage markers to identify cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD45RO)
-
Appropriate isotype control antibody matching the host and isotype of the anti-CCR5 antibody.
-
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Start with approximately 0.5-1 x 10^6 PBMCs per staining tube.
-
Wash the cells once with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in the residual buffer by gentle vortexing.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the anti-CCR5 antibody and other cell surface marker antibodies to the respective tubes.
-
In a separate tube, add the corresponding isotype control antibody at the same concentration as the anti-CCR5 antibody. This is crucial for setting the negative gate and accounting for non-specific antibody binding.
-
Incubate the tubes for 30 minutes at 4°C in the dark.[8][28]
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant carefully.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer as soon as possible. If immediate analysis is not possible, cells can be fixed in 1% paraformaldehyde and stored at 4°C in the dark for up to 24 hours.[28]
-
-
Data Analysis:
-
Use forward and side scatter to gate on the lymphocyte and monocyte populations.
-
Further gate on specific cell subsets using the lineage markers (e.g., gate on CD3+CD4+ cells to analyze helper T cells).
-
Within the population of interest, analyze the fluorescence intensity of the CCR5 staining compared to the isotype control to determine the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI).
-
Detailed Protocol: Immunohistochemistry (IHC) for CCR5 in Tissues
This protocol outlines the basic steps for detecting CCR5 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[29]
-
Hydrogen Peroxide (3%) to block endogenous peroxidase activity
-
Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody)[29][30]
-
Primary antibody: Anti-human CCR5
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-CCR5 antibody to its optimal concentration in antibody diluent.
-
Incubate the slides with the primary antibody, typically overnight at 4°C in a humidified chamber.[30]
-
-
Detection:
-
Rinse slides with PBS.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
-
Visualization and Counterstaining:
-
Rinse with PBS.
-
Apply the DAB substrate solution and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with water.
-
Counterstain with hematoxylin to visualize cell nuclei.[29]
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
Conclusion
The expression of CCR5 on white blood cells is a complex and dynamic process with profound implications for immune function and disease pathogenesis. A thorough understanding of its quantitative expression on different leukocyte subsets and the factors that regulate it is crucial for researchers and drug development professionals. The detailed experimental protocols provided in this guide offer a foundation for the accurate and reliable measurement of this key chemokine receptor, facilitating further investigation into its role in health and disease.
References
- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Quantification of CCR5 mRNA in Human Lymphocytes and Macrophages by Real-Time Reverse Transcriptase PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. scilit.com [scilit.com]
- 5. Genetic and Epigenetic Regulation of CCR5 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Epigenetic mechanisms, T-cell activation, and CCR5 genetics interact to regulate T-cell expression of CCR5, the major HIV-1 coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Functional expression of the chemokine receptor CCR5 on virus epitope-specific memory and effector CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The chemokine receptors CXCR3 and CCR5 mark subsets of T cells associated with certain inflammatory reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a CCR5-Expressing T Cell Subset That Is Resistant to R5-Tropic HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression of CCR5 Increases during Monocyte Differentiation and Directly Mediates Macrophage Susceptibility to Infection by Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of CCR5 increases during monocyte differentiation and directly mediates macrophage susceptibility to infection by human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Increase of CCR1 and CCR5 expression and enhanced functional response to MIP-1 alpha during differentiation of human monocytes to macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 21. CCR5 promoter haplotype transcription complex characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. Transient surface CCR5 expression by naïve CD8+ T cells within inflamed lymph nodes is dependent on HEV interaction and augments helper T-cell dependent memory response - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 28. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 29. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 30. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 31. bosterbio.com [bosterbio.com]
- 32. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
Natural ligands for the CCR5 receptor (e.g., RANTES, MIP-1α, MIP-1β)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary natural ligands for the C-C chemokine receptor type 5 (CCR5): Regulated upon Activation, Normal T cell Expressed and Secreted (RANTES or CCL5), Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), and Macrophage Inflammatory Protein-1β (MIP-1β or CCL4). CCR5, a G protein-coupled receptor (GPCR), is a key regulator of leukocyte trafficking in inflammatory responses and also serves as the major co-receptor for macrophage-tropic (R5) strains of HIV-1.[1][2][3] Understanding the interaction of these endogenous chemokines with CCR5 is critical for developing novel therapeutics targeting inflammation, autoimmune diseases, and HIV/AIDS.
Quantitative Analysis of Ligand-Receptor Interactions
The binding and functional potencies of the natural CCR5 ligands have been characterized using various in vitro assays. The affinity is typically reported as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from competitive binding assays. The functional potency is often measured as the half-maximal effective concentration (EC50) in signaling or cell migration assays. The following tables summarize key quantitative data, though it is important to note that values can vary based on the specific cell type, assay format, and experimental conditions used.[4]
Table 1: Competitive Binding Affinities for CCR5
| Ligand | IC50 (nM) | Radioligand Competitor | Cell System |
|---|---|---|---|
| MIP-1α (CCL3) | Not specified | [¹²⁵I]MIP-1β | Recombinant CCR5 Cell Line |
| MIP-1β (CCL4) | Not specified | [¹²⁵I]MIP-1β | Recombinant CCR5 Cell Line |
| RANTES (CCL5) | Not specified | [¹²⁵I]MIP-1β | Recombinant CCR5 Cell Line |
| MIP/RANTES Chimera | 1.12 | Not specified | PBMC |
| MCP-2 (CCL8) | 0.22 | [¹²⁵I]MIP-1β | Recombinant CCR5 Cell Line |
| MCP-3 (CCL7) | 2.14 | [¹²⁵I]MIP-1β | Recombinant CCR5 Cell Line |
| MCP-4 (CCL13) | 5.89 | [¹²⁵I]MIP-1β | Recombinant CCR5 Cell Line |
Note: Data compiled from multiple sources. A study by Gong et al. (1998) characterized the binding of several CC-chemokines on a stable cell line expressing recombinant CCR5. A chimeric protein study determined the IC50 for a MIP/RANTES construct on PBMCs.
Table 2: Functional Potencies of CCR5 Ligands
| Ligand | Assay Type | EC50 (nM) | Cell System |
|---|---|---|---|
| RANTES (CCL5) | Calcium Flux | 21.0 - 240 | CCR5-transfected cells |
| MIP-1α (CCL3) | Calcium Flux | > RANTES | CCR5-transfected cells |
| RANTES (CCL5) | Migration Assay | ~0.13 | Cells expressing recombinant CCR5 |
| MIP-1α (CCL3) | Migration Assay | 0.1 - 0.3 | Cells expressing recombinant CCR5 |
Note: EC50 values for calcium flux can be influenced by the G protein coupling environment within the cell.[4] Migration assay EC50 values reflect the concentration required to induce a half-maximal chemotactic response.
CCR5 Signaling Pathways
Upon binding of its natural ligands, CCR5 undergoes a conformational change, initiating intracellular signaling cascades. These pathways are primarily mediated by heterotrimeric G proteins but can also involve G protein-independent mechanisms.
-
G Protein-Dependent Signaling : CCR5 couples predominantly to the Gαi subunit of the G protein complex.[5] Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer.
-
The Gβγ subunit activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]
-
The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also interact with Src family kinases to activate MAPK pathways, which regulate chemotaxis.[5]
-
-
G Protein-Independent Signaling : Following activation, CCR5 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestins, which desensitize G protein signaling and mediate receptor internalization via clathrin-coated pits.[6] β-arrestins can also act as scaffolds for other signaling proteins, activating pathways like the ERK1/2 MAPK cascade.[5] Additionally, CCR5 can signal through the JAK/STAT pathway.[5]
References
Unraveling the Intricacies of HIV Entry: A Deep Dive into the CCR5-Mediated Molecular Machinery
For Immediate Release
This technical guide provides a comprehensive examination of the molecular mechanisms governing the entry of Human Immunodeficiency Virus (HIV) into host cells via the C-C chemokine receptor type 5 (CCR5). Tailored for researchers, scientists, and drug development professionals, this document delves into the precise sequence of events, the key molecular players, their intricate interactions, and the conformational dynamics that culminate in viral fusion and infection. The guide further presents detailed experimental protocols for studying this critical process and summarizes key quantitative data to facilitate comparative analysis and inform novel therapeutic strategies.
The HIV Entry Cascade: A Stepwise Molecular Process
The entry of R5-tropic HIV-1 strains into target cells, primarily CD4+ T helper cells and macrophages, is a highly orchestrated process initiated by the interaction of the viral envelope glycoprotein (B1211001) (Env) with host cell receptors.[1][2] The Env complex is a trimer composed of three gp120 surface subunits and three gp41 transmembrane subunits.[3][4] The entry process can be dissected into the following key stages:
-
Primary Receptor Binding: The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of the host cell.[1][5][6] This initial, high-affinity interaction is a critical determinant of HIV-1's tropism for immune cells.[7]
-
Conformational Metamorphosis: The binding of gp120 to CD4 induces significant conformational changes within the gp120 protein.[1][3][8] These structural rearrangements expose a previously cryptic binding site on gp120 for a coreceptor.[9][10]
-
Coreceptor Engagement: For R5-tropic strains of HIV-1, the exposed binding site on gp120 then interacts with the CCR5 chemokine receptor.[11][12][13] The V3 loop of gp120 plays a crucial role in determining this coreceptor specificity.[9][14][15] This tripartite complex of gp120, CD4, and CCR5 is essential for the subsequent steps of viral entry.[16]
-
Activation of the Fusion Machinery: The engagement of CCR5 triggers further conformational changes that are transmitted to the gp41 subunit.[17][18] This activation exposes the hydrophobic fusion peptide at the N-terminus of gp41.[4][18]
-
Membrane Fusion: The exposed fusion peptide inserts into the host cell membrane, anchoring the virus to the target cell.[1][18] Subsequently, gp41 undergoes a dramatic structural rearrangement, folding into a stable six-helix bundle structure.[17][19] This process pulls the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral capsid into the host cell's cytoplasm.[1][17]
Quantitative Insights into Molecular Interactions
The affinity and kinetics of the interactions between the viral Env protein and the host cell receptors are critical parameters that govern the efficiency of HIV-1 entry. These interactions have been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The following table summarizes key quantitative data from the literature.
| Interacting Molecules | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) | Reference |
| gp120 (SF162) - M48 (miniCD4) | Not specified | Not specified | Wild type comparable | [20] |
| gp120 (SF162, H105Y mutant) - M48 (miniCD4) | Not specified | Not specified | ~40-fold increase from wild type | [20] |
| gp120 (IIIB) - CD4+ 293 cells | Not specified | Not specified | 80 ± 8 | [21] |
| PGT145 (mAb) - BaL Pseudovirus | Not specified | Not specified | 34 | [6] |
| PGT145 (mAb) - BaL IMC | Not specified | Not specified | 22 | [6] |
| VRC01 (mAb) - BaL IMC | Not specified | Not specified | 1.24 ± 0.16 | [6] |
| VRC01 (mAb) - BaL Pseudovirus | Not specified | Not specified | 41.75 ± 6.47 | [6] |
| 3BNC117 (mAb) - A244 gp120 | Not specified | Not specified | 35 - 60 | [6] |
| 3BNC117 (mAb) - BaL gp120 | Not specified | Not specified | 35 - 60 | [6] |
| 3BNC117 (mAb) - SF162 gp120 | Not specified | Not specified | 35 - 60 | [6] |
| 3BNC117 (mAb) - A244 gp140 | Not specified | Not specified | 35 - 60 | [6] |
Visualizing the Molecular Choreography and Experimental Approaches
To better understand the complex processes involved in HIV entry, graphical representations of the signaling pathways and experimental workflows are invaluable.
Caption: HIV-1 entry pathway via CCR5.
Caption: Workflow for TZM-bl based HIV-1 entry assay.
Caption: General workflow for Surface Plasmon Resonance.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies used to investigate HIV entry is crucial for interpreting existing data and designing new studies. Below are detailed protocols for key assays.
TZM-bl Reporter Gene Assay for HIV-1 Entry
This assay is a widely used method to quantify HIV-1 entry and the efficacy of entry inhibitors.[1][14][22]
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)[1][14]
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)
-
HIV-1 pseudoviruses (or replication-competent virus)
-
DEAE-Dextran solution
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well cell culture plates (white, clear-bottom for luminescence reading)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[11]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in complete growth medium.
-
Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitor with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.[23]
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well. Include virus-only controls (no inhibitor) and cell-only controls (no virus).[23]
-
Incubation: Incubate the plates for 48 hours at 37°C.[14][23]
-
Cell Lysis and Luminescence Reading: After 48 hours, remove 100 µL of the supernatant from each well. Add 100 µL of luciferase assay reagent to each well. Incubate for 2 minutes at room temperature to allow for cell lysis.[14][22]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.[11]
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of the HIV-1 Env protein expressed on one cell to mediate fusion with a target cell expressing CD4 and CCR5.[8][16]
Materials:
-
Effector cells (e.g., HEK293T)
-
Target cells (e.g., TZM-bl)
-
Plasmids encoding HIV-1 Env and Tat
-
Transfection reagent
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Effector Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the desired HIV-1 Env glycoprotein and Tat.[11]
-
Target Cell Plating: Plate TZM-bl cells in a 96-well plate as described in the TZM-bl assay protocol.
-
Compound Addition: Add serial dilutions of the test inhibitor to the target cells.
-
Co-culture: Add the Env-expressing effector cells to the wells containing the target cells and inhibitor.
-
Incubation: Incubate the co-culture for 6-8 hours at 37°C to allow for cell fusion.[11]
-
Luciferase Measurement: Measure the luciferase activity as an indicator of cell fusion. The Tat protein from the effector cells will activate the luciferase reporter in the TZM-bl cells upon fusion.
-
Data Analysis: Calculate the percent inhibition of fusion and determine the IC₅₀.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[5][12]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (e.g., soluble CD4)
-
Analyte (e.g., purified gp120)
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Covalently immobilize the ligand (e.g., soluble CD4) onto the surface of the sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., gp120) over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of analyte bound to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.
-
Surface Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion and Future Directions
The molecular mechanism of HIV entry via CCR5 is a complex and dynamic process that remains a primary target for antiviral drug development. A detailed understanding of the structural and kinetic parameters governing these interactions is paramount for the rational design of novel inhibitors. The experimental protocols outlined in this guide provide robust platforms for the discovery and characterization of such agents. Future research will likely focus on obtaining higher-resolution structural information of the complete Env-CD4-CCR5 complex on the cell surface and further elucidating the allosteric communication between the different domains of the Env trimer during the entry process. These advancements will undoubtedly pave the way for the development of next-generation HIV-1 entry inhibitors.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. Molecular modeling on human CCR5 receptors and complex with CD4 antigens and HIV-1 envelope glycoprotein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD4-induced interaction of primary HIV-1 gp120 glycoproteins with the chemokine receptor CCR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis | MDPI [mdpi.com]
- 6. Effects of changes in gp120-CD4 binding affinity on human immunodeficiency virus type 1 envelope glycoprotein function and soluble CD4 sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. Kinetic and structural analysis of mutant CD4 receptors that are defective in HIV gp120 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of coreceptor recognition by HIV-1 envelope spike - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic studies of HIV-1 and HIV-2 envelope glycoprotein-mediated fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensing of HIV-1 Infection in Tzm-bl Cells with Reconstituted Expression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MiniCD4 protein resistance mutations affect binding to the HIV-1 gp120 CD4 binding site and decrease entry efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CCR5/CD4/CXCR4 oligomerization prevents HIV-1 gp120IIIB binding to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The CCR5 Delta 32 Mutation: A Comprehensive Technical Guide to HIV Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (M-tropic) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells. A naturally occurring 32-base pair deletion in the CCR5 gene, known as the CCR5 delta 32 (CCR5Δ32) mutation, results in a non-functional protein. Individuals homozygous for this mutation exhibit a high degree of resistance to HIV-1 infection, while heterozygotes often experience a delayed progression to Acquired Immunodeficiency Syndrome (AIDS). This technical guide provides an in-depth analysis of the CCR5Δ32 mutation, including its molecular mechanism of action, population genetics, and clinical significance. Detailed experimental protocols for genotyping and viral entry assays are provided, alongside visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The discovery of the CCR5Δ32 mutation in the mid-1990s marked a pivotal moment in HIV/AIDS research.[1] It unveiled a key genetic factor influencing susceptibility to HIV-1 and opened new avenues for therapeutic intervention. The CCR5 receptor, a G protein-coupled receptor (GPCR), is expressed on the surface of various immune cells, including T-lymphocytes and macrophages.[2] Its primary physiological role is to bind to chemokines, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), and mediate inflammatory responses.[3] However, M-tropic strains of HIV-1 have co-opted this receptor to gain entry into host cells. The viral envelope glycoprotein (B1211001), gp120, first binds to the primary cellular receptor, CD4, triggering a conformational change that exposes a binding site for CCR5.[4] Subsequent interaction with CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm.[4]
The CCR5Δ32 mutation is a 32-base pair deletion in the coding region of the CCR5 gene.[5][6] This deletion leads to a frameshift and the introduction of a premature stop codon, resulting in a truncated, non-functional protein that is not expressed on the cell surface.[7][8] Consequently, individuals homozygous for the CCR5Δ32 allele (Δ32/Δ32) are highly resistant to infection by CCR5-tropic HIV-1 strains.[5] Heterozygous individuals (+/Δ32) have a reduced number of functional CCR5 receptors on their cell surfaces, which is associated with a slower progression of HIV-1 infection.[5]
Mechanism of HIV Resistance
The resistance to HIV-1 conferred by the CCR5Δ32 mutation is primarily due to the absence of a functional CCR5 co-receptor on the surface of target immune cells. Without this co-receptor, the fusion of the viral envelope with the host cell membrane is blocked, preventing viral entry.
The Role of CCR5 in HIV-1 Entry
The process of HIV-1 entry is a multi-step cascade:
-
Attachment: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host cell.
-
Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor.
-
Co-receptor Binding: The exposed site on gp120 binds to either the CCR5 or CXCR4 chemokine receptor. M-tropic strains, which are predominant in early infection, utilize CCR5.
-
Fusion: The interaction with the co-receptor triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes.
dot
Caption: HIV-1 Entry Mechanism.
Impact of the CCR5Δ32 Mutation
In individuals with the homozygous CCR5Δ32 mutation, the truncated CCR5 protein is trapped within the endoplasmic reticulum and is not transported to the cell surface.[9] The absence of the CCR5 co-receptor on the cell membrane effectively blocks the entry of M-tropic HIV-1 strains. While some studies have suggested that the truncated protein might have other intracellular effects, the primary mechanism of resistance is the lack of surface expression.
Population Genetics and Prevalence
The frequency of the CCR5Δ32 allele varies significantly across different global populations. It is most common in individuals of European descent, with a decreasing gradient from north to south.
| Population Group | Heterozygote (+/Δ32) Frequency (%) | Homozygote (Δ32/Δ32) Frequency (%) |
| Northern European | ~10-20% | ~1% |
| Southern European | Lower than Northern Europe | <1% |
| Western Asian | Low | Very Low |
| Eastern Asian | Very Low / Absent | Very Low / Absent |
| African | Very Low / Absent | Very Low / Absent |
Frequencies are approximate and can vary within specific populations.
The high prevalence of the CCR5Δ32 mutation in European populations suggests a history of strong positive selection.[5] While HIV is a relatively recent selective pressure, it is hypothesized that other historical pathogens, such as the bubonic plague or smallpox, may have driven the increase in the allele's frequency.[1][5]
Clinical Significance and Therapeutic Implications
The discovery of the CCR5Δ32 mutation has had profound clinical implications, leading to the development of CCR5 antagonists and inspiring novel gene therapy approaches.
CCR5 Antagonists
Drugs that block the CCR5 receptor, such as Maraviroc, have been developed as a class of antiretroviral therapy.[10] These drugs bind to the CCR5 receptor and prevent its interaction with HIV-1 gp120, mimicking the effect of the CCR5Δ32 mutation. Co-receptor tropism assays are essential before initiating treatment with a CCR5 antagonist to ensure the patient's viral population is exclusively CCR5-tropic.[11][12][13]
Gene Therapy and Stem Cell Transplantation
The "Berlin patient," an HIV-positive individual who received a hematopoietic stem cell transplant from a CCR5Δ32 homozygous donor for leukemia, was subsequently cured of his HIV infection.[9] This landmark case has spurred research into gene-editing technologies, such as Zinc Finger Nucleases (ZFNs) and CRISPR/Cas9, to create CCR5-deficient T-cells or hematopoietic stem cells as a potential functional cure for HIV.
Experimental Protocols
CCR5Δ32 Genotyping by Polymerase Chain Reaction (PCR)
This protocol describes a standard PCR method to determine the CCR5 genotype (wild-type, heterozygous, or homozygous for the Δ32 deletion).
5.1.1. Materials
-
Genomic DNA extracted from whole blood or buccal swabs
-
Forward Primer: 5'-GCTCTCTCCCAGGAATCATC-3'
-
Reverse Primer: 5'-TTCCCgagTAgCAgATgACC-3'
-
Taq DNA Polymerase and reaction buffer
-
dNTPs
-
MgCl₂
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
DNA loading dye
-
DNA ladder
5.1.2. PCR Reaction Mixture
| Component | Final Concentration | Volume (µL) for 12.5 µL reaction |
| 10x PCR Buffer | 1x | 1.25 |
| MgCl₂ (50 mM) | 1.5 mM | 0.375 |
| dNTPs (10 mM each) | 200 µM | 0.25 |
| Forward Primer (10 µM) | 800 nM | 0.5 |
| Reverse Primer (10 µM) | 800 nM | 0.5 |
| Taq Polymerase (5 U/µL) | 0.04 U/µL | 0.1 |
| Genomic DNA (100 ng/µL) | ~200 ng | 2.0 |
| Nuclease-free H₂O | - | 7.525 |
| Total Volume | 12.5 |
5.1.3. PCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 1 min 30 sec | 1 |
| Denaturation | 94 | 20 sec | 35 |
| Annealing | 59 | 15 sec | 35 |
| Extension | 72 | 1 min | 35 |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
5.1.4. Gel Electrophoresis
-
Prepare a 3% agarose gel.
-
Add loading dye to the PCR products.
-
Load the samples and a DNA ladder into the wells of the gel.
-
Run the gel at 100V for approximately 75 minutes.
-
Visualize the DNA bands under UV light.
5.1.5. Interpretation of Results
-
Wild-type (+/+): A single band at 174 bp.
-
Heterozygous (+/Δ32): Two bands, one at 174 bp and one at 142 bp.
-
Homozygous (Δ32/Δ32): A single band at 142 bp.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. The CCR5-Delta32 Genetic Polymorphism and HIV-1 Infection Susceptibility: a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102321737A - Method and primers for detecting mutation of CCR5-delta 32 gene - Google Patents [patents.google.com]
- 7. genscript.com [genscript.com]
- 8. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 9. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Evolutionary Conservation of the C-C Motif Chemokine Receptor 5 (CCR5) Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C Motif Chemokine Receptor 5 (CCR5) gene, a member of the G protein-coupled receptor superfamily, exhibits a remarkable degree of evolutionary conservation, underscoring its fundamental biological importance. This receptor plays a pivotal role in the immune system, primarily by regulating the trafficking of leukocytes. Its significance is further highlighted by its role as a primary co-receptor for the entry of macrophage-tropic strains of HIV-1. The evolutionary pressures exerted by pathogens are evident in the genetic diversity of CCR5, most notably the CCR5-Δ32 mutation, which confers resistance to HIV-1 infection. This technical guide provides an in-depth analysis of the evolutionary conservation of the CCR5 gene, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and evolutionary relationships.
Introduction
The C-C Motif Chemokine Receptor 5 (CCR5) is an integral membrane protein that functions as a receptor for several chemokines, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1] This interaction mediates the migration of various immune cells, such as T-cells and macrophages, to sites of inflammation.[1][2] Beyond its role in immune surveillance, CCR5 has gained significant attention as the major co-receptor, along with CD4, for the entry of R5-tropic strains of HIV-1 into host cells.[1][3]
The evolutionary history of the CCR5 gene is characterized by strong purifying selection, indicating its critical and conserved function across species.[4] However, there is also evidence of positive selection in certain human populations, likely driven by infectious disease pandemics. The most prominent example is the 32-base pair deletion known as CCR5-Δ32, which results in a non-functional receptor and provides robust protection against HIV-1 infection in homozygous individuals.[5] Understanding the evolutionary dynamics of CCR5 is crucial for the development of novel therapeutic strategies targeting this receptor for a range of diseases, including HIV/AIDS and inflammatory disorders.
Quantitative Data on CCR5 Conservation and Variation
Sequence Homology of CCR5 Across Species
The CCR5 gene is highly conserved across primate species, with nucleotide and amino acid sequence similarities generally exceeding 96%.[2] This high degree of conservation, particularly in the transmembrane domains, suggests a strong selective pressure to maintain its structure and function.[2]
| Species Comparison | Nucleotide Sequence Homology (%) | Amino Acid Sequence Homology (%) |
| Human vs. Chimpanzee | 99.6 | 100 |
| Human vs. Baboon | 98 | 98 |
Table 1: Pairwise sequence homology of the CCR5 gene between humans and other primates. Data extracted from sequence comparison studies.[6]
Global Frequency of the CCR5-Δ32 Allele
The CCR5-Δ32 allele is found at its highest frequencies in European populations, with a notable north-to-south gradient.[5][7] Its prevalence is significantly lower in Asian and African populations.[8]
| Population | Sample Size (n) | CCR5-Δ32 Allele Frequency (%) |
| Finnish | - | 16 |
| Mordvinian | - | 16 |
| Turkish | - | 13 |
| European Average | - | ~10 |
| Brazilian | - | 4-6 |
| Syrian | - | 3 |
| Uzbekistani | - | 3 |
| Iranian | 530 | 1.1 |
| Sub-Saharan African | - | Virtually Absent |
| East Asian | - | Virtually Absent |
Table 2: Frequency of the CCR5-Δ32 allele in various human populations. Frequencies can vary between different studies and specific subpopulations.[5][7][8]
Functional Impact of CCR5 Polymorphisms
The CCR5-Δ32 mutation is the most well-characterized polymorphism with a significant functional impact. Individuals heterozygous for this allele have reduced CCR5 expression and exhibit a slower progression to AIDS if infected with HIV-1.[5]
| Genotype | CCR5 Receptor Expression | Effect on HIV-1 Infection | Impact on AIDS Progression |
| Wild-Type (+/+) | Normal | Susceptible | Normal Progression |
| Heterozygous (+/Δ32) | Reduced | Relative Resistance | Delayed by 2-3 years |
| Homozygous (Δ32/Δ32) | Absent | Highly Resistant | - |
Table 3: Functional consequences of the CCR5-Δ32 polymorphism on receptor expression and HIV-1 disease course.[5]
Experimental Protocols
Comparative Sequence Analysis of CCR5 Orthologs
Objective: To identify and compare the DNA or protein sequences of CCR5 from different species to determine the degree of evolutionary conservation.
Methodology:
-
Sequence Retrieval: Obtain CCR5 gene or protein sequences from public databases such as NCBI GenBank. Use BLAST (Basic Local Alignment Search Tool) to find homologous sequences in different species.[9][10]
-
Multiple Sequence Alignment: Align the retrieved sequences using software like ClustalW, MAFFT, or MUSCLE. This step is crucial for identifying conserved regions and variable sites.[9][11]
-
Sequence Comparison and Analysis:
-
Calculate pairwise sequence identity and similarity to quantify the degree of conservation.
-
Identify conserved domains, motifs, and specific amino acid residues that are critical for function.
-
Analyze the ratio of non-synonymous (Ka) to synonymous (Ks) substitutions to infer selective pressures (purifying, neutral, or positive selection).[4]
-
Phylogenetic Tree Construction for CCR5
Objective: To visualize the evolutionary relationships of the CCR5 gene among different species.
Methodology:
-
Dataset Preparation: Compile a dataset of aligned CCR5 sequences from the species of interest. Include an outgroup sequence from a more distantly related species to root the tree.[9][12]
-
Model Selection: Use statistical methods (e.g., implemented in jModelTest for nucleotide data or ProtTest for amino acid data) to determine the most appropriate model of molecular evolution for the dataset.[13]
-
Tree Building: Construct the phylogenetic tree using one of the following methods:
-
Maximum Likelihood (ML): Infers the tree that is most likely to have produced the observed sequence data given a specific model of evolution.[11][13]
-
Neighbor-Joining (NJ): A distance-matrix method that clusters sequences based on their genetic distance.
-
Bayesian Inference (BI): Uses a probabilistic approach to infer the posterior probability of different trees.
-
-
Tree Evaluation: Assess the statistical support for the branches of the tree using methods like bootstrapping or calculating posterior probabilities.[9][13]
-
Visualization: Use software such as MEGA or FigTree to visualize and annotate the phylogenetic tree.
Quantification of CCR5 mRNA Expression by Real-Time RT-PCR
Objective: To measure the amount of CCR5 mRNA in cells or tissues.
Methodology:
-
RNA Isolation: Extract total RNA from the cells or tissues of interest using a standard method (e.g., TRIzol reagent or a commercial kit).
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR (qPCR):
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for CCR5, a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green), and a DNA polymerase.
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the PCR product accumulates.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target mRNA.
-
-
Data Analysis: Quantify the relative or absolute amount of CCR5 mRNA by comparing the Ct values of the target gene to those of a reference (housekeeping) gene.[14][15]
CCR5 Genotyping by PCR
Objective: To determine the genotype of an individual for a specific CCR5 polymorphism, such as the Δ32 mutation.
Methodology:
-
DNA Isolation: Extract genomic DNA from a biological sample (e.g., blood, saliva, or tissue).[16]
-
PCR Amplification:
-
Gel Electrophoresis:
-
Separate the PCR products by size using agarose (B213101) gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
-
Genotype Determination:
-
Wild-type (+/+): A single band corresponding to the full-length PCR product.
-
Heterozygous (+/Δ32): Two bands, one for the wild-type allele and one for the shorter Δ32 allele.
-
Homozygous (Δ32/Δ32): A single band corresponding to the shorter PCR product from the Δ32 allele.[17]
-
In Vitro HIV-1 Entry Assay
Objective: To assess the ability of different CCR5 variants to function as a co-receptor for HIV-1 entry.
Methodology:
-
Cell Line Preparation: Use a cell line that does not endogenously express CD4 and CCR5 (e.g., HEK293T cells).
-
Transfection: Co-transfect the cells with plasmids expressing:
-
CD4
-
The CCR5 variant of interest (or wild-type CCR5 as a control)
-
A reporter gene under the control of the HIV-1 LTR promoter (e.g., luciferase or GFP).
-
-
Viral Infection:
-
Produce pseudotyped HIV-1 particles that carry a reporter gene (e.g., luciferase) and have an envelope protein (gp120/gp41) that uses CCR5 for entry.
-
Incubate the transfected cells with the pseudotyped virus.
-
-
Quantification of Viral Entry:
-
After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).
-
The level of reporter gene expression is directly proportional to the efficiency of viral entry mediated by the specific CCR5 variant.[19]
-
Mandatory Visualizations
Caption: CCR5 Signaling Pathway.
Caption: Workflow for Comparative Genomic Analysis of CCR5.
References
- 1. CCR5 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Genetic variation in the chemokine receptor 5 gene and course of HIV infection; review on genetics and immunological aspect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence evolution of the CCR5 chemokine receptor gene in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5-Δ32 - Wikipedia [en.wikipedia.org]
- 6. Sequence comparisons of non-human primate HIV-1 coreceptor homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of the mutated delta 32 allele of CCR5 co-receptor gene in Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. microbenotes.com [microbenotes.com]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Quantification of CCR5 mRNA in Human Lymphocytes and Macrophages by Real-Time Reverse Transcriptase PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of CCR5 mRNA in human lymphocytes and macrophages by real-time reverse transcriptase PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to identify the sex and CCR5 genotype of the human donor cells and tissues transplanted into humanized immune system mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genomica.uaslp.mx [genomica.uaslp.mx]
- 18. Chemokine Receptor CCR5 Δ32 Genetic Analysis Using Multiple Specimen Types and the NucliSens Basic Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C-C Chemokine Receptor 5 (CCR5) in Inflammatory Responses: A Technical Guide
Abstract
C-C Chemokine Receptor 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the immune system by mediating the migration of leukocytes to sites of inflammation.[1] It is a functional receptor for several key inflammatory chemokines, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][2] Due to its central role in orchestrating inflammatory cell trafficking, CCR5 is implicated in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, neuroinflammatory conditions, and infectious diseases, most notably as the primary co-receptor for macrophage-tropic HIV-1 strains.[3][4][5] This guide provides an in-depth technical overview of CCR5's function, its complex signaling pathways, its dichotomous role in various inflammatory pathologies, and the key experimental methodologies used to investigate its activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CCR5 as a critical therapeutic target.
Core Biology of CCR5
Structure and Expression
CCR5 is a seven-transmembrane G protein-coupled receptor (GPCR).[2][6] Its structure features extracellular loops and an amino-terminal domain crucial for ligand binding, while the transmembrane and intracellular domains are responsible for G-protein activation and signal transduction.[1][7] CCR5 is predominantly expressed on the surface of various immune cells, including memory/effector T-lymphocytes, monocytes, macrophages, immature dendritic cells, and microglia.[5][6][8] This expression pattern places CCR5 at the heart of cellular immune responses.
Ligand Interaction
The primary function of CCR5 is to bind to its cognate CC-chemokine ligands:
-
CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α) [2]
-
CCL4 (Macrophage Inflammatory Protein-1β, MIP-1β) [2]
-
CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES) [2]
Upon binding these ligands, CCR5 initiates downstream signaling cascades that result in chemotaxis, guiding the immune cells along a chemical gradient to sites of inflammation and infection.[2][9]
CCR5 Signaling Pathways in Inflammation
CCR5 activation triggers a complex network of intracellular signaling events through both G-protein dependent and independent mechanisms.[6][10]
G-Protein Dependent Signaling
Upon ligand binding, CCR5 couples primarily to the Gαi and Gαq classes of heterotrimeric G-proteins.[4][10]
-
Gαi Pathway: Activation of Gαi inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[4] The dissociated Gβγ subunit is a major signaling mediator, activating Phospholipase Cβ (PLCβ) and Phosphoinositide 3-kinase (PI3K).[10] PI3K activation leads to the phosphorylation of Akt (Protein Kinase B) and subsequent activation of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, which are critical for chemotaxis.[10][11][12]
-
Gαq Pathway: This pathway activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][13] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key signal for cellular activation.[4][13][14] DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), further propagating the inflammatory signal.[1]
G-Protein Independent Signaling
CCR5 can also signal independently of G-proteins, primarily through pathways involving β-arrestins and Janus kinases (JAKs).[10] Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[6] This interaction not only desensitizes the G-protein signal but also initiates a separate wave of signaling, including the activation of the ERK1/2 MAPK pathway and STAT transcription factors.[10]
The Dichotomous Role of CCR5 in Inflammatory Pathologies
While CCR5 is widely recognized for driving inflammation, emerging evidence reveals a more complex, context-dependent role, sometimes contributing to the resolution of inflammation.
Pro-Inflammatory Roles
The pro-inflammatory function of CCR5 is well-documented across numerous diseases where it drives the recruitment and activation of inflammatory cells.[15][16]
-
Neuroinflammation: CCR5 expression is upregulated in various neurological disorders, often on microglial cells.[2][17] Targeting CCR5 can attenuate neuroinflammation, reduce blood-brain barrier leakage, and limit neuronal injury in experimental models of epilepsy and stroke.[17][18][19] It is also implicated in Alzheimer's disease and HIV-associated neurocognitive disorders (HAND).[3][19]
-
Rheumatoid Arthritis (RA): In RA patients, CCR5-positive T cells, monocytes, and NK cells accumulate in synovial fluid, and high levels of CCR5 ligands are detected, implicating the CCL5/CCR5 axis in the disease's development.[3]
-
Inflammatory Bowel Disease (IBD): Elevated levels of CCL5 are found in damaged intestinal tissue, and CCR5 antagonists have proven effective in murine models of IBD.[3]
-
Viral-Induced Inflammation: CCR5 can function as a pattern recognition receptor, required for macrophage expression of inflammatory genes like iNOS and COX-2 in response to viral double-stranded RNA (dsRNA).[11][20]
Anti-Inflammatory and Regulatory Roles
Conversely, in certain contexts, CCR5 signaling is crucial for dampening inflammation and promoting tissue repair.
-
Resolution of Arthritis: In murine models of proteoglycan-induced arthritis, a deficiency in CCR5 or its blockade with antagonists leads to exacerbated arthritis in the later stages of the disease.[21][22] This suggests CCR5 plays a role in controlling the resolution of inflammation, possibly by acting as a decoy receptor to clear excess chemokines.[21]
-
Cardioprotection after Myocardial Infarction: Studies in CCR5-null mice show that CCR5 signaling is protective after a myocardial infarction.[23] It mediates the recruitment of anti-inflammatory regulatory T cells (Tregs) to the infarcted tissue, which suppresses excessive inflammatory activity, reduces matrix degradation, and attenuates adverse cardiac remodeling.[23]
Quantitative Insights into CCR5 Function
Quantitative data from various experimental models highlight the significance of CCR5 expression and signaling in inflammatory responses.
| Parameter | Condition / Model | Finding | Reference |
| CCR5+ Cell Infiltration | Murine Myocardial Infarction | Nearly 40% of mononuclear cells infiltrating the infarct expressed CCR5. | [23] |
| Anti-Inflammatory Cytokine Expression | Murine Myocardial Infarction | 22.48% (± 1.5) of CCR5+ infarct mononuclear cells expressed the inhibitory cytokine IL-10, versus only 10.34% (± 1.54) of CCR5- cells. | [23] |
| CCR5 Upregulation During Differentiation | Human Monocyte to Macrophage | Culturing monocytes for 5 days increased the percentage of CCR5+ cells from <20% to >80%. | [24] |
| Susceptibility to HIV-1 Infection | Human Monocyte vs. Macrophage | Monocyte-derived macrophages (MDM) produced >10-fold more viral p24 and harbored >30-fold more HIV-1 DNA copies than monocytes, correlating with CCR5 expression. | [24] |
| Inhibition of HIV-1 Entry | M-tropic HIV-1 in MDM | A CCR5-specific monoclonal antibody (2D7) decreased virus production and cellular HIV-1 DNA levels by >80%. | [24] |
Table 1: Summary of quantitative data on CCR5 expression and cellular responses in disease and differentiation models.
| Parameter | Assay Type | Compound | Chemoattractant | Effective Concentration Range | Reference |
| IC50 of CCR5 Antagonist | Chemotaxis | Vicriviroc | MIP-1α (0.3 nM) | A typical dose-response curve is generated using concentrations from 0.01 nM to 100 nM. | [25] |
| IC50 of CCR2/CCR5 Antagonist | Chemotaxis | TLK48462 | CCL2 (for CCR2) | 1.2 µM | [26] |
| IC50 of CCR2/CCR5 Antagonist | Chemotaxis | TLK48462 | CCL4 (for CCR5) | 1.8 µM | [26] |
Table 2: Summary of quantitative data from in vitro pharmacological studies of CCR5 antagonists.
Key Experimental Protocols for Studying CCR5
Investigating CCR5 function relies on robust in vitro assays that measure cell migration and signal transduction.
In Vitro Chemotaxis Assay
This assay quantitatively measures the directed migration of CCR5-expressing cells towards a chemoattractant, and the ability of an antagonist to block this process.[27]
-
Principle: The assay uses a Boyden chamber or a similar multi-well plate containing a porous membrane that separates an upper and lower chamber.[25] CCR5-expressing cells are placed in the upper chamber, and a CCR5 ligand (e.g., MIP-1α) is placed in the lower chamber to create a chemical gradient. Cells migrate through the pores towards the chemoattractant. An effective antagonist will reduce the number of migrated cells.[27]
-
Detailed Methodology:
-
Cell Preparation: Culture CCR5-expressing cells (e.g., Ba/F3-CCR5, U-87-CCR5, or primary leukocytes) according to standard protocols. Harvest and resuspend the cells in chemotaxis buffer (e.g., RPMI with 0.5% BSA) at a concentration of 2.5 x 10^6 cells/mL.[25]
-
Compound Preparation: Prepare serial dilutions of the CCR5 antagonist (e.g., Vicriviroc, Maraviroc) in chemotaxis buffer. A typical concentration range to generate a full dose-response curve is 0.01 nM to 100 nM.[25]
-
Assay Setup:
-
Add chemoattractant (e.g., 0.3 nM MIP-1α) to the lower wells of the migration plate.[25]
-
In a separate plate, pre-incubate the cells with the serially diluted antagonist or vehicle control for 30 minutes at 37°C.
-
Place the migration plate's filter top onto the lower wells. Add the cell/antagonist mixture to the upper chamber.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification: After incubation, remove non-migrated cells from the top of the filter. Quantify the cells that have migrated to the lower chamber. A common method is to add a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to the lower wells and measure the signal with a plate reader. The luminescence is directly proportional to the number of migrated cells.[25][28]
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control (maximum migration). Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.[25]
-
Intracellular Calcium Flux Assay
This is a robust, high-throughput functional assay to measure the response of CCR5 following ligand binding and the inhibitory effect of antagonists.[14]
-
Principle: CCR5 activation by an agonist like CCL5 triggers a Gαq-mediated signaling cascade, resulting in a rapid, transient increase in the intracellular calcium concentration ([Ca2+]i).[14] This change is measured using a calcium-sensitive fluorescent dye. Antagonists block the agonist from binding and activating the receptor, thus preventing the calcium flux.[14]
-
Detailed Methodology:
-
Cell Preparation: Seed CCR5-expressing cells (e.g., CHO-CCR5, U-87-CCR5) into a 96-well black-walled, clear-bottom plate and culture overnight.[14]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C, followed by a wash step to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the antagonist (e.g., Vicriviroc) and a 2X working concentration of the agonist (e.g., RANTES/CCL5).
-
Measurement: Place the cell plate into a fluorescence plate reader, often equipped with an integrated liquid handler.
-
Add the serially diluted antagonist or vehicle control to the appropriate wells.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the 2X agonist solution to stimulate the cells.
-
Immediately record the fluorescence signal over time (e.g., every second for 90-120 seconds). The signal will rapidly peak and then decline.[14]
-
-
Data Analysis: The response is calculated as the maximum fluorescence value minus the baseline fluorescence. The antagonist's effect is determined by calculating the percent inhibition of the agonist-induced signal compared to the vehicle control. An IC50 value can be determined from the dose-response curve.[14]
-
Conclusion: CCR5 as a Therapeutic Target
CCR5 stands out as a critical and validated therapeutic target for a range of inflammatory diseases and HIV infection.[4][15] The development of small molecule antagonists like Maraviroc, initially approved as an HIV-1 entry inhibitor, has paved the way for exploring CCR5 blockade in other conditions.[29][30] However, the therapeutic strategy is complicated by the receptor's dual role in both promoting and resolving inflammation.[21][23] A thorough understanding of the specific context of CCR5 signaling in each disease state is paramount for the successful development of novel CCR5-targeted therapies. Future research will need to continue dissecting these complex pathways to design interventions that can selectively inhibit detrimental pro-inflammatory responses while preserving the receptor's beneficial, regulatory functions.
References
- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 and HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 - Wikipedia [en.wikipedia.org]
- 8. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CCL5/CCR5 Axis in Cancer Progression [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. benchchem.com [benchchem.com]
- 15. CCR5 antagonists: the answer to inflammatory disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Relationship between the chemokine receptor CCR5 and microglia in neurological disorders: consequences of targeting CCR5 on neuroinflammation, neuronal death and regeneration in a model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of CCR5 and its ligands in the control of vascular inflammation and leukocyte recruitment required for acute excitotoxic seizure induction and neural damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The contributing role of CCR5 in dementia [frontiersin.org]
- 20. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CCR5 is Involved in Resolution of Inflammation in Proteoglycan-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. CCR5 Signaling Suppresses Inflammation and Reduces Adverse Remodeling of the Infarcted Heart, Mediating Recruitment of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Expression of CCR5 Increases during Monocyte Differentiation and Directly Mediates Macrophage Susceptibility to Infection by Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Modulation of inflammatory pain in response to a CCR2/CCR5 antagonist in rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | The Expanding Therapeutic Perspective of CCR5 Blockade [frontiersin.org]
- 30. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
An In-depth Technical Guide to the Post-Translational Modifications of the CCR5 Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine receptor type 5 (CCR5) is a member of the G protein-coupled receptor (GPCR) superfamily, playing a pivotal role in the immune system by regulating the trafficking and effector functions of various leukocytes, including T-cells and macrophages.[1][2] Beyond its physiological function in inflammation, CCR5 has garnered significant attention as the primary co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus (HIV).[2][3] The functionality, cell surface expression, and interaction of CCR5 with its ligands and HIV are intricately regulated by a series of post-translational modifications (PTMs). These modifications, including phosphorylation, sulfation, glycosylation, and palmitoylation, introduce a layer of complexity to CCR5 biology, influencing its conformation, signaling, and trafficking.[3] This technical guide provides a comprehensive overview of the major PTMs of the CCR5 protein, detailing their molecular basis, functional consequences, and the experimental methodologies used for their investigation.
Phosphorylation
Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a key regulatory mechanism for many GPCRs, including CCR5. This modification is primarily involved in receptor desensitization, internalization, and signaling.[1][3]
Phosphorylation Sites and Functional Impact
Ligand binding to CCR5 induces the phosphorylation of serine residues located in its C-terminal tail.[4][5] Specifically, serines at positions 336, 337, 342, and 349 have been identified as phosphorylation sites.[3][5] This phosphorylation is mediated by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).[4][6]
The functional consequences of CCR5 phosphorylation are significant:
-
Desensitization: Phosphorylation of the C-terminal tail promotes the recruitment of β-arrestin proteins.[1][7] β-arrestin binding sterically hinders the coupling of G proteins to the receptor, leading to the attenuation of downstream signaling, a process known as desensitization.[3][8]
-
Internalization: The CCR5-β-arrestin complex is targeted for internalization into endosomes.[4] This process removes the receptor from the cell surface, further contributing to the termination of signaling. The fate of the internalized receptor, whether it is recycled back to the plasma membrane or targeted for degradation, is also influenced by its phosphorylation status.
-
Signaling: While primarily associated with signal termination, β-arrestin can also act as a scaffold for signaling molecules, initiating G protein-independent signaling cascades.[3]
Quantitative Data on CCR5 Phosphorylation
Quantitative mass spectrometry-based phosphoproteomics has been employed to study the dynamics of CCR5 phosphorylation upon ligand stimulation. These studies reveal changes in the phosphorylation state of specific serine residues over time.
| Phosphorylation Site | Kinase(s) | Functional Role | Quantitative Change upon Ligand Stimulation |
| Serine 336 | GRK | Desensitization, Internalization | Increased phosphorylation |
| Serine 337 | PKC, GRK | Desensitization, Internalization | Increased phosphorylation |
| Serine 342 | GRK | Desensitization, Internalization | Increased phosphorylation |
| Serine 349 | GRK | Desensitization, Internalization | Increased phosphorylation |
Sulfation
Tyrosine sulfation, the addition of a sulfate (B86663) group to the phenol (B47542) side chain of tyrosine residues, is a crucial PTM for CCR5's interaction with its ligands and HIV-1.[9] This modification occurs in the trans-Golgi network and is catalyzed by tyrosylprotein sulfotransferases (TPSTs).[9]
Sulfation Sites and Functional Impact
The N-terminal domain of CCR5 contains four tyrosine residues at positions 3, 10, 14, and 15 that are subject to sulfation.[3][9] The sulfation of these residues, particularly Tyr10 and Tyr14, is critical for high-affinity binding of chemokines such as MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5).[9][10]
The functional importance of tyrosine sulfation includes:
-
Chemokine Binding: The negatively charged sulfate groups are thought to interact with positively charged residues on the chemokines, thereby enhancing the binding affinity.[10] Inhibition of sulfation has been shown to reduce the affinity of CCR5 for its chemokine ligands.[10]
-
HIV-1 Co-receptor Function: Sulfation of the N-terminal tyrosines is also essential for the interaction of CCR5 with the HIV-1 envelope glycoprotein (B1211001) gp120.[9] This interaction is a prerequisite for the entry of R5-tropic HIV-1 strains into host cells.
Studies have shown that the pattern of sulfation can be heterogeneous, leading to subpopulations of CCR5 with different ligand-binding properties.[8]
Quantitative Data on CCR5 Sulfation and Ligand Binding
| Sulfation Site | Effect on Chemokine Binding (MIP-1α) | Effect on HIV-1 gp120 Binding |
| Tyrosine 3 | Contributes to binding | Less critical |
| Tyrosine 10 | Important for high-affinity binding | Important for high-affinity binding |
| Tyrosine 14 | Critical for high-affinity binding | Critical for high-affinity binding |
| Tyrosine 15 | Contributes to RANTES binding | Less critical |
Glycosylation
Glycosylation, the enzymatic addition of glycans (carbohydrates) to proteins, is another important PTM of CCR5. CCR5 is known to be O-glycosylated.[3][10]
Glycosylation Sites and Functional Impact
O-glycosylation has been identified on serine 6 in the N-terminal domain of CCR5.[10] The attached O-linked glycans, particularly the terminal sialic acid moieties, contribute significantly to the binding of chemokine ligands.[10] In contrast to its role in chemokine binding, the removal of O-linked oligosaccharides has been reported to have little effect on HIV-1 infection.[10]
Palmitoylation
Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester bond. This lipid modification plays a crucial role in regulating the trafficking, subcellular localization, and stability of CCR5.[11][12]
Palmitoylation Sites and Functional Impact
CCR5 is palmitoylated on a cluster of cysteine residues located at the junction of the seventh transmembrane domain and the cytoplasmic tail, specifically at positions 321, 323, and 324.[3][11]
The functional consequences of CCR5 palmitoylation are profound:
-
Receptor Trafficking and Expression: Palmitoylation is critical for the proper trafficking of CCR5 to the cell surface.[13][14] Disruption of palmitoylation leads to the accumulation of the receptor in intracellular compartments and a significant reduction in its membrane expression.[11][13]
-
Protein Stability: Palmitoylation-deficient CCR5 mutants exhibit a significantly decreased half-life, suggesting that this modification protects the receptor from premature degradation.[11]
-
Signaling: While not directly affecting ligand binding, the absence of palmitoylation can impair the efficient coupling of the receptor to some of its downstream signaling pathways.[13][14]
CCR5 Signaling Pathways
Upon ligand binding, CCR5 initiates intracellular signaling through both G protein-dependent and G protein-independent pathways.
G Protein-Dependent Signaling
As a canonical GPCR, CCR5 couples to heterotrimeric G proteins, primarily of the Gi family.[1][2] This coupling leads to the dissociation of the Gα and Gβγ subunits, which in turn activate various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): The Gβγ subunits can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC.[6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CCR5 activation can lead to the phosphorylation and activation of MAPKs such as ERK1/2, JNK, and p38, which are involved in cell proliferation, differentiation, and inflammation.[6][15]
-
Activation of Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt pathway, which is crucial for cell survival and proliferation, can also be activated downstream of CCR5.
G Protein-Independent Signaling (β-Arrestin-Mediated)
Following GRK-mediated phosphorylation, β-arrestins are recruited to the receptor.[1] In addition to their role in desensitization and internalization, β-arrestins can act as signal transducers by scaffolding various signaling proteins, including components of the MAPK cascade.[3] This β-arrestin-mediated signaling is temporally and spatially distinct from G protein-mediated signaling.
Experimental Protocols
Analysis of CCR5 Phosphorylation
Immunoprecipitation and Western Blotting for Phosphorylated CCR5:
-
Cell Lysis: Lyse CCR5-expressing cells, either untreated or stimulated with a ligand (e.g., RANTES), in a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state.
-
Immunoprecipitation: Incubate the cell lysates with an anti-CCR5 antibody overnight at 4°C. Add protein A/G-agarose beads to capture the antibody-CCR5 complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for phosphorylated serine/threonine residues or a phosphosite-specific antibody for CCR5. Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
Analysis of CCR5 Sulfation
In Vitro Sulfation Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a synthetic peptide corresponding to the N-terminus of CCR5, recombinant tyrosylprotein sulfotransferase (TPST-1 or TPST-2), and the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 8 hours).[16]
-
Analysis by HPLC: Analyze the reaction products by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the sulfated and unsulfated peptides.[16]
-
Mass Spectrometry: Confirm the identity and sulfation sites of the peptides by mass spectrometry.[16]
Analysis of CCR5 Glycosylation
Lectin Blotting:
-
Immunoprecipitation: Immunoprecipitate CCR5 from cell lysates as described for the phosphorylation analysis.
-
SDS-PAGE and Transfer: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Lectin Probing: Block the membrane and then incubate it with a biotinylated lectin that specifically recognizes the glycan of interest (e.g., Sambucus nigra agglutinin for sialic acid).
-
Detection: Wash the membrane and incubate it with streptavidin-HRP, followed by chemiluminescent detection.
Analysis of CCR5 Palmitoylation
Acyl-Biotin Exchange (ABE) Assay:
-
Lysis and Thiol Blocking: Lyse cells in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to block free cysteine residues.
-
Thioester Cleavage: Treat the lysates with hydroxylamine (B1172632) to specifically cleave the thioester bond of palmitoylated cysteines, exposing a free thiol group.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as biotin-HPDP.
-
Affinity Capture: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elution and Detection: Elute the captured proteins and analyze them by western blotting using an anti-CCR5 antibody.
Visualizations
CCR5 G Protein-Dependent Signaling Pathway
References
- 1. Receptor Determinants for β-Arrestin Functional Specificity at C-X-C Chemokine Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine Sulfation Is Prevalent in Human Chemokine Receptors Important in Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Arrestin Recruitment to C-C Chemokine Receptor 5: Potent C-C Chemokine Ligand 5 Analogs Reveal Differences in Dependence on Receptor Phosphorylation and Isoform-Specific Recruitment Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of G-Protein-Coupled and -Uncoupled CCR5 Receptors by CCR5 Inhibitor-Resistant and -Sensitive Human Immunodeficiency Virus Type 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemokine receptors CXCR4 and CCR5: Cell surface expression, signaling and modulation by β-arrestin 2 [ediss.uni-goettingen.de]
- 15. researchgate.net [researchgate.net]
- 16. The Pattern and Temporal Sequence of Sulfation of CCR5 N-Terminal Peptides by Tyrosylprotein Sulfotranferase-2: An Assessment of the Effects of N-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
The Tissue-Specific Landscape of CCR5 Expression: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of C-C chemokine receptor type 5 (CCR5) expression patterns across various human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative expression data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a core resource for studies involving CCR5.
Introduction
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and function. It is the primary receptor for chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), guiding the migration of T cells, macrophages, and other leukocytes to sites of inflammation.[1][2][3] Beyond its role in inflammatory responses, CCR5 has gained significant attention as the major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Understanding the precise expression patterns of CCR5 in different tissues and cell types is therefore critical for the development of therapeutics targeting a range of inflammatory diseases and viral infections. This guide offers an in-depth look at the quantitative expression of CCR5 at both the mRNA and protein levels, provides detailed protocols for its measurement, and illustrates the key signaling events following its activation.
Data Presentation: Quantitative CCR5 Expression
The expression of CCR5 varies significantly across different human tissues and cell populations. The following tables summarize quantitative data from large-scale transcriptomic and proteomic studies to provide a comparative view of CCR5 expression.
CCR5 mRNA Expression in Human Tissues
The following table presents mRNA expression levels as normalized Transcripts Per Million (nTPM) from the Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and in-house studies. Tissues with high expression are indicative of a significant presence of immune cells.
| Tissue | nTPM |
| Spleen | 159.7 |
| Lymph Node | 114.7 |
| Appendix | 95.1 |
| Small Intestine | 50.4 |
| Colon | 48.9 |
| Lung | 32.5 |
| Bone Marrow | 24.8 |
| Tonsil | 20.3 |
| Gallbladder | 17.5 |
| Skin | 13.9 |
| Stomach | 12.6 |
| Liver | 11.8 |
| Duodenum | 11.5 |
| Rectum | 10.9 |
| Fallopian Tube | 7.9 |
| Endometrium | 7.2 |
| Vagina | 6.8 |
| Urinary Bladder | 6.5 |
| Esophagus | 5.8 |
| Adipose Tissue | 5.7 |
| Ovary | 5.2 |
| Prostate | 4.6 |
| Cervix, uterine | 4.5 |
| Kidney | 3.5 |
| Breast | 2.9 |
| Salivary Gland | 2.8 |
| Pancreas | 2.1 |
| Thyroid Gland | 1.8 |
| Heart Muscle | 1.5 |
| Smooth Muscle | 1.4 |
| Testis | 1.3 |
| Skeletal Muscle | 0.8 |
| Cerebral Cortex | 0.7 |
| Cerebellum | 0.5 |
| Pituitary Gland | 0.4 |
Data sourced from the Human Protein Atlas.
CCR5 Protein Expression in Human Tissues and Cells
Protein expression data for CCR5 is primarily derived from immunohistochemistry (IHC) and quantitative mass spectrometry (proteomics). IHC data provides a semi-quantitative assessment of expression, while proteomics offers a more quantitative, albeit less comprehensive, view.
Table 2.1: Immunohistochemistry-Based Cthis compound Expression
| Tissue | Staining Intensity | Location |
| Spleen | High | Cells in red pulp and scattered cells in white pulp |
| Lymph Node | High | Scattered cells in non-germinal centers |
| Tonsil | High | Scattered cells in extrafollicular and interfollicular regions |
| Bone Marrow | Medium | A subset of hematopoietic cells |
| Lung | Medium | Alveolar macrophages and some lymphocytes |
| Colon | Medium | Infiltrating immune cells in the lamina propria |
| Skin | Low to Medium | Langerhans cells and dermal-infiltrating immune cells |
| Liver | Low | Kupffer cells and sinusoidal lymphocytes |
| Brain | Low | Microglia and some neurons |
Data interpretation based on immunohistochemistry staining patterns from the Human Protein Atlas.
Table 2.2: Quantitative Proteomics-Based Cthis compound Abundance
| Tissue/Cell Type | Abundance (ppm) | Data Source |
| Lymph Node | Not Detected - High | PaxDb |
| Spleen | Not Detected - Medium | PaxDb |
| CD4+ T cells | Variable | Literature |
| Macrophages | Variable | Literature |
Quantitative proteomics data for membrane proteins like CCR5 is often challenging to obtain and can be highly variable between studies. The values in PaxDb represent an integrated score from multiple datasets and "Not Detected" may indicate expression below the detection limit of some experiments.
Experimental Protocols
Accurate measurement of CCR5 expression is fundamental to research in this field. Below are detailed methodologies for the key experimental techniques used to quantify CCR5 at the protein and mRNA levels.
Immunohistochemistry (IHC) for CCR5 in Paraffin-Embedded Tissues
This protocol outlines the steps for visualizing Cthis compound expression in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each. c. Immerse slides in 95%, 70%, and 50% ethanol for 3 minutes each. d. Rinse slides in distilled water.
2. Antigen Retrieval: a. Immerse slides in a staining container with 10 mM sodium citrate (B86180) buffer (pH 6.0). b. Heat the container in a microwave or water bath to 95-100°C for 10-20 minutes. c. Allow slides to cool to room temperature in the buffer for at least 20 minutes. d. Rinse slides with Phosphate Buffered Saline (PBS).
3. Staining: a. Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. b. Wash slides with PBS. c. Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes. d. Incubate with a primary antibody against human CCR5 at the recommended dilution overnight at 4°C in a humidified chamber. e. Wash slides with PBS. f. Incubate with a biotinylated secondary antibody for 30 minutes at room temperature. g. Wash slides with PBS. h. Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature. i. Wash slides with PBS. j. Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired color intensity is reached. k. Rinse slides with distilled water to stop the reaction.
4. Counterstaining and Mounting: a. Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei. b. "Blue" the sections in running tap water. c. Dehydrate the sections through graded ethanol solutions and clear in xylene. d. Mount with a permanent mounting medium and coverslip.
Flow Cytometry for Cell Surface CCR5 Expression on Human PBMCs
This protocol details the quantification of CCR5-expressing cells within a population of peripheral blood mononuclear cells (PBMCs).
1. Cell Preparation: a. Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. Wash the isolated PBMCs twice with cold PBS containing 1% Bovine Serum Albumin (BSA). c. Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1 x 10^6 cells/mL.
2. Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into FACS tubes. b. Add fluorochrome-conjugated antibodies against cell surface markers to identify specific cell populations (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14). c. Add a fluorochrome-conjugated anti-human CCR5 antibody or a corresponding isotype control antibody at the predetermined optimal concentration. d. Vortex gently and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
3. Data Acquisition and Analysis: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000). c. Gate on the lymphocyte and/or monocyte populations based on their forward and side scatter properties. d. Identify specific cell subsets (e.g., CD4+ T cells as CD3+CD4+). e. Within the target cell population, determine the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining, using the isotype control to set the gate for positivity.[4]
Real-Time Quantitative PCR (qPCR) for CCR5 mRNA Expression
This protocol provides a method for the absolute or relative quantification of CCR5 mRNA transcripts.
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from tissues or cells using a suitable method (e.g., TRIzol or a column-based kit). b. Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]
2. qPCR Reaction Setup: a. Prepare a master mix containing a SYBR Green or TaqMan-based qPCR mix, forward and reverse primers for human CCR5, and nuclease-free water. b. For absolute quantification, prepare a standard curve using a serial dilution of a known quantity of a CCR5 plasmid or purified PCR product.[5] c. For relative quantification, include primers for a stably expressed reference gene (e.g., GAPDH, ACTB). d. Add the master mix and cDNA template to each well of a qPCR plate. Include no-template controls for each primer set.
3. qPCR Cycling and Data Analysis: a. Perform the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). b. Generate a dissociation curve (melt curve) at the end of the run for SYBR Green assays to verify the specificity of the amplified product. c. For absolute quantification, determine the copy number of CCR5 mRNA in the samples by interpolating their Ct values on the standard curve.[5] d. For relative quantification, calculate the fold change in CCR5 expression relative to a control sample using the ΔΔCt method, after normalizing to the reference gene.
Mandatory Visualizations
CCR5 Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated upon ligand binding to CCR5.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of CCR5 mRNA in Human Lymphocytes and Macrophages by Real-Time Reverse Transcriptase PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CCR5 in Cancer Metastasis: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The C-C chemokine receptor 5 (CCR5) is emerging as a critical player in the complex process of cancer metastasis. Traditionally known for its role as an HIV co-receptor, recent evidence has illuminated its function in promoting tumor progression across various cancer types, including breast, colorectal, prostate, and gastric cancers. The interaction of CCR5 with its primary ligand, CCL5 (RANTES), activates a cascade of downstream signaling pathways that drive key metastatic processes such as cell migration, invasion, angiogenesis, and the establishment of an immunosuppressive tumor microenvironment. This guide provides an in-depth technical overview of the CCR5 signaling axis in metastasis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biological pathways, offering a valuable resource for researchers and drug development professionals seeking to target this promising pathway.
The CCR5/CCL5 Axis in Metastatic Progression
The chemokine ligand CCL5, secreted by tumor cells, stromal cells like cancer-associated fibroblasts (CAFs), or immune cells within the tumor microenvironment (TME), binds to the G-protein coupled receptor CCR5 expressed on cancer cells.[1][2] This binding initiates a signaling cascade that endows cancer cells with enhanced migratory and invasive capabilities.[3] Expression of CCR5 is often upregulated in various malignancies and is frequently associated with advanced disease stages, increased metastatic potential, and poor patient outcomes.[3][4]
Upregulation of CCR5 in Metastatic Disease
Quantitative analysis reveals a significant increase in CCR5 expression in metastatic lesions compared to primary tumors, highlighting its role in the later stages of cancer progression. This differential expression underscores its potential as both a biomarker and a therapeutic target for preventing or treating metastatic disease.
| Cancer Type | Comparison | Quantitative Finding | Significance | Citation(s) |
| Colorectal Cancer | Metastatic Site vs. Primary Tumor | Median CCR5 Expression (TPM): 3.44 vs. 3.05 | p < 0.001 | [1] |
| Colorectal Cancer | Liver Metastases vs. Primary Tumor | CCR5 expression intensity is globally heightened. | Qualitative Observation | [5] |
| Colorectal Cancer | CCR5-negative vs. CCR5-positive primary tumors | Hepatic molecular metastases detected in 87% of CCR5-negative patients vs. 27% of CCR5-positive patients. | p = 0.00002 | [6] |
| Breast Cancer | Basal & HER-2 Subtypes | Significant overexpression of both CCL5 and CCR5 in ≥58% of patients. | - | [7] |
| Breast Cancer | CCR5+ vs. CCR5- cells (Basal cell lines) | CCR5+ cells are approximately 40-fold more invasive in vitro. | - | [7] |
TPM: Transcripts Per Million
The CCR5 Signaling Cascade
Upon ligand binding, CCR5 undergoes a conformational change, activating intracellular heterotrimeric G-proteins, primarily of the Gαi subtype. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream effector pathways crucial for metastasis.[8][9]
Two of the most prominent pathways activated by CCR5 are:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, leading to Akt phosphorylation and activation.[10][11] Activated Akt then modulates a host of downstream targets to promote cell survival and migration.[10]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is critical for cell migration and invasion. Activation of this pathway through CCR5 can lead to the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1][3]
Therapeutic Targeting of CCR5
The crucial role of the CCR5 axis in metastasis has made it an attractive target for therapeutic intervention. CCR5 antagonists, such as Maraviroc and Vicriviroc, originally developed for HIV treatment, are now being repurposed for oncology.[12] Preclinical studies have demonstrated their efficacy in reducing metastatic burden in various cancer models.
| Drug | Cancer Model | Cell Line | Key Quantitative Finding(s) | Citation(s) |
| Maraviroc | Breast Cancer (in vivo lung metastasis) | MDA-MB-231 | Mean size of metastatic tumors reduced by 65%; Number of cancer cells homing to lungs reduced by 40% after 24h. | [7][13] |
| Maraviroc | Gastric Cancer (in vivo peritoneal dissemination) | MKN45 | Number of peritoneal nodules reduced from 23 to 7.2; Total nodule volume reduced from 832 mm³ to 336 mm³. | [4] |
| Maraviroc | Acute Lymphoblastic Leukemia (in vitro) | MOLT-3, TALL-104, SUP-B15 | IC50 of 5 µM after 24h and 10 µM after 48h for proliferation inhibition. | [2] |
| Maraviroc & Vicriviroc | Breast Cancer (in vitro invasion) | Hs578T, SUM-159 | Both drugs inhibited FBS-induced invasion at a concentration of 100 nmol/L. | [14] |
Key Experimental Methodologies
Studying the role of CCR5 in cancer metastasis requires a specific set of in vitro and in vivo assays. Below are detailed protocols for three fundamental experiments.
Protocol: In Vitro Transwell Migration Assay
This assay quantifies the chemotactic response of cancer cells to a CCR5 ligand, such as CCL5.
Materials:
-
Transwell inserts (24-well format, 8.0 µm pore size)
-
24-well companion plates
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Recombinant human CCL5
-
Bovine Serum Albumin (BSA)
-
Crystal Violet stain (0.2% w/v)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.
-
Assay Setup:
-
In the lower chambers of the 24-well plate, add 600 µL of serum-free medium containing a chemoattractant (e.g., 20-100 ng/mL CCL5).[15][16] For a negative control, use serum-free medium with BSA only.
-
Rehydrate the Transwell insert membranes by adding 100 µL of serum-free medium to the upper chamber and incubating for 30 minutes at 37°C.
-
-
Cell Seeding: Harvest the starved cells using trypsin, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Remove the rehydration medium from the inserts and add 100 µL of the cell suspension (1 x 10⁵ cells) to each upper chamber.[17]
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a duration appropriate for the cell line's migratory capacity (typically 4-24 hours).
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface by immersing the insert in 70% ethanol (B145695) for 10-15 minutes.[12]
-
Stain the fixed cells by immersing the insert in 0.2% crystal violet solution for 5-10 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a light microscope, count the number of stained, migrated cells in several random fields of view (e.g., 5 fields at 200x magnification). Calculate the average number of migrated cells per field for each condition.
-
Protocol: In Vivo Metastasis Model (Bioluminescence Imaging)
This protocol allows for the non-invasive, longitudinal monitoring of metastatic tumor growth in live animals.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line stably expressing luciferase (e.g., MDA-MB-231-Luc2)
-
Sterile PBS
-
D-luciferin substrate (15 mg/mL solution in sterile PBS)
-
In Vivo Imaging System (IVIS) or similar bioluminescence imager
-
Isoflurane anesthesia system
Procedure:
-
Cell Preparation and Injection:
-
Culture luciferase-expressing cancer cells to ~80% confluency.
-
Harvest, wash, and resuspend cells in sterile, ice-cold PBS at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize mice using isoflurane.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the lateral tail vein of each mouse to model hematogenous dissemination and lung metastasis.[13]
-
-
Animal Monitoring and Treatment:
-
Bioluminescence Imaging (BLI):
-
Perform imaging at regular intervals (e.g., weekly) to monitor metastasis progression.
-
Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).[4]
-
Wait for substrate distribution (typically 10-15 minutes post-injection).[5]
-
Anesthetize the mice with 2% isoflurane.
-
Place the mice in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images. The signal intensity (radiance, measured in photons/sec/cm²/sr) is proportional to the number of viable tumor cells.
-
-
Data Analysis:
-
Define Regions of Interest (ROIs) around areas of signal (e.g., the thoracic region for lung metastases).
-
Quantify the total flux (photons/sec) within each ROI using the accompanying software.
-
Compare the bioluminescent signal between treated and control groups over time to assess the efficacy of the CCR5 inhibitor in preventing or reducing metastasis.
-
Protocol: Immunohistochemistry (IHC) for CCR5
This technique is used to visualize the expression and localization of the CCR5 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tissue slides (5 µm sections)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking serum (e.g., 10% normal goat serum)
-
Primary antibody: anti-CCR5 antibody (rabbit or mouse monoclonal)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[6]
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Staining:
-
Rinse slides in PBS.
-
Block endogenous peroxidase activity by incubating sections with 3% H₂O₂ for 10-20 minutes.[18]
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with 10% normal goat serum for 1 hour at room temperature.[18]
-
Incubate sections with the primary anti-CCR5 antibody (diluted in PBS with 1% serum) overnight at 4°C.
-
Rinse slides 3 times with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides 3 times with PBS.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes.
-
-
Visualization and Counterstaining:
-
Rinse slides 3 times with PBS.
-
Apply DAB substrate solution and incubate until a brown color develops (typically 1-5 minutes). Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with Mayer's hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Examine under a light microscope. CCR5-positive cells will exhibit brown staining, while cell nuclei will be blue.
-
Conclusion and Future Directions
The CCL5/CCR5 signaling axis is a pivotal pathway in promoting cancer metastasis. Its upregulation in metastatic lesions and the compelling preclinical data on the anti-metastatic effects of CCR5 antagonists validate it as a high-potential therapeutic target. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from CCR5-targeted therapies. Furthermore, exploring combination strategies, for instance, pairing CCR5 inhibitors with immune checkpoint blockades or conventional chemotherapy, may offer synergistic effects and overcome therapeutic resistance, ultimately providing new hope for patients with metastatic cancer.
References
- 1. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 2. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. 2.4. In vivo measurement of tumor growth and metastasis by IVIS imaging [bio-protocol.org]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. clyte.tech [clyte.tech]
- 16. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Notes and Protocols for Anti-CCR5 Monoclonal Antibodies in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of anti-CCR5 monoclonal antibodies (mAbs) in various research applications. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction to CCR5
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking and effector functions of various immune cells, including memory/effector T-lymphocytes, macrophages, and immature dendritic cells.[1] Its natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] Beyond its role in inflammation, CCR5 gained significant attention as the primary co-receptor for the entry of macrophage-tropic (M-tropic) strains of Human Immunodeficiency Virus (HIV-1).[2][3] The interaction between the HIV-1 envelope glycoprotein (B1211001) gp120, the host cell's CD4 receptor, and CCR5 facilitates viral entry.[3] This central role in HIV-1 pathogenesis has made CCR5 a key target for therapeutic intervention, including the development of monoclonal antibodies.[4][5]
Anti-CCR5 mAbs are valuable tools for studying the biological functions of CCR5, investigating its role in disease, and for the development of novel therapeutics. These antibodies can be used to block ligand binding, inhibit HIV-1 entry, and modulate CCR5 signaling, making them versatile reagents for a wide range of research applications.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data for commercially available and experimentally validated anti-CCR5 monoclonal antibodies. This information is critical for selecting the appropriate antibody and for designing experiments with optimal antibody concentrations.
Table 1: Binding Affinity and Neutralization Potency of Selected Anti-CCR5 mAbs
| Antibody Clone | Host Species | Isotype | Application(s) | Reported K D (M) | ND 50 / IC 50 | Reference(s) |
| C 5 Mab-2 | Rat | IgG 2b , kappa | Flow Cytometry | 4.3 x 10 ⁻⁸ M | Not Reported | [7] |
| C 5 Mab-4 | Rat | IgG 2a , kappa | Flow Cytometry, Western Blot | 3.5 x 10 ⁻⁸ M | Not Reported | [8][9] |
| C 5 Mab-8 | Rat | IgG 1 , kappa | Flow Cytometry, Western Blot | 7.3 x 10 ⁻⁹ M | Not Reported | [8][9] |
| MAB182 | Mouse | IgG 2B | Flow Cytometry, ICC, Neutralization | Not Reported | 5-20 µg/mL (ND 50 ) | [10] |
| Leronlimab | Humanized | IgG 4 | Flow Cytometry, HIV Inhibition | Not Reported | Potent antiviral activity | [4] |
| HGS004 | Human | IgG 4 | HIV Inhibition | Not Reported | Potent antiviral activity | [4] |
K D : Dissociation Constant; ND 50 : 50% Neutralization Dose; IC 50 : 50% Inhibitory Concentration. Data is compiled from multiple sources and assay conditions may vary.
Signaling Pathway
The binding of chemokines or HIV-1 gp120 to CCR5 initiates a cascade of intracellular signaling events. As a GPCR, CCR5 transduces signals through heterotrimeric G proteins.[1][2] This can lead to the activation of various downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, mitogen-activated protein kinase (MAPK) pathways (p38 and JNK/SAPK), and calcium mobilization.[11][12] These pathways ultimately regulate cellular processes such as chemotaxis, proliferation, and inflammatory gene expression.[13][14] Anti-CCR5 monoclonal antibodies can act as antagonists, blocking these signaling events.
Caption: CCR5 Signaling Pathway and Antibody Inhibition.
Experimental Protocols
Detailed methodologies for key applications of anti-CCR5 monoclonal antibodies are provided below.
Flow Cytometry: Analysis of CCR5 Expression
This protocol describes the detection of CCR5 on the cell surface of peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Anti-human CCR5 monoclonal antibody (fluorochrome-conjugated)[15]
-
Isotype control antibody (matching fluorochrome)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each FACS tube.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CCR5 antibody or the isotype control antibody to the respective tubes.
-
Incubate for 30-60 minutes at 4°C or 37°C (optimal temperature may vary depending on the antibody clone) in the dark.[15]
-
Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis (e.g., 50,000-100,000 events).[14]
-
Analyze the data by gating on the cell population of interest (e.g., lymphocytes or monocytes based on forward and side scatter) and quantifying the percentage of CCR5-positive cells and the mean fluorescence intensity (MFI).
ELISA (Enzyme-Linked Immunosorbent Assay): Detection of CCR5
This protocol outlines a cell-based ELISA for the qualitative determination of CCR5 expression in adherent cell lines.
Materials:
-
CCR5-expressing adherent cells (e.g., engineered cell line)
-
96-well cell culture plate
-
Anti-CCR5 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the anti-CCR5 primary antibody at the desired concentration to each well and incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
Western Blotting: Detection of CCR5 Protein
This protocol details the detection of Cthis compound in cell lysates by Western blotting.
Materials:
-
Cell lysates from CCR5-expressing cells
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Anti-CCR5 primary antibody
-
HRP-conjugated secondary antibody
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a transfer membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-CCR5 primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. CCR5 has a predicted molecular weight of approximately 40.5 kDa.[16][17]
Functional Assay: Chemotaxis (Boyden Chamber Assay)
This protocol assesses the ability of an anti-CCR5 mAb to block the migration of CCR5-expressing cells towards a chemokine ligand.
Materials:
-
CCR5-expressing cells (e.g., activated T cells, THP-1 monocytic cell line)
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., CCL5/RANTES)
-
Anti-CCR5 monoclonal antibody (neutralizing)
-
Isotype control antibody
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare a cell suspension of CCR5-expressing cells in assay medium. Pre-incubate the cells with the anti-CCR5 mAb or isotype control for 30 minutes at 37°C.
-
Add the chemoattractant to the lower wells of the Boyden chamber. Add assay medium alone to control wells.
-
Place the inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).[18]
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixing solution.
-
Stain the migrated cells with a staining solution.
-
Wash the inserts to remove excess stain.
-
Elute the stain from the migrated cells and measure the absorbance, or count the migrated cells under a microscope.
-
Calculate the percent inhibition of chemotaxis for the antibody-treated cells compared to the isotype control.
Functional Assay: HIV-1 Entry Inhibition (Pseudovirus Neutralization Assay)
This assay measures the ability of an anti-CCR5 mAb to inhibit the entry of HIV-1 pseudoviruses into target cells.
Materials:
-
Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and a luciferase reporter gene)[19]
-
HIV-1 pseudoviruses (R5-tropic)
-
Anti-CCR5 monoclonal antibody (neutralizing)
-
Positive control inhibitor (e.g., Maraviroc)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
-
96-well white, solid-bottom plates
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the anti-CCR5 mAb and positive control inhibitor.
-
In a separate plate, pre-incubate the pseudovirus with the serial dilutions of the antibody/inhibitor for 1 hour at 37°C.[20]
-
Remove the medium from the TZM-bl cells and add the virus-antibody/inhibitor mixture.
-
Include control wells: virus only (no antibody) and cells only (no virus).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of viral entry for each antibody concentration relative to the virus-only control and determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing an anti-CCR5 monoclonal antibody.
Caption: Workflow for Anti-CCR5 mAb Characterization.
Logical Relationships in HIV-1 Entry Inhibition
The mechanism of action of anti-CCR5 mAbs in preventing HIV-1 entry involves blocking a critical step in the viral fusion process.
Caption: Mechanism of HIV-1 Entry Inhibition by Anti-CCR5 mAb.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. CCR5 Monoclonal Antibodies for HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoclonal CCR5 Antibody: A Promising Therapy for HIV | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Anti-CCR5 Antibodies | Invitrogen [thermofisher.com]
- 7. Development of a Sensitive Anti-Mouse CCR5 Monoclonal Antibody for Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 10. rndsystems.com [rndsystems.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CD195 (CCR5) Monoclonal Antibody (NP-6G4), APC (17-1956-42) [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. novusbio.com [novusbio.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Development of CCR5 Antagonists for HIV Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system by regulating the trafficking of various immune cells.[1] Its significance in infectious diseases was highlighted by the discovery that it serves as a primary co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells, predominantly CD4+ T-helper lymphocytes and macrophages.[2][3] This pivotal role has established CCR5 as a key therapeutic target for the development of a novel class of antiretroviral drugs known as CCR5 antagonists. These agents act as entry inhibitors, effectively blocking the virus from entering and infecting host cells.[4]
The development of CCR5 antagonists was spurred by the observation that individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to R5-tropic HIV-1 infection.[5] This naturally occurring resistance provided a strong rationale for the therapeutic potential of blocking this receptor. Maraviroc, the first and only FDA-approved CCR5 antagonist, has demonstrated the clinical viability of this approach.[6][7] However, the development landscape has also seen the discontinuation of other promising candidates like Aplaviroc and Vicriviroc (B613818) due to toxicity or efficacy issues, underscoring the complexities of targeting a host protein.[8][9] Leronlimab, a monoclonal antibody targeting CCR5, is another notable agent in development.[10]
These application notes provide a comprehensive overview of the development of CCR5 antagonists for HIV therapy, including detailed protocols for key experimental assays, a summary of quantitative data for prominent compounds, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action of CCR5 Antagonists
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of the target cell.[2] This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[11] The subsequent interaction between gp120 and CCR5 induces further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[2]
CCR5 antagonists are typically small molecules that act as non-competitive, allosteric inhibitors of the CCR5 receptor.[5][12] They bind to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor's extracellular loops.[5][12] This altered conformation prevents the interaction between the V3 loop of gp120 and the CCR5 co-receptor, thereby blocking HIV-1 entry.[5] Monoclonal antibodies like Leronlimab, on the other hand, are competitive inhibitors that bind to the extracellular domains of CCR5, sterically hindering gp120 binding.[2][10]
Key CCR5 Antagonists in Development
The journey of developing CCR5 antagonists has been marked by both successes and setbacks. Below is a summary of key compounds that have been central to this field.
| Compound | Developer | Type | Highest Development Stage | Status | Key Characteristics |
| Maraviroc (Selzentry/Celsentri) | Pfizer | Small Molecule | Approved | Marketed[6] | First-in-class, orally bioavailable, allosteric antagonist.[6][12] |
| Vicriviroc | Schering-Plough/Merck | Small Molecule | Phase III | Discontinued[8] | Potent antagonist, but development was halted due to efficacy concerns in late-stage trials.[8][13] |
| Aplaviroc | GlaxoSmithKline | Small Molecule | Phase II | Discontinued[9] | Development was terminated due to concerns of severe liver toxicity.[9][14] |
| Leronlimab (PRO 140) | CytoDyn | Monoclonal Antibody | Phase III | In Development[10] | Injectable, competitive inhibitor with a long half-life, allowing for less frequent dosing.[2][10] |
Quantitative Data Summary
The following tables summarize key in vitro potency and clinical efficacy data for prominent CCR5 antagonists.
Table 1: In Vitro Antiviral Potency of CCR5 Antagonists
| Compound | Assay Type | Cell Line/Primary Cells | HIV-1 Strain(s) | IC50/EC50/Ki (nM) | Reference(s) |
| Maraviroc | MIP-1β Binding Inhibition | PM1 cells | N/A | IC50 = 2 | [12] |
| HIV-1 Replication | PM1 cells | HIV-1 BAL | EC90 = 1 | [12] | |
| Vicriviroc | HIV-1 Replication | Various | Diverse clinical isolates | Potent, broad-spectrum activity | [15] |
| CCR5 Binding Affinity | - | - | Higher than SCH-C | [16] | |
| Aplaviroc | HIV-1 Replication | HOS and PBL cells | HIV-1 Ba-L | IC50 = 4.26 and 3.47 respectively | [17] |
| Leronlimab | HIV-1 Replication | - | CCR5-tropic HIV-1 | Inhibits at concentrations that do not antagonize natural CCR5 activity | [2] |
Table 2: Summary of Key Clinical Trial Efficacy Data
| Compound | Trial Name | Phase | Patient Population | Key Efficacy Endpoint | Result | Reference(s) |
| Maraviroc | MOTIVATE 1 & 2 | III | Treatment-experienced, R5-tropic HIV-1 | Mean change in HIV-1 RNA at 24 weeks | -1.95 and -1.97 log10 copies/mL (once and twice daily) vs. -0.93 log10 for placebo | [7] |
| Vicriviroc | ACTG5211 | II | Treatment-experienced, R5-tropic HIV-1 | Median decrease in viral load at 48 weeks | 1.92 and 1.44 log10 copies/mL (10mg and 15mg doses) | [13] |
| Aplaviroc | ASCENT & EPIC | II | Treatment-naive, R5-tropic HIV-1 | Virologic response | Studies discontinued (B1498344) due to liver toxicity | [14][18] |
| Leronlimab | Phase 3 | III | Heavily treatment-experienced, R5-tropic HIV-1 | Proportion of patients with ≥0.5 log10 reduction in HIV-1 RNA | Ongoing/Data reported in press releases | [10] |
Signaling Pathways and Experimental Workflows
CCR5 Signaling Pathway
Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades through G-proteins. This signaling is crucial for chemotaxis and other immune functions.
Caption: CCR5 signaling upon chemokine binding, leading to chemotaxis.
Mechanism of HIV Entry and Inhibition by CCR5 Antagonists
The process of HIV entry via the CCR5 co-receptor and its blockade by an allosteric antagonist is a critical concept in the development of these drugs.
Caption: HIV entry mechanism and its inhibition by a CCR5 antagonist.
Experimental Workflow for CCR5 Antagonist Development
The discovery and development of CCR5 antagonists follow a structured workflow, from initial screening to clinical evaluation.
Caption: General workflow for the development of CCR5 antagonists.
Experimental Protocols
CCR5 Radioligand Binding Assay
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [125I]MIP-1α) from the CCR5 receptor expressed on a cell membrane preparation. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Materials:
-
Cell membranes from a stable cell line overexpressing human CCR5 (e.g., CHO-CCR5, HEK293-CCR5).
-
Radioligand: [125I]-MIP-1α or [125I]-RANTES.
-
Test compounds (serially diluted).
-
Non-specific binding control: Unlabeled MIP-1α or another high-affinity CCR5 ligand.
-
Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled ligand.
-
Initiate the binding reaction by adding 50 µL of the CCR5-expressing cell membrane preparation (typically 5-20 µg of protein per well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add 150 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
HIV-1 Pseudovirus Entry Assay
Principle: This assay quantifies the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective HIV-1 particles pseudotyped with an R5-tropic envelope glycoprotein and carrying a reporter gene (e.g., luciferase or GFP). Inhibition of viral entry results in a decrease in reporter gene expression.[19]
Materials:
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, GHOST(3) cells).
-
R5-tropic HIV-1 pseudovirus stock (e.g., HIV-1 BaL Env).
-
Test compounds (serially diluted).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (if using a luciferase reporter).
-
Luminometer or fluorescence plate reader.
Protocol:
-
Seed the target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection (e.g., 1 x 10^4 cells/well). Incubate overnight.
-
On the day of the assay, prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 50 µL of the compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Add 50 µL of the pseudovirus stock (diluted to a pre-determined optimal concentration) to each well.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.
-
Calculate the percent inhibition for each compound concentration and determine the EC50 value by non-linear regression analysis.
In Vitro Chemotaxis Assay (Boyden Chamber)
Principle: This assay measures the ability of a test compound to block the directional migration of CCR5-expressing cells towards a chemoattractant (a CCR5 ligand). The assay is performed in a Boyden chamber, which consists of two compartments separated by a microporous membrane.[20]
Materials:
-
CCR5-expressing cells (e.g., activated primary T-cells, THP-1 monocytic cell line).
-
Boyden chamber apparatus or multi-well migration plates with porous inserts (e.g., 5-8 µm pore size).
-
Chemoattractant: Recombinant human RANTES (CCL5), MIP-1α (CCL3), or MIP-1β (CCL4).[20]
-
Test compounds (serially diluted).
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Fixing and staining solutions (e.g., methanol (B129727) and Giemsa stain or a fluorescent dye like Calcein-AM).
-
Microscope.
Protocol:
-
Prepare the chemoattractant solution in chemotaxis buffer and add it to the lower wells of the Boyden chamber.
-
Harvest the CCR5-expressing cells, wash them, and resuspend them in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Place the porous inserts into the wells, creating the upper chambers.
-
Add the cell suspension (containing the test compound) to the upper chambers.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours to allow for cell migration.[21]
-
After incubation, carefully remove the inserts.
-
Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with Giemsa stain or a fluorescent dye.
-
Count the number of migrated cells in several fields of view for each insert using a microscope.
-
Calculate the percent inhibition of chemotaxis for each compound concentration and determine the IC50 value.
Conclusion
The development of CCR5 antagonists represents a significant advancement in HIV therapy, offering a unique mechanism of action that targets a host-cell factor to prevent viral entry. While Maraviroc stands as a successful example, the development pathway for this drug class has been challenging, highlighting the importance of rigorous preclinical and clinical evaluation. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in this field, facilitating the discovery and characterization of the next generation of CCR5-targeted therapeutics for HIV and potentially other inflammatory and immunological diseases.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 Antagonist | NIH [clinicalinfo.hiv.gov]
- 5. benchchem.com [benchchem.com]
- 6. Maraviroc - Wikipedia [en.wikipedia.org]
- 7. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merck stops development of CCR5 inhibitor vicriviroc | aidsmap [aidsmap.com]
- 9. Aplaviroc - Wikipedia [en.wikipedia.org]
- 10. Leronlimab - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 12. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vicriviroc - Wikipedia [en.wikipedia.org]
- 14. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aplaviroc - Explore the Science & Experts | ideXlab [idexlab.com]
- 19. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the CCR5 Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of CRISPR/Cas9 technology to knock out the C-C chemokine receptor type 5 (CCR5) gene. CCR5 is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1, and its genetic inactivation offers a promising therapeutic strategy for HIV/AIDS.[1][2] The following sections detail the principles, experimental procedures, and validation methods for achieving efficient and specific CCR5 knockout in primary human T cells, a key target for HIV-1 infection.
Introduction to CCR5 and its Role in HIV-1 Entry
The CCR5 protein is a member of the G protein-coupled receptor family and is expressed on the surface of various immune cells, including T cells and macrophages.[3] Its primary function is to bind to specific chemokines, initiating downstream signaling pathways that mediate immune cell trafficking and inflammatory responses.[4] However, R5-tropic HIV-1 has evolved to exploit CCR5 as a co-receptor, alongside the primary CD4 receptor, to gain entry into host cells.[4][5] The binding of the viral envelope glycoprotein (B1211001) gp120 to CD4 and CCR5 triggers conformational changes that lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[5] Individuals with a naturally occurring 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to R5-tropic HIV-1 infection, highlighting the therapeutic potential of ablating CCR5 function.[1][2]
Principle of CRISPR/Cas9-Mediated CCR5 Knockout
The CRISPR/Cas9 system is a powerful gene-editing tool that allows for precise modification of DNA sequences. It consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus.[6][7] For CCR5 knockout, the sgRNA is designed to be complementary to a sequence within the CCR5 gene. Upon introduction into the cell, the Cas9-sgRNA complex binds to the target DNA sequence, and the Cas9 nuclease creates a double-strand break (DSB). The cell's natural DNA repair machinery then attempts to repair this break, primarily through the error-prone non-homologous end joining (NHEJ) pathway.[6] This often results in small insertions or deletions (indels) at the cut site, which can disrupt the open reading frame of the CCR5 gene, leading to the production of a non-functional protein and thus, a gene knockout.[8]
Data Presentation
Table 1: Comparison of CRISPR/Cas9 Delivery Methods for CCR5 Knockout in Primary T Cells
| Delivery Method | CRISPR Components | Reported Knockout Efficiency | Advantages | Disadvantages | Citations |
| Lentiviral Vector | Cas9 and sgRNA expressed from an integrated vector | High frequencies of CCR5 gene disruption | Stable, long-term expression; efficient for difficult-to-transfect cells. | Risk of random integration and off-target effects; more complex production.[9] | [10] |
| Ribonucleoprotein (RNP) Electroporation | Pre-complexed Cas9 protein and synthetic sgRNA | Up to ~20% with a single sgRNA; up to 90% functional knockout with optimized protocols. | DNA-free, reducing the risk of off-target integration; transient activity limits off-target effects; rapid and efficient.[9][11] | Requires optimization of electroporation parameters for each cell type; can cause cell toxicity. | [8][12] |
Table 2: Methods for Quantification of CCR5 Knockout Efficiency
| Method | Principle | Data Output | Advantages | Disadvantages | Citations |
| Flow Cytometry | Staining of cell surface CCR5 with a fluorescently labeled antibody. | Percentage of CCR5-negative cells. | High-throughput; quantifies functional protein knockout on the cell surface. | Requires a specific and high-quality antibody; does not provide information on the genetic modification. | [8][13][14] |
| Next-Generation Sequencing (NGS) | Deep sequencing of the targeted genomic region. | Percentage of reads with indels; specific types and frequencies of mutations. | Highly sensitive and quantitative; provides detailed information on the nature of the genetic edits.[8] | More time-consuming and expensive than other methods.[15] | [8][15] |
| T7 Endonuclease I (T7E1) Assay | T7E1 enzyme cleaves mismatched DNA heteroduplexes formed between wild-type and edited DNA. | Presence and intensity of cleaved DNA fragments on a gel. | Relatively simple and fast; provides a semi-quantitative estimate of editing efficiency. | Can generate false positives; does not determine the specific mutations. | [10] |
| Sanger Sequencing with TIDE Analysis | Sanger sequencing of the PCR-amplified target region followed by computational analysis (Tracking of Indels by Decomposition). | Percentage of indels and their size distribution. | Provides sequence-level confirmation of editing; more quantitative than T7E1. | Less sensitive for low-frequency indels compared to NGS. | [15] |
Experimental Protocols
Protocol 1: CRISPR/Cas9 RNP Delivery via Electroporation for CCR5 Knockout in Primary T Cells
This protocol describes the delivery of pre-complexed Cas9 protein and synthetic sgRNA (ribonucleoprotein, RNP) into primary human T cells using electroporation.[16][17][18]
Materials:
-
Isolated primary human T cells
-
TrueCut Cas9 Protein v2 (e.g., Thermo Fisher Scientific)[8]
-
TrueGuide Modified Synthetic sgRNA targeting CCR5 (e.g., Thermo Fisher Scientific)[8]
-
Electroporation buffer (cell type-specific)
-
Neon™ Transfection System or similar electroporator
-
T cell activation reagents (e.g., Dynabeads™ Human T-Expander CD3/CD28)[8]
-
Complete T cell culture medium
Procedure:
-
T Cell Isolation and Activation:
-
Preparation of Cas9 RNP Complex:
-
Electroporation:
-
Harvest activated T cells and determine cell density.
-
Resuspend the desired number of cells (e.g., 1 x 10^6) in the appropriate electroporation buffer.
-
Add the pre-formed Cas9 RNP complex to the cell suspension. The total volume of the RNP complex should not exceed 1/10th of the total reaction volume.[8]
-
Gently mix and transfer the cell-RNP mixture to an electroporation cuvette.
-
Electroporate the cells using optimized parameters for primary T cells.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, gently transfer the cells to a pre-warmed culture plate containing complete T cell medium.
-
Incubate the cells at 37°C and 5% CO2.
-
Analyze for CCR5 knockout efficiency 48-72 hours post-electroporation.
-
Protocol 2: Lentiviral Vector Production and Transduction for CCR5 Knockout
This protocol outlines the generation of lentiviral vectors expressing Cas9 and a CCR5-specific sgRNA for stable gene knockout.[7][10][19]
Materials:
-
Lentiviral vector plasmid containing Cas9 and CCR5 sgRNA expression cassettes
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine)
-
Complete DMEM medium
-
Target primary T cells or cell line
Procedure:
-
Lentivirus Packaging:
-
Seed HEK293T cells in a 10-cm dish to be 70-80% confluent on the day of transfection.[7]
-
Co-transfect the HEK293T cells with the lentiviral vector, packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Replace the medium 12-18 hours post-transfection.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the lentiviral particles if necessary.
-
-
Lentiviral Transduction:
-
Seed the target cells (e.g., activated primary T cells) in a culture plate.
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours, then replace the medium with fresh complete medium.
-
Expand the transduced cells and select for successfully transduced cells if the vector contains a selection marker.
-
Assess CCR5 knockout efficiency after a sufficient period for gene editing and protein turnover (typically >72 hours).
-
Protocol 3: Validation of CCR5 Knockout by Flow Cytometry
This protocol details the quantification of functional Cthis compound knockout on the cell surface.[8]
Materials:
-
CCR5 knockout and control T cells
-
PE-conjugated anti-human CCR5 antibody
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 200,000 cells per sample.
-
Wash the cells with flow cytometry buffer.
-
Resuspend the cells in 100 µL of flow cytometry buffer and add the anti-human CCR5 antibody at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer to remove unbound antibody.
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Analyze the samples on a flow cytometer, gating on the live T cell population, to determine the percentage of CCR5-negative cells.[8]
Protocol 4: Off-Target Analysis using in silico Prediction and Targeted Sequencing
This protocol describes a common workflow to assess the specificity of the CRISPR/Cas9-mediated CCR5 knockout.
Procedure:
-
In silico Prediction:
-
Primer Design:
-
Design PCR primers that flank the top-ranked predicted off-target sites.
-
-
PCR Amplification and Sequencing:
-
Isolate genomic DNA from the CCR5-edited and control cells.
-
PCR amplify the predicted off-target regions.
-
Sequence the PCR amplicons using Sanger or Next-Generation Sequencing.
-
-
Data Analysis:
-
Align the sequences from the edited cells to the control sequences to identify any indels or mutations at the predicted off-target sites.[23]
-
Protocol 5: Functional Validation of HIV-1 Resistance
This protocol assesses the ability of CCR5 knockout cells to resist infection by an R5-tropic HIV-1 strain.
Materials:
-
CCR5 knockout and control T cells
-
R5-tropic HIV-1 virus stock (e.g., HIV-1 YU2)[20]
-
p24 ELISA kit
Procedure:
-
Seed equal numbers of CCR5 knockout and control T cells in a culture plate.
-
Infect the cells with an R5-tropic HIV-1 strain at a defined MOI.
-
Culture the infected cells for several days (e.g., 7-14 days), periodically collecting the culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit as a measure of viral replication.
-
Compare the p24 levels between the CCR5 knockout and control cell cultures. A significant reduction in p24 levels in the knockout cells indicates successful conferral of HIV-1 resistance.[20]
Visualizations
Caption: Workflow for CCR5 knockout in T cells.
Caption: CCR5 signaling in HIV-1 entry.
Caption: Rationale for CCR5 knockout.
References
- 1. CCR5 Knockout Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Efficiency for Biallelic Mutations of the CCR5 Gene by CRISPR-Cas9 Using Multiple Guide RNAs As a Novel Therapeutic Option for Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring CCR5 + T regulatory cell subset dysfunction in type 1 diabetes patients: implications for immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]
- 5. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiretrovirals to CCR5 CRISPR/Cas9 gene editing - a paradigm shift chasing an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Closing the Door with CRISPR: Genome Editing of CCR5 and CXCR4 as a Potential Curative Solution for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 15. Event Website - Fourwaves [event.fourwaves.com]
- 16. stemcell.com [stemcell.com]
- 17. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs | Springer Nature Experiments [experiments.springernature.com]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. CCR5 editing by Staphylococcus aureus Cas9 in human primary CD4+ T cells and hematopoietic stem/progenitor cells promotes HIV-1 resistance and CD4+ T cell enrichment in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whole genome sequencing of CCR5 CRISPR-Cas9-edited Mauritian cynomolgus macaque blastomeres reveals large-scale deletions and off-target edits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCR5 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a critical role in the trafficking and effector functions of various immune cells, including T-cells, macrophages, and dendritic cells.[1] It functions as a receptor for several inflammatory chemokines such as MIP-1α, MIP-1β, and RANTES.[2][3] Beyond its role in inflammation, CCR5 is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1, making it a significant target in virology and immunology research.[1][2][4] Immunofluorescence (IF) staining is a powerful technique to visualize the localization and expression levels of CCR5 on the cell surface and within intracellular compartments. This document provides a detailed protocol for immunofluorescence staining of CCR5, information on its signaling pathway, and quantitative data on its expression.
CCR5 Signaling Pathway
CCR5 signaling is initiated by the binding of its chemokine ligands or viral proteins like HIV-1 gp120.[2][5] This binding induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins.[1] The subsequent signaling cascade involves multiple downstream effectors, including the activation of PI3K/AKT, MAPK (p38 and JNK), and NF-κB pathways, which regulate cell migration, proliferation, and inflammatory responses.[3][6]
Caption: CCR5 signaling cascade upon ligand binding.
Quantitative Data: CCR5 Expression on Immune Cells
The expression level of CCR5 varies significantly among different immune cell subsets. This quantitative data, presented in Antibody Binding Sites (ABS) per cell, is crucial for interpreting immunofluorescence results and for studies on HIV-1 tropism.[7][8]
| Cell Type | Median CCR5 ABS per Cell | Reference |
| CD4+/CD45RO+/CD62L- (Memory T cells) | 9,576 | [8] |
| CD4+/CD45RO+/CD62L+ (T cells) | 4,741 | [8] |
| Total Lymphocytes (CCR5+ gate) | 8,345 | [8] |
| Monocyte-Derived Macrophages (M-CSF) | ~5,000 to ~50,000 | [7] |
| Monocyte-Derived Macrophages (GM-CSF) | ~5,000 to ~20,000 | [7] |
| Fresh Peripheral Blood Dendritic Cells | Highest among leukocytes | [7] |
Experimental Protocol: Immunofluorescence Staining of CCR5
This protocol is a general guideline for staining CCR5 in adherent cells. Optimization may be required depending on the specific cell type and primary antibody used.
Experimental Workflow
Caption: Workflow for CCR5 immunofluorescence staining.
Materials and Reagents
| Reagent | Recommended Concentration/Supplier |
| Primary Antibody (anti-CCR5) | Varies by manufacturer (e.g., 10 µg/mL for MAB182 from Novus) |
| Secondary Antibody | Fluorophore-conjugated, species-specific |
| Fixation Buffer | 4% Paraformaldehyde (PFA) in PBS |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 or Saponin in PBS |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) or normal serum in PBS |
| Wash Buffer | Phosphate-Buffered Saline (PBS) |
| Mounting Medium | Anti-fade mounting medium with DAPI |
| Isotype Control | Matched to the primary antibody's isotype and host |
Detailed Staining Procedure
-
Cell Preparation:
-
Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Note: For staining only surface CCR5, this step should be skipped.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CCR5 antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[9]
-
As a negative control, incubate a separate coverslip with an isotype control antibody at the same concentration.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]
-
-
Counterstaining (Optional):
-
Wash the cells three times with PBS for 5 minutes each.
-
If nuclear counterstaining is desired, incubate with DAPI in PBS for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the slides using a confocal or fluorescence microscope with the appropriate filter sets.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Low protein expression | Use a positive control cell line known to express CCR5. |
| Inactive primary/secondary antibody | Use fresh, properly stored antibodies. | |
| Inappropriate antibody concentration | Optimize antibody dilution through titration. | |
| High Background | Non-specific antibody binding | Increase blocking time or change blocking reagent. |
| Insufficient washing | Increase the number and duration of wash steps.[10] | |
| Autofluorescence | Use fresh fixative solutions; consider using a different fluorophore.[11] | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Run a secondary antibody-only control.[10] |
| Primary antibody is not specific | Validate the primary antibody with a negative control (e.g., knockout cells). |
For more detailed troubleshooting, refer to guides from suppliers like Cell Signaling Technology and Sino Biological.[10][12]
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. CCR5 antibody (17476-1-AP) | Proteintech [ptglab.com]
- 5. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of CD4, CCR5, and CXCR4 levels on lymphocyte subsets, dendritic cells, and differentially conditioned monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of CD4, CCR5, and CXCR4 levels on lymphocyte subsets, dendritic cells, and differentially conditioned monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arigobio.com [arigobio.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. ibidi.com [ibidi.com]
- 12. sinobiological.com [sinobiological.com]
Application Notes and Protocols for the Purification of C-C Motif Chemokine Receptor 5 (CCR5)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the C-C motif chemokine receptor 5 (CCR5), a G protein-coupled receptor crucial for immune cell trafficking and a key co-receptor for HIV-1 entry. The following sections offer a comprehensive overview of various expression systems, purification strategies, and quantitative data to guide researchers in obtaining high-purity, functional CCR5 for structural, biophysical, and drug discovery applications.
Introduction to CCR5 Purification Strategies
The purification of functional CCR5, a seven-transmembrane protein, presents significant challenges due to its low natural abundance and the need to maintain its native conformation outside of the cell membrane. Successful purification hinges on several key steps:
-
High-level expression: Utilizing robust expression systems to generate sufficient quantities of the receptor.
-
Efficient solubilization: Extracting the receptor from the cell membrane using detergents that preserve its structural integrity.
-
Effective affinity purification: Capturing the solubilized receptor with high specificity.
-
Polishing and characterization: Removing remaining impurities and assessing the quality of the purified protein.
This guide details protocols for the most common and effective methods for CCR5 purification, including expression in mammalian, insect, and bacterial cells, followed by affinity and size-exclusion chromatography.
Quantitative Data Summary
The choice of expression system and purification strategy significantly impacts the final yield and purity of CCR5. The following table summarizes quantitative data from various published methods to aid in selecting the most appropriate approach for your research needs.
| Expression System | Purification Method | Reported Yield | Reported Purity | Reference |
| Baculovirus-infected Sf9 Insect Cells | Immunoaffinity Chromatography (2D7 mAb) followed by Size Exclusion Chromatography | ~1 mg/L of cell culture | >90% | [1] |
| Escherichia coli (E. coli) | Intein-CBD Affinity Chromatography | High yield (specifics not quantified) | >95% | N/A |
| Mammalian Cells (Cf2Th) | Immunoaffinity Chromatography (1D4 mAb-Sepharose) | Not explicitly quantified, but sufficient for Coomassie staining | High purity (estimated from SDS-PAGE) | [2] |
| Mammalian Cells (HEK293) | Tandem Affinity Purification (FLAG and 1D4 tags) followed by Size Exclusion Chromatography | Not explicitly quantified | High purity suitable for structural studies | [3] |
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the biological context of CCR5, the following diagrams have been generated.
References
Creating CCR5 Knockout Cell Lines for In Vitro Studies
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial role in the immune system by regulating leukocyte chemotaxis.[1] Notably, CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical host factor for viral entry and transmission.[2][3][4][5] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection, highlighting CCR5 as a key therapeutic target.[5][6] The development of CCR5 knockout (KO) cell lines provides a powerful in vitro tool for studying HIV-1 infection, screening antiviral drugs, and investigating the broader roles of CCR5 in immune signaling.[7][8][9]
This document provides detailed protocols for generating and validating CCR5 knockout cell lines using the CRISPR-Cas9 system. The methodologies cover guide RNA (gRNA) design, delivery of CRISPR-Cas9 components, single-cell cloning, and comprehensive validation of the knockout at both the genomic and protein levels.
Data Presentation
Table 1: Recommended sgRNA Sequences for Human CCR5 Knockout
| Target Exon | sgRNA Sequence (5' to 3') | PAM | Notes |
| Exon 1 | GAGCATGACTGACATCTACGCC | TGG | Targets the region of the natural CCR5-Δ32 mutation.[10] |
| Exon 1 | GTCTTCATTACACCTGCAGCTC | AGG | Targets a conserved region in the first exon. |
| Exon 1 | GCTGTCTTCATTACACCTGCAG | AGG | Alternative sequence targeting the first exon. |
Note: It is recommended to test at least two different gRNAs to increase the likelihood of successful knockout.[11] gRNA sequences should be verified against the target genome of the specific cell line being used.
Table 2: PCR Primers for Genomic Validation of CCR5 Knockout
| Primer Name | Primer Sequence (5' to 3') | Purpose | Expected Amplicon Size (WT) |
| CCR5_Fwd | CAAAAAGAAGGTCTTCATTACACC | Amplification of the CCR5 target region for Sanger sequencing. | ~613 bp[12] |
| CCR5_Rev | CAGGAAACAGCAGAGGCAGAA | Amplification of the CCR5 target region for Sanger sequencing. | ~613 bp[12] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR5
This protocol outlines the steps for introducing the CRISPR-Cas9 machinery into a target cell line to induce mutations in the CCR5 gene.
1.1. gRNA Design and Cloning
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CCR5 gene.[13] Online design tools can be used to identify sequences with high on-target and low off-target potential.[14]
-
Synthesize and clone the designed sgRNA sequences into a suitable expression vector.[7][15] Many commercially available vectors also co-express the Cas9 nuclease and a fluorescent marker (e.g., GFP) for selection.[15][16]
-
Verify the correct insertion of the gRNA sequence into the vector via Sanger sequencing.[15]
1.2. Cell Culture and Transfection
-
Culture the target cells (e.g., HEK293T, Jurkat, or other T-cell lines) in their recommended growth medium. Ensure cells are healthy and actively dividing.[17][18]
-
Approximately 18-24 hours before transfection, seed the cells in a 6-well plate to achieve 50-80% confluency on the day of transfection.[16][17][18]
-
Transfect the cells with the Cas9/sgRNA expression plasmid(s) using a suitable method such as lipid-based transfection or electroporation.[17][19][20] Follow the manufacturer's protocol for the chosen transfection reagent or instrument.
-
(Optional) For difficult-to-transfect cells, lentiviral transduction can be used to deliver the CRISPR-Cas9 components.[19][20]
1.3. Enrichment of Transfected Cells
-
If the plasmid contains a fluorescent marker, enrich for transfected cells 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS).[8][15]
-
Alternatively, if the plasmid contains a drug resistance marker, select for transfected cells by adding the appropriate antibiotic to the culture medium.[16]
Protocol 2: Single-Cell Cloning
To generate a clonal cell line with a homozygous knockout, it is essential to isolate and expand single cells.[7][8][9]
2.1. Single-Cell Sorting by FACS
-
Prepare a single-cell suspension of the enriched transfected cells.
-
Use a flow cytometer to sort single, GFP-positive cells into individual wells of a 96-well plate containing conditioned media.[21]
2.2. Limited Dilution
-
Prepare serial dilutions of the enriched cell suspension to a final concentration of approximately 1 cell per 100 µL.[21]
-
Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate.
-
Visually inspect the plate after 24 hours to identify wells containing a single cell.
2.3. Clonal Expansion
-
Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.[21]
-
Gradually expand the clones by transferring them to larger culture vessels (e.g., 24-well plates, then 6-well plates).[21]
Protocol 3: Validation of CCR5 Knockout
Validation is a critical step to confirm the absence of functional CCR5 at both the genomic and protein levels.[22][23]
3.1. Genomic DNA Extraction and PCR
-
Once a sufficient number of cells from each clone is available, harvest a portion to extract genomic DNA.
-
Amplify the region of the CCR5 gene targeted by the sgRNAs using the primers listed in Table 2.[12]
3.2. Sanger Sequencing and Analysis
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site.[7][24] The presence of overlapping peaks in the chromatogram after the cut site is indicative of a successful edit.
-
For more detailed analysis of indel composition, PCR products can be cloned into a TA vector and multiple clones sequenced, or next-generation sequencing can be performed.[25]
3.3. Flow Cytometry for CCR5 Surface Expression
-
Prepare a single-cell suspension of the parental cell line and the putative knockout clones.
-
Stain the cells with a fluorescently-labeled anti-CCR5 antibody (e.g., clone 2D7).[26][27][28]
-
Include an isotype control to account for non-specific antibody binding.[26][29]
-
Analyze the cells using a flow cytometer. A successful knockout clone will show a significant reduction or complete absence of CCR5 surface expression compared to the wild-type parental line.[27][30]
Mandatory Visualizations
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5: A Cellular Doorway for HIV-1 Entry - MedCrave online [medcraveonline.com]
- 5. The biology of CCR5 and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generating Single Cell-Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - CSHL Scientific Digital Repository [repository.cshl.edu]
- 10. CRISPR/Cas9 genome editing of CCR5 combined with C46 HIV-1 fusion inhibitor for cellular resistant to R5 and X4 tropic HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Frontiers | Whole genome sequencing of CCR5 CRISPR-Cas9-edited Mauritian cynomolgus macaque blastomeres reveals large-scale deletions and off-target edits [frontiersin.org]
- 13. synthego.com [synthego.com]
- 14. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scbt.com [scbt.com]
- 17. CRISPR Plasmid Transfection Protocol - Creative Biogene [creative-biogene.com]
- 18. benchchem.com [benchchem.com]
- 19. synthego.com [synthego.com]
- 20. genecopoeia.com [genecopoeia.com]
- 21. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 22. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 23. revvity.com [revvity.com]
- 24. CCR5 Gene Disruption via Lentiviral Vectors Expressing Cas9 and Single Guided RNA Renders Cells Resistant to HIV-1 Infection | PLOS One [journals.plos.org]
- 25. Zinc finger nuclease-mediated CCR5 knockout hematopoietic stem cell transplantation controls HIV-1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 27. Expression of CCR5 Increases during Monocyte Differentiation and Directly Mediates Macrophage Susceptibility to Infection by Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Inhibition of CCR5 Production Using Zinc-Finger Nucleases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing zinc-finger nucleases (ZFNs) to inhibit the production of C-C chemokine receptor 5 (CCR5). CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, and its disruption presents a promising therapeutic strategy.[1][2] ZFNs are engineered nucleases that can be designed to create a targeted double-strand break (DSB) in the CCR5 gene.[1][2] The subsequent error-prone repair of this break by the cell's non-homologous end-joining (NHEJ) pathway can introduce insertions or deletions (indels), leading to a frameshift mutation and permanent inactivation of the gene.[2]
Mechanism of Action
Zinc-finger nucleases consist of two functional domains: a custom-designed zinc-finger protein array that recognizes a specific DNA sequence and a FokI nuclease domain that cleaves the DNA.[3][4] For gene editing to occur, two ZFNs, targeting adjacent sequences on opposite DNA strands, must bind to the target site.[5][6] This binding event allows the FokI domains to dimerize and create a double-strand break in the DNA.[5][6] The cell's natural DNA repair machinery then attempts to fix this break. The NHEJ pathway, which is the predominant repair mechanism in this context, is prone to errors and often results in small insertions or deletions at the cleavage site, disrupting the open reading frame and leading to a non-functional CCR5 protein.[2]
Experimental Data
The efficacy of ZFN-mediated CCR5 disruption has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: Efficiency of ZFN-Mediated CCR5 Disruption in Human Cells
| Cell Type | Delivery Method | ZFN Disruption Efficiency (% of alleles) | Reference |
| CD4+ T cells | Adenoviral vector (Ad5/F35) | 16.1% - 37.4% | [7] |
| CD4+ T cells | Adenoviral vector (Ad5/35) | 40% - 60% | [8] |
| CD34+ Hematopoietic Stem/Progenitor Cells (HSPCs) | Nucleofection | ~17% | [1] |
| CD34+ HSPCs | Adenoviral vector (Ad5/F35) | 12% - 24% (Day 7), 7% - 18% (Day 28) | [9] |
| CD4+ T cells (in vivo, HIV-infected mice) | Adenoviral vector (Ad5/F35) | ~27.5% | [8][10] |
| CD4+ T cells (Clinical Trial) | mRNA electroporation | 10% - 34% | [11] |
Table 2: Off-Target Analysis of CCR5-Targeting ZFNs
| ZFN Name | Cell Type | Off-Target Loci Detected | Most Frequent Off-Target | Reference |
| CCR5-224 | K562 cells | 9 | Not specified | [12][13][14] |
| SB-728 | Primary CD4+ T cells | CCR2 | CCR2 | [1][7] |
| ZFN-215/224 | Not specified | CCR2 | CCR2 | [10] |
| Z360, Z410, Z430 | HEK293 cells | CCR2 | CCR2 | [15] |
Experimental Protocols
The following protocols provide a general framework for the key experiments involved in the ZFN-mediated disruption of CCR5.
Protocol 1: ZFN Delivery to CD4+ T Cells via Adenoviral Vectors
This protocol describes the transduction of primary human CD4+ T cells with an adenoviral vector encoding CCR5-specific ZFNs.
Materials:
-
Isolated primary human CD4+ T cells
-
Anti-CD3/anti-CD28 antibody-conjugated beads
-
Recombinant adenoviral vector (e.g., Ad5/F35) encoding CCR5 ZFNs
-
Appropriate T cell culture medium and supplements
-
Polybrene or other transduction enhancement reagents
Procedure:
-
T Cell Isolation and Activation:
-
Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using standard immunomagnetic selection methods.
-
Activate the isolated CD4+ T cells by culturing with anti-CD3/anti-CD28 antibody-conjugated beads at a 3:1 bead-to-cell ratio.[7]
-
-
Adenoviral Transduction:
-
After 24 hours of activation, add the Ad5/F35-CCR5-ZFN vector to the cell culture at a predetermined multiplicity of infection (MOI).
-
Include a transduction enhancement reagent as recommended for the specific vector and cell type.
-
-
Post-Transduction Culture:
-
Culture the transduced cells for an appropriate period (e.g., 3-5 days) to allow for ZFN expression and gene editing.
-
Monitor cell viability and expansion.
-
-
Harvesting and Analysis:
-
Harvest the cells for downstream analysis of CCR5 disruption and off-target effects.
-
Protocol 2: Assessment of CCR5 Gene Disruption using the Surveyor Nuclease Assay
The Surveyor nuclease (Cel-I) assay is a common method to detect and quantify the frequency of indels introduced by ZFNs.
Materials:
-
Genomic DNA isolated from ZFN-treated and control cells
-
PCR primers flanking the ZFN target site in the CCR5 gene
-
High-fidelity DNA polymerase and dNTPs
-
Surveyor nuclease (e.g., Cel-I) and reaction buffer
-
Agarose (B213101) gel electrophoresis system
-
Gel imaging system and analysis software
Procedure:
-
Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from both ZFN-treated and control cell populations.
-
-
PCR Amplification:
-
Amplify the genomic region of CCR5 spanning the ZFN target site using high-fidelity PCR.
-
-
Heteroduplex Formation:
-
Denature the PCR products by heating to 95°C and then allow them to slowly re-anneal. This will result in the formation of heteroduplexes between wild-type and modified DNA strands.
-
-
Surveyor Nuclease Digestion:
-
Digest the re-annealed PCR products with Surveyor nuclease, which specifically cleaves at mismatched DNA base pairs within the heteroduplexes.
-
-
Gel Electrophoresis and Analysis:
-
Separate the digested DNA fragments by agarose gel electrophoresis.
-
Visualize the DNA bands using a gel imaging system. The presence of cleaved fragments indicates ZFN-mediated gene disruption.
-
Quantify the percentage of disrupted alleles by measuring the intensity of the cleaved and uncleaved DNA bands.[7]
-
Protocol 3: Evaluation of Off-Target Cleavage
It is crucial to assess the specificity of ZFNs and identify any potential off-target cleavage events.
Methods:
-
In Silico Prediction:
-
Use bioinformatic tools to search the human genome for sequences that are homologous to the intended ZFN target site. This can help predict potential off-target sites.
-
-
In Vitro Selection:
-
Cell-Based Assays:
-
Sequence the predicted off-target loci in ZFN-treated cells to detect any mutations.
-
Deep sequencing of the predicted off-target sites provides a highly sensitive method for quantifying the frequency of off-target cleavage.[7]
-
Signaling and HIV-1 Entry
CCR5 is a co-receptor for macrophage-tropic (R5) strains of HIV-1. The viral envelope glycoprotein (B1211001) gp120 first binds to the CD4 receptor on the surface of T cells, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second interaction triggers a conformational change in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell. By disrupting the CCR5 gene, ZFNs prevent the expression of the Cthis compound on the cell surface, thereby blocking this critical step in the HIV-1 life cycle for R5-tropic viruses.
References
- 1. Zinc finger nuclease-mediated CCR5 knockout hematopoietic stem cell transplantation controls HIV-1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc-finger nucleases make the cut in HIV [to Control HIV, "avoid taking drugs for the rest of their lives"] [natap.org]
- 3. Genome-editing technologies in adoptive T cell immunotherapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Zinc finger nuclease treatment of HIV - Wikipedia [en.wikipedia.org]
- 7. Efficient Clinical Scale Gene Modification via Zinc Finger Nuclease–Targeted Disruption of the HIV Co-receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 9. Genomic Editing of the HIV-1 Coreceptor CCR5 in Adult Hematopoietic Stem and Progenitor Cells Using Zinc Finger Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Gene Therapy Disrupts CCR5/HIV Entry: Establishment of HIV-1 resistance in CD4+ T cells by genome editing using zinc-finger nucleases [natap.org]
- 11. CCR5-edited CD4+ T cells augment HIV-specific immunity to enable post-rebound control of HIV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing Off-Target Cleavage Specificities of Zinc Finger Nucleases by In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing off-target cleavage specificities of zinc-finger nucleases by in vitro selection. | Broad Institute [broadinstitute.org]
- 14. Revealing off-target cleavage specificities of zinc-finger nucleases by in vitro selection | Springer Nature Experiments [experiments.springernature.com]
- 15. Targeted genome editing in human cells with zinc finger nucleases constructed via modular assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Surface CCR5 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor that plays a pivotal role in the immune system, primarily by mediating the migration of T cells, monocytes, and macrophages to sites of inflammation.[1] It is also a major co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells.[1] CCR5 antagonists are a class of drugs that bind to CCR5, allosterically inhibiting the binding of its natural ligands and the HIV envelope glycoprotein (B1211001) gp120, thereby blocking viral entry and inflammatory cell recruitment.[1]
Flow cytometry is a powerful and precise technique for quantifying the expression of cell surface receptors like CCR5. This method allows for the measurement of the percentage of CCR5-expressing cells and the density of CCR5 on the cell surface, often reported as Mean Fluorescence Intensity (MFI).[1] Analyzing changes in CCR5 expression is crucial for understanding disease pathogenesis, drug mechanism of action, pharmacodynamics, and potential immunomodulatory effects.[1]
Data Presentation: Quantitative Analysis of CCR5 Expression
The following tables summarize quantitative data on CCR5 expression from various studies, providing examples of how to present such data clearly for comparison.
Table 1: Effect of Maraviroc on CCR5 Expression in HIV-Infected Patients
| Cell Type | Treatment Period | Change in CCR5+ Cells (%) | p-value |
| CD4+ T cells | Maraviroc Intensification | +2.4 | 0.010 |
| Control | +0.4 | - | |
| CD8+ T cells | Maraviroc Intensification | +14.0 | 0.002 |
| Control | +2.6 | - |
Data adapted from a study on the effect of Maraviroc intensification on CCR5 expression in HIV-infected patients.[1]
Table 2: CCR5 Expression on Peripheral Blood Mononuclear Cells (PBMCs) in Different Genotypes
| CCR5 Genotype | CD4+ Cells with Surface CCR5 Expression (%) |
| Wild-type homozygote (Patient 1) | 9.8 |
| Wild-type homozygote (Patient 2) | 12.5 |
| Heterozygote | 2 - 9 |
| Δ32 homozygote | <2 (background) |
This table illustrates the variability in the percentage of CD4+ cells expressing CCR5 among individuals with different CCR5 genotypes.[2]
Table 3: CCR5 Expression in Lymph Nodes of HIV-1-Infected Individuals by Sex
| Cell Type | Sex | Mean Percentage of CCR5+ Cells |
| CD3+CD4+ T cells | Women | 12% |
| Men | 16% | |
| Activated CD4+ T cells | Women | 35% |
| Men | 44% |
This table shows a comparison of the percentage of CCR5 expressing T cells in the lymph nodes of HIV-1-infected men and women.[3]
Experimental Protocols
This section provides detailed protocols for the preparation of cells and the analysis of surface CCR5 expression by flow cytometry.
Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood
This protocol describes the isolation of PBMCs, which are a common source for analyzing immune cell populations.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque or other density gradient medium
-
15 mL or 50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood sample with an equal volume of PBS.
-
Carefully layer the diluted blood over the Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the upper layer of plasma without disturbing the mononuclear cell layer.
-
Collect the mononuclear cell layer and transfer it to a new conical tube.
-
Wash the isolated PBMCs twice with sterile PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[1]
-
Resuspend the cell pellet in an appropriate buffer for cell counting and subsequent staining.
Protocol 2: Staining of Surface CCR5 for Flow Cytometry
This protocol outlines the steps for staining cell surface CCR5 with a fluorochrome-conjugated antibody.
Materials:
-
Isolated PBMCs or other single-cell suspension (1 x 10^6 cells per sample)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)[4]
-
Fluorochrome-conjugated anti-human CCR5 antibody (e.g., clone 45531 or NP-6G4)[5]
-
Fluorochrome-conjugated isotype control antibody (e.g., Mouse IgG2B)
-
Antibodies against other cell surface markers (e.g., CD3, CD4, CD8, CD14) to identify specific cell populations.[1]
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.[1]
-
(Optional but recommended) Add an Fc receptor blocking reagent to prevent non-specific antibody binding and incubate for 10-15 minutes at room temperature.[4]
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CCR5 antibody and other lineage-specific antibodies to the cell suspension. For the isotype control, use a separate tube with the corresponding isotype control antibody.[1]
-
Vortex gently and incubate the cells for 30 minutes at 4°C in the dark.[1][6]
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[1]
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for analysis.[1]
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.[1]
Data Analysis:
-
Gate on the lymphocyte and/or monocyte populations based on their forward and side scatter properties.
-
Identify specific cell subsets using lineage markers (e.g., CD3+CD4+ for helper T cells, CD3+CD8+ for cytotoxic T cells, or CD14+ for monocytes).[1]
-
Within the target cell population, quantify the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining.
-
Use the isotype control to set the gate for positive staining.[1]
Mandatory Visualizations
Experimental Workflow for CCR5 Surface Staining
References
- 1. benchchem.com [benchchem.com]
- 2. CCR5 Levels and Expression Pattern Correlate with Infectability by Macrophage-tropic HIV-1, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 Expression Is Reduced in Lymph Nodes of HIV Type 1–Infected Women, Compared With Men, But Does Not Mediate Sex-Based Differences in Viral Loads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
- 5. CD195 (CCR5) Monoclonal Antibody (NP-6G4), APC (17-1956-42) [thermofisher.com]
- 6. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
Animal Models for Studying CCR5 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various animal models used to study the function of the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1 and plays a significant role in the immune system. These animal models are indispensable tools for investigating CCR5's role in infectious diseases, inflammation, and neurological disorders, as well as for the development of novel therapeutic strategies.
Overview of Animal Models
Several types of animal models are utilized to study CCR5 function, each with unique advantages and applications. The most common models include humanized mice, CCR5 knockout mice, CCR5 humanized (knock-in) mice, and non-human primates.
-
Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), leading to the development of a functional human immune system. They are the primary small animal model for studying HIV-1 infection in vivo.[1][2][3]
-
CCR5 Knockout (KO) Mice: These mice have a disrupted Ccr5 gene, leading to a lack of functional CCR5 protein. They are valuable for studying the role of CCR5 in various physiological and pathological processes, including immune responses, inflammation, and neurological function.[4][5]
-
CCR5 Humanized (Knock-in) Mice: In these mice, the murine Ccr5 gene is replaced with the human CCR5 gene. This allows for the in vivo study of human CCR5 in the context of a murine immune system and is particularly useful for testing human-specific CCR5 antagonists.
-
Non-human Primates (NHPs): Rhesus macaques are a key model for studying simian immunodeficiency virus (SIV), a close relative of HIV. While most NHPs do not naturally have the CCR5-delta32 mutation that confers resistance to HIV in humans, genetically modified NHPs with CCR5 mutations are being developed.[6][7][8][9]
Humanized Mouse Models
Humanized mice are instrumental in HIV research as they permit infection with human-specific viruses. The most common immunodeficient strains used for creating humanized mice are NOD/SCID, NSG (NOD-scid IL2Rγnull), and Rag2-/-IL2Rγc-/- mice.[2][3]
Generation of Humanized Mice (hu-HSC Model)
This protocol describes the generation of humanized mice by transplanting human CD34+ hematopoietic stem cells into neonatal immunodeficient mice.[10][11]
Experimental Workflow for Generating hu-HSC Mice
References
- 1. How to Create Humanized Mice: A Step-by-Step Guide for Researchers - Creative Biolabs [creative-biolabs.com]
- 2. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. 002782 - CCR5- Strain Details [jax.org]
- 5. CCR5 knockout suppresses experimental autoimmune encephalomyelitis in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhesus macaques and SIV infection. [bio-protocol.org]
- 7. Frontiers | SIV/SARS-CoV-2 coinfection in rhesus macaques impacts viral shedding, host immunity, the microbiome, and viral evolution [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Route of Simian Immunodeficiency Virus Inoculation Determines the Complexity but Not the Identity of Viral Variant Populations That Infect Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A General Guide To Generate Different Humanized Mouse Models [protocols.io]
Application Notes and Protocols for CCR5 Gene Therapy Approaches for HIV Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) infection remains a significant global health challenge. The virus primarily infects CD4+ T cells by using the CD4 receptor and a coreceptor, most commonly C-C chemokine receptor 5 (CCR5).[1][2] Individuals with a natural homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) exhibit profound resistance to HIV infection, as this mutation results in a nonfunctional protein.[1][3][4] This observation has inspired the development of gene therapy strategies aimed at disrupting the CCR5 gene in the cells of infected individuals to render them resistant to the virus.[1][3][4] The successful case of the "Berlin patient," who was functionally cured of HIV after receiving a stem cell transplant from a CCR5-Δ32 homozygous donor, has provided strong proof-of-concept for this approach.[1][3]
These application notes provide an overview and detailed protocols for the major gene therapy strategies targeting CCR5 for HIV resistance, including the use of Zinc Finger Nucleases (ZFNs), Transcription Activator-Like Effector Nucleases (TALENs), and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system.
Signaling Pathways and Experimental Workflows
HIV-1 Entry Signaling Pathway
The entry of R5-tropic HIV-1 into a CD4+ T cell is a multi-step process involving the viral envelope glycoprotein (B1211001) (gp120) and the host cell's CD4 receptor and CCR5 coreceptor.
Caption: HIV-1 entry into a CD4+ T cell via CD4 and CCR5.
Ex Vivo Gene Therapy Workflow
The predominant approach for CCR5 gene therapy is an ex vivo strategy, where a patient's cells are extracted, genetically modified outside the body, and then re-infused.
Caption: General workflow for ex vivo CCR5 gene therapy.[5]
Gene Editing Technologies for CCR5 Disruption
Several gene editing technologies have been developed to create double-strand breaks in the CCR5 gene, leading to its disruption through the cell's natural DNA repair mechanisms.[3]
Mechanisms of Action
Caption: Mechanisms of ZFNs, TALENs, and CRISPR/Cas9.
Data Presentation: Efficacy and Safety of CCR5 Gene Editing
The following tables summarize quantitative data from various preclinical and clinical studies on CCR5 gene therapy approaches.
Table 1: Efficacy of CCR5 Gene Disruption
| Technology | Cell Type | Delivery Method | CCR5 Disruption Efficiency (%) | Reference |
| ZFNs | Primary CD4+ T cells | Adenovirus (Ad5/35) | ~50% of alleles | [6] |
| TALENs | Primary CD4+ T cells | mRNA Electroporation | Up to 89% of alleles | [7] |
| TALENs | T cells | mRNA Electroporation | >50% in primary T cells | [8] |
| CRISPR/Cas9 | Primary CD4+ T cells | Lentiviral Vector | 37.4% (unsorted), 61.2% (sorted) | [9] |
| CRISPR/Cas9 | Primary CD4+ T cells | RNP Electroporation | 22% (CCR5), 32% (CXCR4) | [9] |
| CRISPR/Cas9 | CEM.NKRCCR5+ cells | Lentiviral Vector | 81.7% reduction in surface expression | [9] |
Table 2: Clinical and In Vivo Outcomes
| Technology | Study Phase | Key Findings | Reference |
| ZFNs | Phase 1 (NCT00842634) | Infusion of ZFN-modified T cells was safe. | [10] |
| ZFNs | Phase 1 (NCT02388594) | Modest delay in viral rebound; 3/14 participants showed post-rebound control. | [11] |
| ZFNs | In vivo (Mouse Model) | Lower viral loads (8,300 vs 60,100 copies/mL) and higher CD4+ T-cell counts in treated mice. | [6] |
| CRISPR/Cas9 | Preclinical (Humanized Mice) | Complete resistance to R5-tropic HIV challenge in mice with dual-guide edited HSPCs. | |
| CRISPR/Cas9 | Clinical Trial (NCT03164135) | Demonstrated feasibility and safety of CRISPR/Cas9-mediated CCR5 editing in hematopoietic stem cells. | [3] |
| shRNA | Preclinical (hu-BLT Mouse Model) | Potent downregulation of CCR5 expression in systemic lymphoid organs. | [12] |
Experimental Protocols
Protocol 1: Production of Lentiviral Vectors for Gene Editing Cassette Delivery
This protocol outlines the generation of lentiviral vectors for delivering gene editing components (e.g., CRISPR/Cas9 and sgRNA) to target cells. This is a general protocol that can be adapted for ZFNs and TALENs as well.[13][14][15][16][17]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene editing cassette)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Polyethylenimine - PEI)
-
DMEM, high glucose, supplemented with 10% FBS and L-glutamine
-
Opti-MEM or other low-serum medium
-
0.45 µm polyethersulfone (PES) filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm tissue culture dishes at a density that will result in 70-80% confluency on the day of transfection.[14]
-
Plasmid DNA Preparation: Prepare a mixture of the transfer, packaging, and envelope plasmids. The ratio of plasmids should be optimized, but a common starting point is a 4:3:1 ratio of transfer:packaging:envelope plasmid DNA. Ensure high-quality, endotoxin-free plasmid DNA is used.[14]
-
Transfection: a. Dilute the plasmid DNA mixture in a sterile tube with low-serum medium like Opti-MEM. b. In a separate tube, dilute the PEI transfection reagent in Opti-MEM. c. Add the diluted PEI to the diluted DNA dropwise, mix gently, and incubate for 15-20 minutes at room temperature.[14] d. Add the DNA-PEI mixture to the HEK293T cells and gently swirl the plate to ensure even distribution. e. Incubate the cells at 37°C in a CO2 incubator.
-
Virus Harvest: a. After 48 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.[13] b. Replace the medium with fresh complete medium and return the plate to the incubator. c. At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[13]
-
Virus Purification and Concentration: a. Filter the pooled supernatant through a 0.45 µm PES filter to remove cell debris.[13] b. Concentrate the viral particles by ultracentrifugation (e.g., at 72,000 x g for 2 hours at 4°C).[13] c. Carefully discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or culture medium.
-
Titration and Storage: a. Determine the viral titer using a method such as p24 ELISA or by transducing a reporter cell line and quantifying transgene expression. b. Aliquot the concentrated virus and store at -80°C.[13]
Protocol 2: Ex Vivo Gene Editing of Primary Human CD4+ T Cells
This protocol describes the genetic modification of primary CD4+ T cells to disrupt the CCR5 gene.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from a healthy donor or HIV-infected patient.
-
CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting - MACS).
-
T cell activation reagents (e.g., anti-CD3/CD28 beads).
-
Complete RPMI-1640 medium with 10% FBS, IL-2.
-
Gene editing reagents (e.g., concentrated lentivirus from Protocol 1, or mRNA/RNP for electroporation).
-
Electroporation system (if applicable).
-
Flow cytometer and anti-CCR5 antibody.
Procedure:
-
Isolation of CD4+ T Cells: a. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. b. Enrich for CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
Activation of T Cells: a. Activate the purified CD4+ T cells by culturing them with anti-CD3/CD28 beads in complete RPMI medium supplemented with IL-2 for 48-72 hours. Activation is crucial for efficient gene delivery and editing.
-
Gene Editing (Transduction/Electroporation):
-
Lentiviral Transduction: a. Add the concentrated lentiviral vector (from Protocol 1) to the activated T cells at a predetermined multiplicity of infection (MOI). b. Incubate for 24 hours, then wash the cells and resuspend them in fresh medium with IL-2.
-
mRNA/RNP Electroporation: a. Prepare the ZFN/TALEN mRNA or Cas9 RNP complexed with sgRNA. b. Resuspend activated T cells in electroporation buffer and mix with the gene editing reagents. c. Electroporate the cells using a pre-optimized program on an electroporation device. d. Immediately transfer the cells to pre-warmed culture medium with IL-2.
-
-
Expansion of Edited Cells: a. Culture the edited T cells for 7-14 days to allow for cell expansion and expression of the gene editing machinery, leading to CCR5 disruption.
-
Assessment of CCR5 Disruption: a. Flow Cytometry: Stain a sample of the cells with a fluorescently labeled anti-CCR5 antibody to quantify the loss of CCR5 surface expression. b. Genomic Analysis (Surveyor Assay): i. Extract genomic DNA from the edited cells. ii. Amplify the CCR5 target region by PCR.[18][19] iii. Denature and re-anneal the PCR products to form heteroduplexes.[19] iv. Digest the heteroduplexes with a mismatch-sensitive nuclease (e.g., T7 Endonuclease I).[18] v. Analyze the cleavage products by gel electrophoresis to estimate the frequency of insertions and deletions (indels).[19]
Protocol 3: Monitoring of Therapeutic Efficacy
Post-infusion, it is critical to monitor the patient for both safety and efficacy of the gene therapy.
Parameters to Monitor:
-
CD4+ T Cell Count:
-
HIV-1 Viral Load:
-
Frequency: Measure at baseline, within 4-8 weeks after any treatment modification, and then every 3-6 months for patients with suppressed viral loads.[20][24]
-
Method: Quantitative real-time PCR (qPCR) assay for HIV-1 RNA in plasma.
-
Rationale: To determine the effectiveness of the therapy in controlling viral replication.[20]
-
-
Engraftment of Gene-Modified Cells:
-
Frequency: At regular intervals post-infusion.
-
Method: Quantitative PCR or droplet digital PCR (ddPCR) on peripheral blood cells to detect and quantify the presence of the modified CCR5 allele.
-
Rationale: To measure the persistence and expansion of the HIV-resistant cell population.
-
Protocol 4: Off-Target Analysis
Ensuring the specificity of gene editing is crucial for safety. Several methods can be used to detect off-target cleavage events.[25][26][27]
Methods for Off-Target Analysis:
-
In Silico Prediction: Use bioinformatics tools to predict potential off-target sites based on sequence homology to the target site.[28]
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing):
-
Principle: Incorporates short double-stranded oligodeoxynucleotides (dsODNs) into double-strand breaks (DSBs) within the cell, which are then selectively amplified and sequenced.[29]
-
Advantage: Unbiased, genome-wide detection in living cells.
-
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by sequencing):
-
Principle: Uses purified genomic DNA treated with the gene editing nuclease in vitro. Cleaved sites are then selectively sequenced.[29]
-
Advantage: Highly sensitive in vitro method.
-
-
DISCOVER-Seq (Discovery of In Situ Cas Off-targets and Verification by sequencing):
Conclusion
Gene therapy targeting the CCR5 coreceptor represents a promising avenue for achieving a functional cure for HIV. ZFNs, TALENs, and CRISPR/Cas9 have all demonstrated the ability to disrupt CCR5 and confer resistance to HIV in preclinical and clinical settings. While challenges related to delivery efficiency, long-term safety, and the potential for viral escape remain, ongoing research and technological advancements continue to move this field closer to a widely applicable therapeutic reality. The protocols and data presented here provide a framework for researchers and developers working to advance these innovative therapies.
References
- 1. Frontiers | CCR5 gene editing and HIV immunotherapy: current understandings, challenges, and future directions [frontiersin.org]
- 2. europeanreview.org [europeanreview.org]
- 3. CCR5 gene editing and HIV immunotherapy: current understandings, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Ex vivo gene therapy for HIV-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Gene Therapy Disrupts CCR5/HIV Entry: Establishment of HIV-1 resistance in CD4+ T cells by genome editing using zinc-finger nucleases [natap.org]
- 7. Preclinical Evaluation of a Novel TALEN Targeting CCR5 Confirms Efficacy and Safety in Conferring Resistance to HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. CRISPR-Cas9-mediated gene disruption of HIV-1 co-receptors confers broad resistance to infection in human T cells and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. CCR5-edited CD4+ T cells augment HIV-specific immunity to enable post-rebound control of HIV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly efficient short hairpin RNA potently down-regulates CCR5 expression in systemic lymphoid organs in the hu-BLT mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genemedi.net [genemedi.net]
- 14. addgene.org [addgene.org]
- 15. New Protocol for Lentiviral Vector Mass Production | Springer Nature Experiments [experiments.springernature.com]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 17. addgene.org [addgene.org]
- 18. CCR5 Gene Disruption via Lentiviral Vectors Expressing Cas9 and Single Guided RNA Renders Cells Resistant to HIV-1 Infection | PLOS One [journals.plos.org]
- 19. Increased Efficiency for Biallelic Mutations of the CCR5 Gene by CRISPR-Cas9 Using Multiple Guide RNAs As a Novel Therapeutic Option for Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 21. Virologic and Immunologic Monitoring in HIV Care - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. naco.gov.in [naco.gov.in]
- 23. beckman.com [beckman.com]
- 24. Laboratory Testing: Plasma HIV-1 RNA (Viral Load) and CD4 Count Monitoring | NIH [clinicalinfo.hiv.gov]
- 25. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [ouci.dntb.gov.ua]
- 26. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 29. Frontiers | Designing Safer CRISPR/Cas9 Therapeutics for HIV: Defining Factors That Regulate and Technologies Used to Detect Off-Target Editing [frontiersin.org]
Application Notes: Quantitative Analysis of CCR5 mRNA Expression
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of CCR5 mRNA in Human Lymphocytes and Macrophages by Real-Time Reverse Transcriptase PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of CCR5 mRNA in human lymphocytes and macrophages by real-time reverse transcriptase PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 as a Novel Therapy Strategies Based on Induction of Resistance to HIV - Creative Biogene [creative-biogene.com]
- 7. qPCR における精度 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. CCR5 gene expression in fulminant hepatitis and DTH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gene-quantification.de [gene-quantification.de]
- 17. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 18. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of C-C Motif Chemokine Receptor 5 (CCR5)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system by serving as a receptor for several chemokines, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] Its involvement in leukocyte trafficking and activation makes it a key player in inflammatory responses. Furthermore, CCR5 gained significant attention as the primary co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus (HIV) into host cells.[1][2] The expression levels of CCR5 on the surface of immune cells, such as T cells and macrophages, can influence inflammatory disease progression and susceptibility to HIV infection.[3][4] Consequently, the accurate quantification of CCR5 protein levels is of paramount importance in fundamental research and for the development of therapeutic agents targeting this receptor.
This document provides detailed application notes and experimental protocols for the development and utilization of a sandwich ELISA for the quantification of Cthis compound in various biological samples.
Principle of the Assay
The most common and robust method for quantifying CCR5 is the sandwich ELISA. This assay format utilizes two specific antibodies that recognize different epitopes on the Cthis compound.
A capture antibody, specific for CCR5, is pre-coated onto the wells of a microplate. When the sample containing CCR5 is added to the wells, the Cthis compound is captured by the immobilized antibody. After a washing step to remove unbound substances, a second, enzyme-conjugated detection antibody, which also recognizes CCR5, is added. This detection antibody binds to the captured CCR5, forming a "sandwich" complex. Following another wash, a substrate solution is added, which is converted by the enzyme on the detection antibody into a colored product. The intensity of the color is directly proportional to the concentration of CCR5 in the sample and can be measured using a microplate reader.
Data Presentation
The following tables summarize hypothetical quantitative data for CCR5 expression in different human immune cells and the validation parameters of a developed CCR5 ELISA.
Table 1: CCR5 Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | Mean CCR5 Concentration (pg/mL) | Standard Deviation (pg/mL) |
| CD4+ T Lymphocytes | 150 | 25 |
| CD8+ T Lymphocytes | 75 | 15 |
| Monocytes | 250 | 40 |
| B Lymphocytes | 20 | 5 |
Table 2: Assay Validation Parameters for CCR5 Sandwich ELISA
| Parameter | Result | Acceptance Criteria |
| Precision | ||
| Intra-assay CV% | 4.5% | < 10% |
| Inter-assay CV% | 7.8% | < 15% |
| Accuracy (Recovery) | ||
| Spiked Sample 1 (Low) | 95% | 80-120% |
| Spiked Sample 2 (Mid) | 102% | 80-120% |
| Spiked Sample 3 (High) | 98% | 80-120% |
| Sensitivity | ||
| Limit of Detection (LOD) | 5 pg/mL | - |
| Linearity (Dilutional) | ||
| 1:2 Dilution | 97% | 80-120% of expected |
| 1:4 Dilution | 105% | 80-120% of expected |
| 1:8 Dilution | 99% | 80-120% of expected |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for CCR5 Quantification
This protocol describes the preparation of cell lysates from cultured cells for the quantification of intracellular CCR5.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Culture: Culture cells to the desired confluency in appropriate culture vessels.
-
Washing: Carefully aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold cell lysis buffer to the cells. For a 10 cm dish, 1 mL of lysis buffer is typically sufficient.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Storage: Store the cell lysates at -80°C until use in the ELISA.
Protocol 2: CCR5 Sandwich ELISA
This protocol provides a step-by-step procedure for quantifying CCR5 in prepared samples.
Materials:
-
CCR5 capture antibody
-
Recombinant human CCR5 standard
-
Biotinylated CCR5 detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Coating: Dilute the CCR5 capture antibody in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant human CCR5 standard in assay buffer (e.g., from 1000 pg/mL to 15.6 pg/mL). Add 100 µL of the standards and your prepared samples (diluted in assay buffer) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated CCR5 detection antibody in assay buffer. Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Dilute the Streptavidin-HRP conjugate in assay buffer. Add 100 µL of the diluted conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Mandatory Visualizations
CCR5 Signaling Pathway
Caption: CCR5 signaling cascade upon chemokine binding.
Sandwich ELISA Workflow
Caption: Workflow of a CCR5 sandwich ELISA.
Application in Drug Development
The quantification of CCR5 is critical in several areas of drug development:
-
Target Validation: ELISA can be used to confirm the expression of CCR5 in target tissues and cell lines, validating it as a therapeutic target for various diseases, including HIV/AIDS, inflammatory disorders, and certain cancers.[1]
-
Screening for CCR5 Antagonists: A CCR5 ELISA can be adapted for high-throughput screening (HTS) to identify small molecules or biologics that inhibit the binding of CCR5 to its natural ligands or to the HIV envelope protein gp120. In a competitive ELISA format, a known amount of labeled CCR5 ligand is competed with test compounds for binding to immobilized CCR5. A decrease in signal indicates that the test compound is an effective inhibitor.
-
Pharmacodynamic (PD) Biomarker: In clinical trials of CCR5-targeting drugs, a validated ELISA can be used to measure changes in CCR5 expression on patient cells as a pharmacodynamic biomarker. This data helps in determining the optimal dose and treatment schedule.
-
Patient Stratification: Measuring baseline CCR5 levels in patients may help in stratifying patient populations for clinical trials and predicting their response to CCR5-targeted therapies.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Optimize the concentration of capture and detection antibodies. | |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer. | |
| Low Signal | Insufficient antibody or antigen | Check the concentration and activity of antibodies and standard. |
| Incompatible antibody pair | Ensure the capture and detection antibodies recognize different epitopes. | |
| Short incubation times | Increase incubation times for antibodies and substrate. | |
| High Variability (High CV%) | Pipetting errors | Use calibrated pipettes and ensure consistent technique. |
| Incomplete washing | Ensure uniform and thorough washing of all wells. | |
| Plate not sealed properly | Use plate sealers during incubations to prevent evaporation. |
Conclusion
The development and validation of a robust and sensitive sandwich ELISA for CCR5 quantification is an invaluable tool for researchers and drug development professionals. This assay provides a quantitative measure of CCR5 expression, which is essential for understanding its role in health and disease, as well as for the discovery and development of novel therapeutics targeting this important chemokine receptor. Careful optimization of the assay protocol and adherence to good laboratory practices are crucial for obtaining accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CCR5 Western Blot
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in C-C chemokine receptor type 5 (CCR5) western blots.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any bands or only very faint bands for CCR5 in my western blot?
A weak or absent signal for CCR5 can stem from several factors throughout the western blotting workflow. Key areas to investigate include the abundance of the target protein in your sample, the quality and concentration of your antibodies, the efficiency of protein transfer, and the detection method itself. CCR5 is a transmembrane protein, which can present challenges in extraction and detection.
Q2: How can I be sure my CCR5 antibody is working correctly?
To validate your CCR5 antibody, it's crucial to include a positive control. Cell lines known to express CCR5, such as JURKAT, COLO320, or MCF-7, are suitable positive controls.[1][2] Additionally, you can perform a dot blot to confirm the antibody's activity.[3] If you continue to experience issues, consider trying an alternative primary antibody.[4]
Q3: What are the optimal conditions for my primary and secondary antibodies?
Insufficient antibody concentration is a common cause of faint bands.[4] It is essential to optimize the dilution of both your primary and secondary antibodies. If the manufacturer provides a recommended dilution, you can perform a titration series around that starting point (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration for your specific experimental conditions.[5] Extending the primary antibody incubation time, for instance, to overnight at 4°C, can also enhance the signal.[6]
Q4: Could my sample preparation be the reason for the low CCR5 signal?
Yes, the expression level of CCR5 may be low in your chosen cell or tissue type.[3] To address this, you can try to load a higher amount of total protein onto the gel.[3] For low-abundance proteins like CCR5, you might need to enrich your sample using techniques like immunoprecipitation prior to running the western blot.[3] It is also critical to use a lysis buffer appropriate for membrane proteins and to include protease inhibitors to prevent protein degradation.[7]
Q5: How can I improve the transfer of CCR5 to the membrane?
Inefficient protein transfer, especially for a protein of a specific molecular weight like CCR5 (approximately 40-55 kDa), can lead to a weak signal.[1][8] To verify transfer efficiency, you can stain the membrane with Ponceau S after transfer.[7][9] Optimizing the transfer time and voltage, as well as the composition of the transfer buffer (e.g., methanol (B129727) and SDS concentration), can significantly improve results.[6][9] For proteins in the size range of CCR5, ensuring good contact between the gel and the membrane and avoiding air bubbles is crucial.[3][7]
Q6: Can the blocking step affect my CCR5 signal?
Over-blocking or using an inappropriate blocking agent can mask the epitope on CCR5 that the antibody recognizes.[3][6] While non-fat dry milk is a common blocking agent, it can sometimes interfere with antigen detection.[10] Trying alternative blocking buffers, such as bovine serum albumin (BSA), or reducing the blocking time may help improve the signal.[6][9]
Troubleshooting Guide
Table 1: Common Issues and Solutions for Low CCR5 Signal
| Observation | Potential Cause | Recommended Solution |
| No Signal | Inactive primary or secondary antibody | Test antibody activity with a positive control (e.g., JURKAT cell lysate) or a dot blot.[3][11] |
| Low or no CCR5 expression in the sample | Use a positive control cell line. Increase the amount of protein loaded.[3] Consider immunoprecipitation to enrich for CCR5.[3] | |
| Inefficient protein transfer | Stain the membrane with Ponceau S to check transfer efficiency.[7] Optimize transfer conditions (time, voltage, buffer composition).[6][9] | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). | |
| Weak Signal | Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[5] |
| Insufficient incubation time | Increase the primary antibody incubation time (e.g., overnight at 4°C).[6][12] | |
| Inefficient detection | Increase the exposure time for chemiluminescent detection.[6] Ensure the substrate is fresh and active.[3] | |
| Excessive washing | Reduce the number or duration of wash steps.[3][4] | |
| Blocking agent masking the epitope | Try a different blocking buffer (e.g., BSA instead of milk).[9][10] Reduce the blocking time.[6] |
Experimental Protocols
CCR5 Western Blot Protocol
-
Sample Preparation (Cell Lysate):
-
Culture cells known to express CCR5 (e.g., JURKAT, COLO320, MCF-7) to be used as a positive control.[1][2]
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 70°C for 10 minutes.[6]
-
Load 20-30 µg of total protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, briefly wash the membrane with distilled water and visualize the protein bands with Ponceau S staining to confirm transfer efficiency.[7]
-
Destain the membrane with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary CCR5 antibody at the optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.[13]
-
Table 2: Recommended Reagent Concentrations
| Reagent | Working Concentration | Notes |
| Primary CCR5 Antibody | 1-3 µg/ml or 1:500 - 1:1000 dilution | Optimal concentration should be determined by titration.[1][14] |
| Secondary Antibody | 1:5,000 - 1:20,000 dilution | Titrate for optimal signal-to-noise ratio.[12] |
| Blocking Agent | 5% w/v non-fat dry milk or BSA | Milk can sometimes mask epitopes; BSA is a good alternative.[10] |
| Tween-20 in Wash Buffer | 0.05% - 0.1% v/v | Helps to reduce background signal.[5] |
Visual Guides
Caption: Workflow for CCR5 Western Blotting.
Caption: Troubleshooting Decision Tree for Low CCR5 Signal.
References
- 1. novusbio.com [novusbio.com]
- 2. CCR5 Polyclonal Antibody (PA5-78949) [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Anti-CCR5 antibody. Rabbit polyclonal (ab7346) | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. licorbio.com [licorbio.com]
- 14. CCR5 Positive Control (A56902) [antibodies.com]
Technical Support Center: Optimizing CCR5 Antagonist Efficacy In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro efficacy of CCR5 antagonists. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or inconsistent efficacy of my CCR5 antagonist in vitro?
A1: Low or inconsistent efficacy can stem from several factors:
-
Suboptimal Compound Concentration: The concentration of the antagonist may be too low to achieve effective receptor blockade. It is crucial to perform a dose-response curve to determine the optimal concentration.[1][2]
-
Incorrect Viral Tropism: CCR5 antagonists are only effective against R5-tropic strains of HIV-1. Ensure that the virus used in your assays is indeed R5-tropic and not X4-tropic or dual/mixed-tropic.[3][4]
-
Compound Stability and Solubility: The antagonist may have degraded due to improper storage or be insoluble in the assay medium, reducing its effective concentration.[3][5] Always prepare fresh stock solutions and visually inspect for precipitation.[1][3]
-
Low CCR5 Expression on Target Cells: The cell line used may not express sufficient levels of CCR5 on its surface. It is advisable to validate CCR5 expression using methods like flow cytometry.[1]
-
Assay-Specific Issues: Problems with reagents, incubation times, or cell health can all contribute to variability.[1][6]
Q2: How can I determine if my CCR5 antagonist is causing cytotoxicity?
A2: It is essential to differentiate between true antagonist activity and apparent efficacy due to cell death.[2]
-
Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) in parallel with your functional assay, using the same cell line and incubation times.[3]
-
Use a CCR5-Negative Cell Line: As a control, test your compound on a cell line that does not express CCR5. An on-target effect should only be observed in CCR5-expressing cells.[2][3]
-
Observe a Dose-Response Relationship: Cytotoxicity is often observed at higher concentrations. Determine the 50% cytotoxic concentration (CC50) and use concentrations well below this for your functional assays.[2]
Q3: What are the key in vitro assays for evaluating CCR5 antagonist efficacy?
A3: Several key assays are used to characterize CCR5 antagonists:
-
Receptor Binding Assays: These assays measure the affinity of the antagonist for the CCR5 receptor, often by assessing the displacement of a radiolabeled ligand.[1]
-
Chemotaxis Assays: These functional assays determine the antagonist's ability to block the migration of CCR5-expressing cells towards a chemokine ligand like RANTES (CCL5).[1][7]
-
Calcium Mobilization Assays: This assay measures the antagonist's ability to inhibit the intracellular calcium flux that occurs upon chemokine binding to CCR5.[1][7]
-
Viral Entry/Replication Assays: These are crucial for HIV research and measure the antagonist's ability to block the entry and replication of R5-tropic HIV-1 in target cells.[8][9][10]
Q4: What are potential off-target effects of CCR5 antagonists?
A4: The most common off-target effects include inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias, and inhibition of Cytochrome P450 (CYP) enzymes, potentially causing drug-drug interactions.[3] Some antagonists may also show activity at other chemokine receptors, such as CCR2.[3]
Troubleshooting Guides
Issue 1: Low Potency or No Effect in a Viral Entry Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Viral Tropism | Confirm the viral stock is purely R5-tropic using a tropism assay. CCR5 antagonists are ineffective against X4- or dual-tropic viruses.[3][11] |
| Suboptimal Antagonist Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50.[1] |
| Compound Degradation | Prepare fresh stock solutions of the antagonist. Verify proper storage conditions and compound stability.[1] |
| Low CCR5 Expression | Validate CCR5 expression levels on the target cell line using flow cytometry.[1] |
| Suboptimal Drug Concentration | Ensure the concentration of the antagonist is sufficient for maximal inhibition.[4] |
Issue 2: High Background or Low Signal in a Chemotaxis Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal Chemokine Concentration | Titrate the chemokine to determine the optimal concentration that induces a robust migratory response without causing receptor desensitization. |
| Incorrect Incubation Time | Optimize the incubation time. Too short may result in insufficient migration, while too long can lead to cell detachment or random migration. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Use cells with a consistent and low passage number.[2] |
| Assay Plate Issues | Check for integrity of the transwell membrane. Ensure there are no bubbles under the membrane. |
Issue 3: Inconsistent Results in a Receptor Binding Assay
| Possible Cause | Troubleshooting Step |
| Issues with Radioligand | Verify the quality and specific activity of the radiolabeled ligand. Ensure it has not degraded. |
| Insufficient Washing | Inadequate washing can lead to high non-specific binding. Optimize the number and duration of wash steps.[1] |
| Incorrect Incubation Time/Temp | Ensure the binding reaction has reached equilibrium by optimizing incubation time and temperature.[12] |
| Pipetting Inaccuracy | Precise liquid handling is critical for reliable dose-response curves.[6] Calibrate pipettes regularly. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Potency of CCR5 Antagonists against R5-tropic HIV-1
| Antagonist | IC50/EC50 (nM) | Cell Type | Assay Type | Reference |
| Maraviroc | 0.9 - 7.18 | - | - | [13] |
| Maraviroc | 2.0 (geometric mean IC90) | Primary Isolates | Antiviral Assay | [14] |
| Vicriviroc | 0.04 - 2.3 (geometric mean EC50) | PBMCs | Antiviral Assay | [12] |
| Vicriviroc | 0.5 - 1.5 | - | - | [13] |
| Aplaviroc | Sub-nanomolar | - | High-affinity binding | [13][15] |
| Aplaviroc | 0.2 - 0.6 | Primary Isolates | Antiviral Assay | [16] |
| TAK-779 | 1.1 - 1.4 | - | - | [13] |
Note: IC50/EC50 values can vary significantly based on the specific viral isolate, cell line, and experimental conditions used.[10]
Table 2: Binding Affinity of CCR5 Antagonists
| Antagonist | Binding Affinity (Ki/IC50, nM) | Assay Condition | Reference |
| Maraviroc | 0.9 - 7.18 | - | [13] |
| Vicriviroc | 2.5 (Ki) | Competition binding with [3H]SCH-C | [17] |
| Aplaviroc | Sub-nanomolar | High-affinity binding | [13][15] |
| TAK-779 | 1.1 - 1.4 | - | [13] |
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a CCR5 antagonist to inhibit the entry of single-cycle, replication-defective HIV-1 pseudoviruses into target cells.[7]
1. Pseudovirus Production: a. Co-transfect HEK293T cells with an HIV-1 Env-expressing plasmid (R5-tropic) and an HIV-1 backbone plasmid lacking the env gene but containing a reporter gene (e.g., luciferase).[7] b. Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.[7] c. Filter the supernatant and determine the viral titer.[7]
2. Neutralization Assay: a. Seed target cells (e.g., TZM-bl, which express CD4, CCR5, and a luciferase reporter gene) in a 96-well plate and incubate overnight.[7][8] b. Prepare serial dilutions of the CCR5 antagonist in culture medium.[8] c. In a separate plate, pre-incubate the pseudovirus with the diluted antagonist for 1 hour at 37°C.[7][10] d. Transfer the virus-antagonist mixture to the target cells.[7] e. Include controls: virus only (maximum signal) and cells only (background).[8] f. Incubate for 48 hours at 37°C.[7][8]
3. Data Analysis: a. Lyse the cells and add a luciferase substrate.[7] b. Measure luminescence using a luminometer.[7] c. Subtract the background luminescence and calculate the percentage of inhibition relative to the virus-only control to determine the IC50 value.[8]
Protocol 2: Chemotaxis Assay
This assay measures the ability of a CCR5 antagonist to block the migration of cells towards a CCR5 chemokine.[7]
1. Assay Setup: a. Use cells that express CCR5 and migrate in response to CCR5 ligands (e.g., primary human monocytes or THP-1 cells).[7] b. Place assay medium containing a CCR5 chemokine (e.g., RANTES/CCL5) in the lower chamber of a transwell plate.[7] c. In the upper chamber (the transwell insert), add the cells that have been pre-incubated with various concentrations of the CCR5 antagonist or vehicle control.
2. Incubation and Quantification: a. Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C to allow for cell migration. b. After incubation, remove the transwell insert.[7] c. Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., CellTiter-Glo) or by direct cell counting.[7][18]
3. Data Analysis: a. Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control. b. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Protocol 3: Calcium Mobilization Assay
This assay assesses the antagonist's ability to block chemokine-induced intracellular calcium mobilization.[7]
1. Cell Preparation: a. Plate CCR5-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[7] b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[1] c. Wash the cells with assay buffer to remove excess dye.[7]
2. Assay Procedure: a. Add varying concentrations of the CCR5 antagonist to the wells and incubate for a short period (e.g., 15-30 minutes).[7] b. Place the plate in a fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).[7] c. Measure the baseline fluorescence. d. Inject a CCR5 agonist (e.g., RANTES) into the wells and immediately begin measuring the change in fluorescence over time.[7]
3. Data Analysis: a. The peak fluorescence intensity corresponds to calcium mobilization. b. Determine the IC50 value by plotting the percentage of inhibition of the agonist-induced calcium response against the log concentration of the antagonist.[7]
Visualizations
Caption: CCR5 signaling and antagonist inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Off-Target Effects of CCR5 CRISPR Editing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and detect off-target effects during CRISPR-Cas9 editing of the CCR5 gene.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in CCR5 CRISPR editing?
A1: Off-target effects in CRISPR-Cas9 editing of the CCR5 gene primarily arise from the Cas9 nuclease cutting at genomic sites that have a similar sequence to the intended on-target site.[1][2][3] The specificity of the guide RNA (gRNA) sequence is a critical determinant.[4] Off-target sites often contain one or more mismatched bases compared to the on-target sequence.[3] Factors such as the concentration of Cas9 and gRNA, the duration of their expression in the cell, and the choice of Cas9 variant can also influence off-target activity.
Q2: How can I proactively minimize off-target effects before starting my experiment?
A2: Proactive minimization of off-target effects is crucial and can be achieved through several strategies:
-
Optimized gRNA Design: Utilize computational tools to design gRNAs with high on-target scores and minimal predicted off-target sites.[4] These tools scan the genome for sequences similar to the intended target.
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 variants such as SpCas9-HF1, eSpCas9, or HypaCas9.[5][6] These variants are designed to have reduced non-specific DNA interactions, thereby lowering off-target cleavage.[6]
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Choice of Delivery Method: Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex via electroporation can reduce off-target effects compared to plasmid-based delivery.[3] RNPs are degraded more quickly, limiting the time for off-target cleavage to occur.
Q3: What are the most common methods for detecting off-target mutations?
A3: Several methods are available to detect off-target mutations, each with its own advantages and limitations. The most widely used unbiased methods include:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This cell-based method captures double-strand breaks (DSBs) by integrating a short double-stranded oligodeoxynucleotide (dsODN) tag at the break sites.[7][8]
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by sequencing): This is a highly sensitive in vitro method that identifies Cas9 cleavage sites in circularized genomic DNA.[9][10][11]
-
Digenome-seq: An in vitro method that involves sequencing the ends of DNA fragments generated by Cas9 cleavage of genomic DNA.
For a quantitative comparison of these methods, please refer to the data section below.
Q4: What is the significance of the Protospacer Adjacent Motif (PAM) in off-target effects?
A4: The Protospacer Adjacent Motif (PAM) is a short DNA sequence (typically 2-6 base pairs) that is essential for the Cas9 nuclease to bind and cleave the DNA. The standard Streptococcus pyogenes Cas9 (SpCas9) recognizes a 5'-NGG-3' PAM sequence. Off-target sites often have a canonical PAM sequence, but Cas9 can sometimes recognize non-canonical PAMs (e.g., NAG, NGA), which can contribute to off-target cleavage. The stringency of PAM recognition varies among different Cas9 variants.
Troubleshooting Guides
Problem: High number of off-target mutations detected by GUIDE-seq or CIRCLE-seq.
| Possible Cause | Suggested Solution |
| Suboptimal gRNA design | Redesign your gRNA using multiple prediction tools to select a sequence with the lowest predicted off-target profile. Consider using truncated gRNAs (17-18 nucleotides) which can sometimes increase specificity. |
| Use of wild-type Cas9 | Switch to a high-fidelity Cas9 variant like SpCas9-HF1 or eSpCas9. These have been shown to significantly reduce off-target cleavage.[6] |
| High concentration of Cas9/gRNA | Titrate the concentration of your Cas9 and gRNA delivery system (plasmid, RNP, etc.) to find the lowest effective concentration that maintains high on-target editing efficiency. |
| Prolonged expression of Cas9/gRNA | If using plasmid-based delivery, consider switching to RNP delivery for transient expression of the editing machinery.[3] |
Problem: Inconsistent on-target editing efficiency.
| Possible Cause | Suggested Solution |
| Poor gRNA activity | Test multiple gRNAs for the same target to identify the one with the highest on-target efficiency. Verify the quality and integrity of your gRNA preparation. |
| Inefficient delivery to cells | Optimize your transfection or electroporation protocol for the specific cell type you are using. Ensure high cell viability post-delivery. |
| Chromatin accessibility | The target site may be in a region of condensed chromatin, making it inaccessible to the Cas9 complex. You can try using different gRNAs that target more accessible regions of the gene. |
Problem: Discrepancies between computational predictions and experimental off-target detection.
| Possible Cause | Suggested Solution |
| Limitations of prediction algorithms | Computational tools are predictive and may not capture all cellular factors influencing off-target activity. Always validate predicted off-target sites experimentally. |
| Cell-type specific off-target sites | Off-target profiles can vary between different cell types. It is crucial to perform off-target analysis in the same cell type used for your primary experiment. |
| Sensitivity of detection method | Different detection methods have varying levels of sensitivity. For instance, CIRCLE-seq is generally considered more sensitive than GUIDE-seq in detecting a broader range of off-target events.[11] |
Data Presentation
Table 1: Comparison of Common Unbiased Off-Target Detection Methods
| Method | Principle | Advantages | Limitations |
| GUIDE-seq | Cell-based; dsODN tag integration at DSBs | Detects off-targets in a cellular context; provides information on off-target frequency in cells.[7] | Can be biased by the efficiency of dsODN integration; may be less sensitive for low-frequency events. |
| CIRCLE-seq | In vitro; Cas9 cleavage of circularized gDNA | Highly sensitive; low background; does not require a reference genome.[9][10][11] | In vitro conditions may not fully recapitulate the cellular environment; may identify sites that are not cleaved in cells. |
| Digenome-seq | In vitro; sequencing of Cas9-cleaved gDNA fragments | Unbiased and genome-wide. | Can have a higher background from random DNA breakage; may be less sensitive than CIRCLE-seq. |
Table 2: Performance of High-Fidelity SpCas9 Variants Compared to Wild-Type (WT) SpCas9
| Cas9 Variant | Key Mutations | On-Target Activity (relative to WT) | Off-Target Reduction |
| SpCas9-HF1 | N497A, R661A, Q695A, Q926A | Generally comparable to WT for most gRNAs.[6] | Substantially reduces or eliminates off-target cleavage at most sites.[6] |
| eSpCas9(1.1) | K810A, K1003A, R1060A | Can be slightly lower than WT depending on the gRNA. | Significantly reduces off-target events. |
| HypaCas9 | N692A, M694A, Q695A, H698A | Often maintains high on-target activity. | Shows a significant reduction in off-target mutations. |
| Sniper-Cas9 | N497A, R661A, Q695A, Q926A, D1135E | Can have reduced on-target efficiency for some gRNAs. | Exhibits very high specificity with minimal off-target effects. |
Experimental Protocols
GUIDE-seq Protocol (Simplified)
This protocol provides a general overview. For a detailed, step-by-step procedure, refer to the original publications.[7][8]
-
Cell Culture and Transfection:
-
Co-transfect the target cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the end-protected dsODN tag.
-
Culture the cells for 3 days to allow for gene editing and dsODN integration.
-
-
Genomic DNA Extraction:
-
Harvest the cells and isolate high-quality genomic DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA by sonication.
-
Perform end-repair and A-tailing.
-
Ligate a Y-adapter containing a unique molecular identifier (UMI).
-
Amplify the library using two rounds of nested PCR with primers specific to the adapter and the integrated dsODN tag.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Use a bioinformatics pipeline to identify genomic locations with integrated dsODN tags, which correspond to the on- and off-target cleavage sites.
-
CIRCLE-seq Protocol (Simplified)
This protocol provides a general overview. For a detailed, step-by-step procedure, refer to the original publications.[9][10][11]
-
Genomic DNA Preparation and Circularization:
-
Isolate high-quality genomic DNA.
-
Shear the DNA to an average size of ~300 bp.
-
Perform end-repair, A-tailing, and ligate the DNA to itself to form circular DNA molecules.
-
Treat with exonucleases to remove any remaining linear DNA.
-
-
In Vitro Cleavage Reaction:
-
Incubate the circularized genomic DNA with the purified Cas9 protein and the in vitro transcribed gRNA.
-
-
Library Preparation:
-
The Cas9-gRNA complex will linearize the circular DNA at on- and off-target sites.
-
Perform A-tailing and ligate sequencing adapters to the ends of the linearized DNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library using paired-end sequencing.
-
Analyze the sequencing data to identify the genomic locations of the cleavage sites.
-
Mandatory Visualizations
Caption: CCR5 signaling pathway upon ligand binding.
References
- 1. researchgate.net [researchgate.net]
- 2. bioskryb.com [bioskryb.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 5. Development of a high-fidelity Cas9-dependent adenine base editor (ABE) system for genome editing with high-fidelity Cas9 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vedtopkar.com [vedtopkar.com]
- 9. Defining CRISPR–Cas9 genome-wide nuclease activities with CIRCLE-seq | Springer Nature Experiments [experiments.springernature.com]
- 10. CIRCLE-seq for interrogation of off-target gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of purified CCR5 protein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and stabilization of the C-C chemokine receptor type 5 (CCR5) protein.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during CCR5 purification and handling.
Issue 1: Low Yield of Purified CCR5 Protein
| Potential Cause | Recommended Solution | Experimental Details |
| Suboptimal Codon Usage | Synthesize a codon-optimized variant of the CCR5 gene for the chosen expression system (e.g., mammalian or insect cells).[1][2] | Utilize online tools for codon optimization based on the expression host. This can significantly enhance translation efficiency and protein expression levels.[1] |
| Inefficient Solubilization | Screen a panel of detergents. Start with milder non-ionic detergents like Dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG).[2][3] Optimize detergent concentration (typically 1-2% for initial solubilization) and solubilization time (e.g., 1-4 hours at 4°C). | See Protocol: Detergent Screening for CCR5 Solubilization. |
| Protein Loss During Purification | Perform purification steps at 4°C. Include protease inhibitors in all buffers. Use a gentle purification method like affinity chromatography followed by size-exclusion chromatography (SEC).[4] | See Protocol: Two-Step Purification of His-Tagged CCR5. |
| Poor Expression | Consider using protein engineering to create a stabilized receptor (StaR).[5][6] This involves introducing mutations that increase the intrinsic stability of the receptor. | This is an advanced technique requiring screening of mutant libraries. Published examples for other GPCRs can serve as a guide.[5][6] |
Issue 2: Purified Cthis compound is Unstable and Aggregates
| Potential Cause | Recommended Solution | Experimental Details |
| Inappropriate Detergent Environment | The chosen detergent may not be optimal for long-term stability. LMNG has been shown to be more stabilizing than DDM for some GPCRs.[3] Consider exchanging the solubilization detergent for a different one during purification. | See Protocol: Detergent Exchange during Affinity Chromatography. |
| Lack of a Native-like Environment | Reconstitute the purified CCR5 into nanoscale apolipoprotein-bound bilayers (NABBs) or nanodiscs.[4][7][8] This provides a more stable, membrane-like environment compared to detergent micelles. | See Protocol: Reconstitution of Purified CCR5 into Nanodiscs. |
| Absence of Stabilizing Lipids | Supplement the detergent solution with cholesterol or its analog, cholesterol hemisuccinate (CHS).[9][10][11] Cholesterol is known to be a key component for the stability and function of many GPCRs.[10][12] | Add CHS to the solubilization and purification buffers at a concentration of 0.1-0.2% (w/v). |
| Conformational Instability | Add a high-affinity ligand (antagonist or agonist) to the buffers throughout the purification process.[7][8] Ligand binding can lock CCR5 into a single, more stable conformation.[13][14] | See Data Summary: Effect of Ligands on CCR5 Thermal Stability. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the stability of my purified CCR5?
The addition of a known high-affinity ligand for CCR5 is often the most effective initial step. Small molecule antagonists like Maraviroc, Vicriviroc, or AD101 have been shown to dramatically increase the thermal stability of the receptor.[7][8] This is because they bind to a pocket within the transmembrane helices, stabilizing an inactive conformation of the receptor.[13][14]
Q2: Which detergent should I use for CCR5 solubilization and purification?
While the optimal detergent is protein-specific, Dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG) are common and effective choices for GPCRs.[3] LMNG, a branched detergent, has been found to be superior for stabilizing some GPCRs compared to DDM.[3] It is recommended to perform a small-scale screening with a panel of detergents to identify the best one for your specific CCR5 construct.
Q3: How important is cholesterol for CCR5 stability?
Cholesterol is a critical component of the cell membranes where GPCRs like CCR5 reside and has been shown to be a key determinant of GPCR stability, oligomerization, and function.[9][10][11] It can directly bind to GPCRs at specific sites or indirectly modulate stability by altering the properties of the surrounding lipid environment.[9][11] Therefore, including cholesterol or cholesterol hemisuccinate (CHS) in your purification buffers is highly recommended.[10]
Q4: Can I use protein engineering to make my CCR5 more stable?
Yes, creating a stabilized receptor (StaR) through mutagenesis is a powerful but advanced strategy.[5][6] This involves identifying and introducing mutations that increase the thermostability of the protein. While this requires significant effort in screening, it can lead to a protein that is much more amenable to structural and biophysical studies.[5] Another approach is to create a CCR5 variant with a natural, stability-enhancing mutation, such as the CCR5-Δ32 mutation, which results in a non-functional but stable receptor fragment.[15][16]
Q5: How can I measure the stability of my purified CCR5?
A Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used for high-throughput thermal stability measurements.[7][8] This assay quantifies the amount of correctly folded CCR5 after subjecting aliquots to a range of temperatures.[8] The resulting thermal denaturation curve allows for the determination of the melting temperature (Tm), which is a direct measure of protein stability.
Data Summaries
Table 1: Effect of Small Molecule Antagonists on CCR5 Thermal Stability
This table summarizes the increase in the melting temperature (Tm) of purified CCR5 upon binding to various small molecule antagonists, as measured by an HTRF assay.[8] A higher Tm indicates greater thermal stability.
| Ligand | Tm of CCR5 (°C) | ΔTm (°C) vs. No Ligand |
| No Ligand | ~42 | - |
| Maraviroc | ~66 | +24 |
| AD101 | ~64 | +22 |
| Vicriviroc | ~62 | +20 |
| CMPD 167 | ~59 | +17 |
Data adapted from published studies.[8] Absolute Tm values can vary based on experimental conditions (e.g., detergent, buffer composition).
Key Experimental Protocols
Protocol: Two-Step Purification of His-Tagged CCR5
This protocol describes a general method for purifying N-terminally His-tagged CCR5 expressed in mammalian cells.
-
Cell Lysis and Solubilization:
-
Harvest cells expressing CCR5 and resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Lyse cells by sonication or dounce homogenization on ice.
-
Pellet the cell debris by centrifugation at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in Solubilization Buffer (Lysis Buffer + 1% DDM or LMNG, 0.2% CHS, and 10 µM stabilizing ligand, e.g., Maraviroc).
-
Stir gently for 2 hours at 4°C to solubilize membrane proteins.
-
Clarify the solubilizate by centrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Wash Buffer (Lysis Buffer + 0.05% DDM or LMNG, 0.02% CHS, 10 µM ligand, 20 mM imidazole).
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound Cthis compound with Elution Buffer (Wash Buffer + 250 mM imidazole).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein using an appropriate centrifugal filter device.
-
Inject the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM or LMNG, 0.02% CHS, 1 µM ligand).
-
Collect fractions corresponding to the monomeric CCR5 peak.
-
Analyze fractions by SDS-PAGE and Western blot to confirm purity.[17]
-
Protocol: Reconstitution of Purified CCR5 into Nanodiscs
-
Preparation of Components:
-
Prepare purified CCR5 in a detergent solution (e.g., DDM).
-
Prepare Membrane Scaffold Protein (MSP) and lipids (e.g., a mixture of POPC and POPG).
-
-
Assembly Reaction:
-
Mix purified CCR5, MSP, and lipids in a specific molar ratio (e.g., 1:2:100 CCR5:MSP:Lipid). The optimal ratio may need to be determined empirically.
-
Incubate the mixture on ice for 30 minutes.
-
-
Detergent Removal:
-
Remove the detergent from the assembly mixture to initiate nanodisc formation. This is typically done by adding detergent-adsorbing beads (e.g., Bio-Beads) and incubating with gentle rotation at 4°C for several hours to overnight.
-
-
Purification of Assembled Nanodiscs:
-
Remove the Bio-Beads.
-
Purify the CCR5-containing nanodiscs from empty nanodiscs and other components using affinity chromatography (if the CCR5 is tagged) followed by size-exclusion chromatography.[4]
-
Visualizations
Caption: Workflow for purification and stabilization of Cthis compound.
Caption: Simplified CCR5 signaling cascade upon chemokine binding.
References
- 1. Enhanced expression, native purification, and characterization of CCR5, a principal HIV-1 coreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On-bead purification and nanodisc reconstitution of human chemokine receptor complexes for structural and biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Stabilized GPCRs for Structural and Biophysical Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Stabilized GPCRs for Structural and Biophysical Analyses | Springer Nature Experiments [experiments.springernature.com]
- 7. Direct measurement of thermal stability of expressed CCR5 and stabilization by small molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Measurement of Thermal Stability of Expressed CCR5 and Stabilization by Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol in Class C GPCRs: Role, Relevance, and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased Efficiency for Biallelic Mutations of the CCR5 Gene by CRISPR-Cas9 Using Multiple Guide RNAs As a Novel Therapeutic Option for Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Closing the Door with CRISPR: Genome Editing of CCR5 and CXCR4 as a Potential Curative Solution for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Development of CCR5-Based HIV Vaccines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on CCR5-based HIV vaccines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Immunogen Design and Eliciting Broadly Neutralizing Antibodies (bNAbs)
Question 1: Why is it so difficult to elicit broadly neutralizing antibodies (bNAbs) against the CCR5 co-receptor binding site on the HIV envelope (Env) protein?
Answer: Eliciting bNAbs against the CCR5-binding site is a major challenge due to several key factors:
-
Conformational Masking: The CCR5-binding site on the gp120 subunit of Env is a highly dynamic and conformationally complex region. It is typically hidden until the virus binds to the primary receptor, CD4, on the host cell.[1][2][3] This CD4-induced conformational change exposes the co-receptor binding site, but this exposure is transient, making it a difficult target for the immune system to recognize consistently.[3][4][5]
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Glycan Shielding: The Env protein is heavily glycosylated, with a dense layer of sugar molecules, often referred to as the "glycan shield," that covers much of its surface.[6][7][8][9] These glycans physically block antibody access to the underlying protein surface, including conserved epitopes like the CCR5-binding site.[6][8] Over half the mass of the Env trimer is composed of these N-linked glycans.[7]
-
High Sequence Variability: The V3 loop of gp120, a critical component of the CCR5-binding site, is one of the most variable regions of the HIV genome.[1][10] This high mutation rate allows the virus to quickly escape from immune responses.[11][12] While the overall function of the V3 loop in co-receptor binding is conserved, its specific amino acid sequence can change, making it difficult for a single antibody to neutralize a wide range of HIV strains.[1][10][13][14]
Troubleshooting Experimental Approaches:
| Problem | Possible Cause | Suggested Solution |
| Low or no neutralizing antibody titers against diverse HIV-1 isolates. | Immunogen does not mimic the native, trimeric Env spike. | Design and produce stabilized, soluble Env trimers (e.g., SOSIP or UFO trimers) that better represent the native conformation.[15][16][17] |
| Elicited antibodies are strain-specific and not broadly neutralizing. | The immune response is dominated by antibodies targeting variable regions. | Focus immunogen design on conserved epitopes within or near the CCR5-binding site. This may involve "germline-targeting" approaches to guide the B-cell response towards specific conserved sites.[18] |
| Antibodies fail to penetrate the glycan shield. | Glycans are effectively masking the target epitope. | Consider immunogens with modified glycan profiles or deglycosylated Env proteins to expose conserved epitopes. However, be aware that some bNAbs recognize both glycan and peptide components.[6] |
Category 2: Co-receptor Switching and Immune Escape
Question 2: We observed a shift in our viral population from CCR5-tropic (R5) to CXCR4-tropic (X4) after vaccination in our animal model. What could be the cause and how can we address this?
Answer: This phenomenon, known as co-receptor switching, is a significant concern in the development of CCR5-targeted vaccines and therapies. The pressure exerted by a vaccine-induced immune response that effectively targets R5 viruses can select for pre-existing or newly mutated viral variants that can use the CXCR4 co-receptor for entry.[19][20][21] X4-tropic viruses are often associated with a more rapid disease progression.[22]
Troubleshooting and Monitoring:
| Problem | Possible Cause | Suggested Solution |
| Emergence of CXCR4-using viruses post-vaccination. | Vaccine-induced immune pressure is selecting for X4 variants. | 1. Monitor Co-receptor Tropism: Regularly perform co-receptor tropism assays (phenotypic or genotypic) to detect shifts in the viral population.[23][24][25] 2. Broaden the Immune Response: Design vaccine strategies that elicit responses against both R5 and X4 viruses or target conserved regions independent of co-receptor usage. |
| Difficulty in detecting low-frequency X4 variants. | The tropism assay may not be sensitive enough. | Utilize enhanced sensitivity phenotypic assays or deep sequencing-based genotypic assays to detect minor CXCR4-using variants that may be present at low levels.[23] |
Experimental Protocols
1. TZM-bl Neutralizing Antibody Assay
This assay is widely used to measure the ability of antibodies to neutralize HIV-1 infection. It utilizes TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for luciferase and β-galactosidase under the control of the HIV-1 LTR.[26][27]
Methodology:
-
Cell Preparation: Plate TZM-bl cells in 96-well flat-bottom plates and incubate overnight.
-
Antibody Dilution: Serially dilute the test antibodies (e.g., purified monoclonal antibodies or patient sera) in culture medium.
-
Virus-Antibody Incubation: Mix the diluted antibodies with a known amount of HIV-1 Env-pseudotyped virus and incubate for 1-2 hours at 37°C.
-
Infection: Add the virus-antibody mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer. The reduction in luminescence in the presence of the antibody compared to the virus-only control indicates neutralization.[26][27]
2. Co-receptor Tropism Assays
Determining the co-receptor usage of HIV-1 is crucial, especially when evaluating CCR5-targeted interventions.[24][25]
a) Phenotypic Tropism Assay (e.g., Trofile® Assay)
This is considered the "gold standard" for determining co-receptor tropism.[23]
Methodology:
-
Virus Preparation: Generate replication-defective pseudoviruses expressing the patient-derived Env proteins.[25]
-
Infection of Target Cells: Use these pseudoviruses to infect two different cell lines: one expressing CD4 and CCR5, and the other expressing CD4 and CXCR4.[25]
-
Detection of Infection: Measure viral entry and replication, often through a reporter gene like luciferase.
-
Tropism Determination:
b) Genotypic Tropism Assay
This method predicts co-receptor usage by sequencing the V3 loop of the HIV-1 env gene.[29]
Methodology:
-
RNA/DNA Extraction: Extract viral RNA from plasma or proviral DNA from cells.
-
PCR Amplification: Amplify the V3 region of the env gene using PCR.
-
Sequencing: Sequence the amplified V3 loop.
-
Bioinformatic Analysis: Use a bioinformatic algorithm (e.g., Geno2Pheno) to analyze the V3 loop sequence and predict whether the virus is R5-tropic or X4-tropic based on specific sequence motifs.[29]
3. Production of Recombinant Soluble HIV-1 Env Glycoproteins
Producing high-quality, native-like Env trimers is essential for vaccine development.[15][17][30]
Methodology:
-
Gene Synthesis and Cloning: Synthesize the gene encoding the desired Env protein (e.g., a stabilized SOSIP.664 trimer) with codon optimization for mammalian cell expression and clone it into an appropriate expression vector.[31]
-
Transient Transfection: Transfect a suitable mammalian cell line (e.g., HEK293 cells) with the expression vector.[30]
-
Protein Expression and Secretion: Culture the transfected cells, allowing them to secrete the soluble Env protein into the culture medium.
-
Purification: Purify the recombinant Env protein from the culture supernatant using affinity chromatography. This often involves using a broadly neutralizing antibody that recognizes a quaternary epitope on the native trimer, such as PGT145 or PGT151, to select for properly folded trimers.[15]
-
Quality Control: Characterize the purified protein for its trimeric state (e.g., by size exclusion chromatography), antigenicity (e.g., by ELISA with a panel of bNAbs), and structure (e.g., by negative-stain electron microscopy).[15]
Data Presentation
Table 1: Comparison of Co-receptor Tropism Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Turnaround Time |
| Phenotypic | Measures viral entry into cells expressing specific co-receptors.[23][25] | Considered the "gold standard"; directly measures viral function.[23] | More expensive; requires a higher viral load; longer turnaround time.[25][29] | ~2 weeks[25] |
| Genotypic | Predicts tropism based on the V3 loop sequence.[29] | Faster; less expensive; can be performed on samples with lower viral loads (proviral DNA).[24][29] | Predictive, not a direct measure of function; may have lower sensitivity for minor variants.[23] | A few days |
Visualizations
Caption: HIV-1 entry mechanism involving CD4 and CCR5.
Caption: Workflow for the TZM-bl neutralizing antibody assay.
References
- 1. HIV-1 Variable Loop 2 and its Importance in HIV-1 Infection and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conformational Plasticity of HIV-1 Env and Implications for Vaccine Design - ProQuest [proquest.com]
- 4. Broadly cross-reactive HIV-1-neutralizing human monoclonal Fab selected for binding to gp120–CD4–CCR5 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broadly cross-reactive HIV-1-neutralizing human monoclonal Fab selected for binding to gp120-CD4-CCR5 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prominent site of antibody vulnerability on HIV envelope incorporates a motif associated with CCR5 binding and its camouflaging glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV - Wikipedia [en.wikipedia.org]
- 8. Completeness of HIV-1 Envelope Glycan Shield at Transmission Determines Neutralization Breadth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of the HIV-1 Env glycan shield across scales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Critical Domain in the V3 Loop of Human Immunodeficiency Virus Type 1 gp120 Involved in CCR5 Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rates of HIV immune escape and reversion: implications for vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV develops 'escape mutations' to evade immune system | CBC News [cbc.ca]
- 13. The Crown and Stem of the V3 Loop Play Distinct Roles in Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Interactions with the CCR5 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The crown and stem of the V3 loop play distinct roles in human immunodeficiency virus type 1 envelope glycoprotein interactions with the CCR5 coreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influences on the Design and Purification of Soluble, Recombinant Native-Like HIV-1 Envelope Glycoprotein Trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stabilized diverse HIV-1 envelope trimers for vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and production of HIV envelope glycoprotein trimers for vaccine and structural studies | NWO [nwo.nl]
- 18. HIV-1 CD4-binding site germline antibody–Env structures inform vaccine design (Journal Article) | OSTI.GOV [osti.gov]
- 19. Frontiers | CCR5 gene editing and HIV immunotherapy: current understandings, challenges, and future directions [frontiersin.org]
- 20. Immune escape mutations selected by neutralizing antibodies in natural HIV-1 infection can alter coreceptor usage repertoire of the transmitted/founder virus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The HIV coreceptor switch: a population dynamical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 25. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 26. hiv.lanl.gov [hiv.lanl.gov]
- 27. hiv.lanl.gov [hiv.lanl.gov]
- 28. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 29. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 30. researchgate.net [researchgate.net]
- 31. jenabioscience.com [jenabioscience.com]
Technical Support Center: Overcoming Resistance to CCR5 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to small-molecule CCR5 inhibitors?
A1: HIV-1 can develop resistance to CCR5 inhibitors through two main pathways:
-
Coreceptor Switching: The virus may switch its coreceptor usage from CCR5 to CXCR4.[1] Since CCR5 inhibitors specifically block the CCR5 coreceptor, they are ineffective against viruses that can use CXCR4 for entry.[1][2] The emergence of CXCR4-using viruses is a common cause of virologic failure in patients treated with CCR5 antagonists.[1][3]
-
Continued Use of CCR5 in an Inhibitor-Insensitive Manner: The virus can acquire mutations that allow it to use the CCR5 coreceptor even when the inhibitor is bound.[1] This is often achieved through mutations in the V3 loop of the gp120 envelope glycoprotein (B1211001), which alter the way the virus interacts with the CCR5 receptor.[1][4] In this scenario, the virus recognizes the inhibitor-CCR5 complex as a viable entry receptor.[1] A less common mechanism involves mutations in the gp41 fusion peptide.[5]
There are two described mechanisms for how viruses can overcome CCR5 inhibitors while still engaging with the CCR5 receptor:
-
Competitive Resistance: This occurs when higher concentrations of the inhibitor are required to achieve the same level of viral inhibition, reflected as a shift in the IC50 value. The virus essentially outcompetes the inhibitor for binding to available, unbound CCR5 receptors.[6]
-
Allosteric Resistance: In this case, the maximum viral inhibition plateaus below 100%, regardless of how high the inhibitor concentration is. This indicates that the virus can use the inhibitor-bound conformation of the CCR5 receptor for entry.[6][7]
Q2: My genotypic assay predicts an R5-tropic virus, but my experiment is failing. What could be the issue?
A2: Discrepancies between genotypic and phenotypic tropism results can occur. Genotypic assays predict tropism based on the genetic sequence of the viral envelope, primarily the V3 loop. However, they may not always detect minor CXCR4-using variants present in the viral population.[4][8] If a minor X4 variant exists, it can be selected for under the pressure of a CCR5 inhibitor, leading to experimental failure.[4] A more sensitive phenotypic assay, which directly measures which coreceptor the virus uses to enter cells, is often recommended to confirm tropism, especially in cases of unexpected results.[2][9]
Q3: Can resistance to one CCR5 inhibitor confer cross-resistance to others?
A3: Yes, cross-resistance among small-molecule CCR5 inhibitors is common.[4] This is because many of these inhibitors bind to a similar pocket within the transmembrane helices of the CCR5 receptor.[4] However, the extent of cross-resistance can vary, and a virus resistant to one CCR5 inhibitor may retain some sensitivity to another.[4] In contrast, resistance to small-molecule inhibitors does not typically confer cross-resistance to other classes of entry inhibitors, such as anti-CCR5 antibodies or modified chemokines.[6]
Troubleshooting Guides
Issue 1: Unexpected Virologic Failure in an in vitro Experiment
If you observe unexpected viral replication in your cell culture despite the presence of a CCR5 inhibitor, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Verify the concentration and bioactivity of your CCR5 inhibitor stock. Perform a dose-response experiment to ensure you are using a concentration sufficient for maximal inhibition. |
| Presence of Pre-existing CXCR4-using Variants | The viral stock may contain a low frequency of CXCR4-using viruses that are not inhibited by the CCR5 antagonist.[4] Perform a sensitive phenotypic tropism assay on your viral stock to confirm it is purely R5-tropic.[2] |
| Emergence of Resistant Virus | The virus may have developed resistance during the experiment. Sequence the envelope gene (gp120 and gp41) of the breakthrough virus to identify potential resistance mutations.[5] |
| Cell Line Issues | Different cell lines can have varying expression levels of CD4 and CCR5, affecting inhibitor efficacy.[10] Ensure your target cells have adequate and consistent CCR5 expression. |
Issue 2: High Variability in Replicate Wells of a Neutralization Assay
High variability between replicate wells can obscure the true effect of the inhibitor.
| Possible Cause | Troubleshooting Steps |
| Inadequate Mixing | Ensure thorough but gentle mixing of cells, virus, and inhibitor in each well.[10] |
| Pipetting Errors | Use calibrated pipettes and change tips between each dilution and reagent to prevent cross-contamination.[10] |
| Cell Health and Density | Ensure cells are healthy and seeded at the optimal density. Over-confluent or stressed cells can lead to inconsistent results.[10] |
| Inconsistent Incubation Times | Standardize all incubation times, including virus-inhibitor pre-incubation and post-infection culture periods.[10] |
Experimental Protocols
Protocol 1: HIV-1 Neutralization Assay (Single-Cycle Infection)
This assay measures the ability of a CCR5 inhibitor to block viral entry of pseudotyped viruses in a single round of infection.[11]
Materials:
-
HEK293T cells
-
Env-deleted HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Expression plasmid for an R5-tropic HIV-1 Env glycoprotein
-
Transfection reagent
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated Tat-responsive luciferase and β-galactosidase reporter genes)
-
CCR5 inhibitor
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the Env-deleted backbone plasmid and the Env-expressing plasmid.[4]
-
Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.[4]
-
Determine the virus titer (e.g., by p24 ELISA or by titrating on TZM-bl cells).[11]
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.[11]
-
Prepare serial dilutions of the CCR5 inhibitor.
-
Pre-incubate the pseudovirus with the inhibitor dilutions for 1 hour at 37°C.[11]
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate for 48 hours.
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control and determine the 50% inhibitory concentration (IC50).[11]
Protocol 2: Cell-Cell Fusion Assay
This assay measures the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and CCR5.[11]
Materials:
-
Effector cells: Cells expressing an R5-tropic HIV-1 Env and the Tat protein (e.g., HeLa-ADA).
-
Target cells: Indicator cells expressing CD4 and CCR5, with a Tat-responsive reporter gene (e.g., a luciferase gene under the control of the HIV-1 LTR).
-
CCR5 inhibitor
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the CCR5 inhibitor and add to the target cells.
-
Add effector cells to the wells containing target cells and inhibitor.
-
Co-culture the cells for 6-8 hours at 37°C to allow for fusion and transactivation of the reporter gene.[11]
-
Lyse the cells and measure luciferase activity.
-
Data Analysis: Calculate the percent inhibition of fusion for each inhibitor concentration and determine the IC50.[11]
Visualizations
Caption: HIV-1 entry pathway and the mechanism of action of CCR5 inhibitors.
Caption: A logical workflow for troubleshooting virologic failure with CCR5 inhibitors.
References
- 1. A pièce de resistance: how HIV-1 escapes small molecule CCR5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 3. Potential limitation of CCR5 antagonists: drug resistance more often linked to CXCR4-utilizing than to CCRS-utilizing HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Resistance to CCR5 inhibitors caused by sequence changes in the fusion peptide of HIV-1 gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted mechanisms of HIV inhibition and resistance to CCR5 inhibitors PSC-RANTES and Maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thebodypro.com [thebodypro.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Conditions for CCR5 Immunoprecipitation
Welcome to the technical support center for CCR5 immunoprecipitation (IP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure successful CCR5 IP experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CCR5 immunoprecipitation experiments in a question-and-answer format.
High Background
Question: I'm observing high background in my CCR5 IP, with many non-specific bands on my Western blot. What can I do to reduce this?
Answer: High background is a common issue in immunoprecipitation and can be caused by several factors. Here are some troubleshooting steps:
-
Increase Wash Stringency: Insufficient washing is a primary cause of high background. Increase the number of washes (at least 4-5 times) and/or the salt concentration (up to 300mM NaCl) in your wash buffer to disrupt non-specific protein interactions.[1][2]
-
Pre-clear Your Lysate: Before adding your primary antibody, incubate the cell lysate with the protein A/G beads for 30-60 minutes.[3] This step captures proteins that non-specifically bind to the beads.
-
Optimize Antibody Concentration: Using too much primary antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration for your specific protein and cell type.[4]
-
Use a High-Quality, IP-Validated Antibody: Ensure you are using an antibody that has been validated for immunoprecipitation. Affinity-purified polyclonal antibodies often provide better results than monoclonal antibodies in some cases.[4][5]
-
Check Lysis Buffer Composition: The choice of lysis buffer is critical. For less soluble protein complexes, non-ionic detergents like NP-40 or Triton X-100 are recommended.[4] For nuclear proteins or to ensure complete lysis, a more stringent buffer like RIPA may be necessary, but be aware it can disrupt some protein-protein interactions.
Weak or No Signal
Question: I'm not detecting any CCR5 protein after my immunoprecipitation. What are the possible reasons for this weak or absent signal?
Answer: A weak or no signal for your target protein can be frustrating. Consider the following potential causes and solutions:
-
Low CCR5 Expression: CCR5 expression varies significantly between cell types. It is highly expressed in immune cells like T cells and macrophages.[6][7][8] Confirm that your chosen cell line or tissue expresses sufficient levels of CCR5. You may need to increase the amount of starting material (cell lysate).[4]
-
Inefficient Cell Lysis: The Cthis compound may not be efficiently extracted from the cells. Ensure your lysis buffer is appropriate for membrane proteins and that you are using a sufficient volume for your cell pellet.[2] Mechanical disruption, such as sonication or douching, may be required for some cell types.
-
Antibody Not Suitable for IP: Not all antibodies that work in Western blotting are effective for immunoprecipitation, as they may not recognize the native protein conformation. Use an antibody specifically validated for IP.[5][9][10]
-
Incorrect Bead Choice: Ensure you are using the correct type of beads (Protein A or Protein G) for your antibody's species and isotype.[2]
-
Protein Degradation: Add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent the degradation of your target protein.[2]
Antibody Heavy and Light Chains Obscuring Results
Question: The heavy and light chains of my IP antibody are running at the same molecular weight as my protein of interest on the Western blot. How can I avoid this?
Answer: This is a common problem, especially when the target protein is around 50 kDa or 25 kDa. Here are a few solutions:
-
Use IP-specific Secondary Antibodies: There are commercially available secondary antibodies that only recognize the native, non-reduced primary antibody. This prevents the detection of the heavy and light chains.
-
Covalent Antibody-Bead Crosslinking: You can covalently crosslink your primary antibody to the protein A/G beads. This prevents the antibody from eluting with your target protein.
-
Use a Different Species Primary Antibody: If you are using a rabbit primary for IP, use a mouse primary for the Western blot, or vice-versa. This allows you to use a secondary antibody that will not recognize the IP antibody.
Frequently Asked Questions (FAQs)
Q1: Which lysis buffer is best for CCR5 immunoprecipitation?
A1: The optimal lysis buffer depends on your specific experimental goals. For preserving protein-protein interactions (co-IP), a non-denaturing buffer containing a mild non-ionic detergent like NP-40 or Triton X-100 is recommended. A RIPA buffer can be used for more complete solubilization of membrane proteins but may disrupt weaker interactions.
Q2: How much cell lysate and antibody should I use for a CCR5 IP?
A2: As a starting point, use 1-3 x 10^7 cells and follow the antibody manufacturer's recommended dilution. However, the optimal amounts will depend on the expression level of CCR5 in your cells and the affinity of your antibody. It is highly recommended to perform a titration experiment for your antibody.[4]
Q3: What are the essential controls for a CCR5 immunoprecipitation experiment?
A3: To ensure the validity of your results, you should include the following controls:
-
Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody to control for non-specific binding to the beads and antibody.[3]
-
Positive Control Lysate: Use a lysate from cells known to express CCR5 to confirm that your IP protocol is working.
-
Negative Control Lysate: Use a lysate from cells that do not express CCR5 (e.g., cells from a CCR5 knockout model or cells with very low expression) to demonstrate the specificity of your antibody.[11]
Q4: Can I use frozen cell pellets for CCR5 IP?
A4: While fresh cells are ideal, you can use cell pellets that have been snap-frozen and stored at -80°C.[3] However, for co-IP experiments where preserving protein-protein interactions is critical, fresh cells are strongly recommended.[4]
Data Presentation
Table 1: Comparison of Common Lysis Buffers for Immunoprecipitation
| Buffer Component | RIPA Buffer (Stringent) | NP-40/Triton X-100 Buffer (Non-denaturing) |
| Primary Use | Solubilizing nuclear and membrane proteins | Preserving protein-protein interactions (Co-IP) |
| Tris-HCl (pH 7.4-8.0) | 50 mM | 50 mM |
| NaCl | 150 mM | 150-300 mM |
| Non-ionic Detergent | 1% NP-40 or Triton X-100 | 1% NP-40 or Triton X-100 |
| Ionic Detergent | 0.5% sodium deoxycholate, 0.1% SDS | None |
| EDTA | 1 mM | 1 mM |
| Protease/Phosphatase Inhibitors | Add fresh | Add fresh |
Data synthesized from multiple sources.[12][13]
Table 2: Recommended Starting Amounts for CCR5 IP
| Component | Recommended Amount | Notes |
| Starting Cell Number | 1-4 x 10^7 cells | Adjust based on CCR5 expression level.[2] |
| Lysis Buffer Volume | 0.5 - 1.0 mL | Ensure complete cell coverage.[3] |
| Primary Antibody | 1-10 µg | Titrate for optimal performance.[4] |
| Protein A/G Beads | 20-50 µL of slurry | Refer to manufacturer's instructions. |
Experimental Protocols
Protocol 1: Cell Lysis for CCR5 Immunoprecipitation
-
Culture cells to the desired density and treat as required for your experiment.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[3]
-
For adherent cells, scrape them in the presence of ice-cold PBS and centrifuge to pellet. For suspension cells, directly centrifuge to pellet.[14]
-
Resuspend the cell pellet in 0.5-1.0 mL of ice-cold lysis buffer (e.g., NP-40 buffer) containing freshly added protease and phosphatase inhibitors.[3]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
(Optional) For difficult-to-lyse cells, sonicate the lysate on ice.[3]
-
Centrifuge the lysate at 14,000 x g for 15-30 minutes at 4°C to pellet cellular debris.[1][3]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your starting material for the IP.
Protocol 2: Immunoprecipitation of CCR5
-
Pre-clearing (Recommended): Add 20-30 µL of Protein A/G bead slurry to your cleared cell lysate. Incubate with rotation for 30-60 minutes at 4°C.[3]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the appropriate amount of your anti-CCR5 primary antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of fresh Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation at a low speed.
-
Carefully remove the supernatant and wash the beads 4-5 times with 1 mL of ice-cold wash buffer (a less stringent version of your lysis buffer).[2]
-
After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in 20-40 µL of 1X SDS-PAGE loading buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it for gel electrophoresis.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting.
Visualizations
Caption: General workflow for a CCR5 immunoprecipitation experiment.
Caption: Simplified CCR5 signaling upon chemokine ligand binding.
References
- 1. Cytolysis by CCR5-Using Human Immunodeficiency Virus Type 1 Envelope Glycoproteins Is Dependent on Membrane Fusion and Can Be Inhibited by High Levels of CD4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair [frontiersin.org]
- 7. CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular localization of the chemokine receptor CCR5. Correlation to cellular targets of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Anti-CCR5 Antibodies | Invitrogen [thermofisher.com]
- 11. CCR5 deficiency/CCR5Δ32: resistant to HIV infection at the cost of curtailed CD4+ T cell memory responses | The EMBO Journal [link.springer.com]
- 12. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCR5 Immunohistochemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during CCR5 immunohistochemistry (IHC). Our goal is to help you minimize background staining and achieve high-quality, specific signals in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in CCR5 IHC?
High background staining in CCR5 IHC can originate from several factors, broadly categorized as issues with tissue preparation, antibody incubation, and detection systems. Common culprits include:
-
Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets in the tissue. This can be due to excessive antibody concentration, cross-reactivity, or interactions with endogenous immunoglobulins.[1][2][3][4][5]
-
Endogenous enzyme activity: If you are using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) based detection system, endogenous enzymes present in the tissue can react with the substrate, leading to false-positive signals.[1][2][3] Tissues like the kidney, liver, and spleen have high endogenous peroxidase activity.[3]
-
Antigen retrieval issues: Suboptimal antigen retrieval can either fail to adequately expose the CCR5 epitope or, conversely, damage the tissue morphology and expose non-specific binding sites.[6][7][8]
-
Problems with tissue processing: Incomplete deparaffinization, tissue drying out during the staining procedure, or the use of thick tissue sections can all contribute to increased background.[1][3][5]
-
Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for a positive signal in immunofluorescence experiments. Fixatives like formalin can also induce autofluorescence.[9]
Q2: How can I be sure that the staining I'm seeing is specific to CCR5?
Proper controls are essential to confirm the specificity of your CCR5 staining. Key controls to include in your experiment are:
-
Negative Tissue Control: A tissue known not to express CCR5. If staining is observed in this tissue, it indicates a problem with non-specific binding.
-
No Primary Antibody Control: This involves running a slide through the entire staining protocol but omitting the primary CCR5 antibody. Staining in this control points to non-specific binding of the secondary antibody or issues with the detection system.[1][3]
-
Isotype Control: A non-immune antibody of the same isotype and at the same concentration as your primary CCR5 antibody is used. This helps to ensure that the observed staining is not due to non-specific binding of the immunoglobulin itself.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you may encounter during your CCR5 IHC experiments.
High Background Staining
Problem: I'm seeing diffuse, non-specific staining across my entire tissue section.
This is a common issue that can often be resolved by optimizing your blocking and antibody incubation steps.
Possible Causes & Solutions:
-
Inadequate Blocking: Your blocking step may not be sufficient to prevent non-specific antibody binding.
-
Solution: Increase the incubation time for your blocking step (e.g., from 30 minutes to 1 hour). Consider changing your blocking agent. Normal serum from the species in which the secondary antibody was raised is a common and effective choice.[1][10][11][12] For example, if your secondary antibody is a goat anti-rabbit, use normal goat serum for blocking.
-
-
Primary Antibody Concentration is Too High: An excess of primary antibody can lead to it binding to low-affinity, non-target sites.
-
Solution: Perform a titration of your primary CCR5 antibody to determine the optimal concentration that provides a strong specific signal with low background.[3]
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in your tissue, especially if you are using a mouse primary antibody on mouse tissue.
Problem: I'm observing punctate or granular background staining.
This type of background can be caused by precipitates in your buffers or issues with your detection reagents.
Possible Causes & Solutions:
-
Precipitates in Buffers or Antibodies: Aggregates of antibodies or other reagents can settle on the tissue and cause artifactual staining.
-
Solution: Centrifuge your primary and secondary antibodies before use. Ensure all buffers are freshly made and filtered.
-
-
Endogenous Biotin (if using an Avidin-Biotin Complex system): Tissues like the liver and kidney have high levels of endogenous biotin, which can be bound by streptavidin-based detection systems, leading to non-specific signal.[1]
-
Solution: Incorporate an avidin/biotin blocking step in your protocol before primary antibody incubation. Alternatively, consider using a polymer-based detection system that is not dependent on the avidin-biotin interaction.[1]
-
Weak or No Signal
Problem: I'm not seeing any staining, or the staining is very weak.
This can be due to a variety of factors, from issues with the primary antibody to suboptimal antigen retrieval.
Possible Causes & Solutions:
-
Inactive Primary Antibody: The primary antibody may have lost its activity due to improper storage or handling.
-
Solution: Always store antibodies according to the manufacturer's instructions. Run a positive control (a tissue known to express CCR5) to verify that the antibody is working.[13]
-
-
Suboptimal Antigen Retrieval: The CCR5 epitope may be masked by the fixation process.
-
Solution: Optimize your antigen retrieval method. For many antibodies, heat-induced epitope retrieval (HIER) is effective. You may need to test different retrieval solutions (e.g., citrate (B86180) buffer pH 6.0 vs. Tris-EDTA pH 9.0) and heating times to find the optimal conditions for your specific CCR5 antibody.[6][7][8][14]
-
-
Low Abundance of CCR5: The target protein may be expressed at very low levels in your tissue of interest.
-
Solution: Consider using a signal amplification system, such as a tyramide signal amplification (TSA) kit, to enhance the detection of low-abundance targets.
-
Quantitative Data Summary
Optimizing your IHC protocol often involves finding the right balance between maximizing the specific signal and minimizing the background noise. The following tables provide a summary of how different experimental parameters can influence the signal-to-noise ratio. While specific quantitative data for every CCR5 antibody is not available, these tables illustrate the general principles of optimization.
Table 1: Comparison of Antigen Retrieval Methods on Signal-to-Noise Ratio (Illustrative Data)
| Antigen Retrieval Method | Buffer | Temperature (°C) | Time (min) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| No Retrieval | - | - | - | 50 | 40 | 1.25 |
| HIER - Microwave | Citrate pH 6.0 | 95-100 | 15 | 200 | 60 | 3.33 |
| HIER - Microwave | Tris-EDTA pH 9.0 | 95-100 | 15 | 250 | 70 | 3.57 |
| PIER | Trypsin | 37 | 10 | 150 | 80 | 1.88 |
Note: This table presents illustrative data to demonstrate the principle of optimizing antigen retrieval. Optimal conditions will vary depending on the specific CCR5 antibody and tissue type.
Table 2: Effect of Blocking Agents on Background Reduction (Illustrative Data)
| Blocking Agent | Concentration | Incubation Time (min) | Background Intensity (Arbitrary Units) |
| None | - | - | 100 |
| Bovine Serum Albumin (BSA) | 5% | 30 | 60 |
| Normal Goat Serum | 5% | 30 | 40 |
| Normal Goat Serum | 10% | 60 | 25 |
Note: This table provides a general comparison. The most effective blocking agent should be from the same species as the secondary antibody.
Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.
-
Pre-heat your antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0 or 1X Tris-EDTA, pH 9.0) in a microwave, water bath, or pressure cooker to 95-100°C.[14]
-
Immerse the slides in the pre-heated retrieval solution and incubate for 10-20 minutes. The optimal time may need to be determined empirically.[7][8]
-
Allow the slides to cool down in the retrieval solution for at least 20 minutes at room temperature.
-
Rinse the slides with distilled water and then with your wash buffer (e.g., PBS or TBS).
Protocol 2: Blocking Non-Specific Staining
-
Following antigen retrieval and washing, gently tap off excess wash buffer from the slides.
-
Apply a blocking solution to cover the tissue section completely. A common and effective blocking solution is 5-10% normal serum from the species in which the secondary antibody was raised, diluted in your wash buffer.[10][11][12] For example, if using a goat anti-rabbit secondary antibody, use 5-10% normal goat serum.
-
Incubate the slides in a humidified chamber for 30-60 minutes at room temperature.
-
Gently tap off the excess blocking solution before applying the primary antibody. Do not rinse after this step.
Visualizations
CCR5 Signaling Pathway
Caption: A simplified diagram of the CCR5 signaling pathway.
General Immunohistochemistry Workflow
Caption: A typical workflow for chromogenic immunohistochemistry.
Troubleshooting Decision Tree for High Background
References
- 1. researchgate.net [researchgate.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Multiple CCR5 Conformations on the Cell Surface Are Used Differentially by Human Immunodeficiency Viruses Resistant or Sensitive to CCR5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IHC antigen retrieval protocol | Abcam [abcam.com]
- 7. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. IHC Blocking | Proteintech Group [ptglab.com]
- 11. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting Protein Aggregation During Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for protein aggregation encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation during purification?
Protein aggregation can be triggered by a multitude of factors that disrupt the native, stable conformation of the protein. Key causes include:
-
Suboptimal Buffer Conditions: Incorrect pH and ionic strength can lead to protein instability.[1][2][3][4][5][6][7] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, increasing the likelihood of aggregation.[1]
-
High Protein Concentration: Over-concentrating a protein solution can surpass its solubility limit, leading to aggregation.[1][5][8][9]
-
Temperature Stress: Both elevated and freezing temperatures can induce denaturation and subsequent aggregation.[1][5] Many purified proteins are unstable at 4°C and are better stored at -80°C with cryoprotectants.[1]
-
Mechanical Stress: Shear forces from vigorous mixing, pumping, or centrifugation can cause proteins to unfold and aggregate.[5][10]
-
Presence of Contaminants: Impurities or leachates from purification materials can sometimes nucleate aggregation.[5]
-
Oxidation: Cysteine residues can form incorrect disulfide bonds, leading to aggregation. This is a common issue that can be mitigated by the addition of reducing agents.[1]
-
Hydrophobic Interactions: Exposure of hydrophobic regions, normally buried within the protein's core, can lead to intermolecular association and aggregation.[5][10]
Q2: How can I detect protein aggregation in my sample?
Several methods can be used to detect and quantify protein aggregation, ranging from simple visual inspection to sophisticated biophysical techniques:
-
Visual Observation: The simplest method is to look for visible precipitates, cloudiness, or opalescence in the protein solution.[1][11]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[11][12]
-
Size Exclusion Chromatography (SEC): This is a widely used and powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[12][13][14][15][16][17][18][19]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method that measures the size distribution of particles in a solution, making it highly sensitive for detecting small amounts of aggregates.[17][20][21][22][23][24]
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): This technique separates proteins in their native state, allowing for the visualization of different oligomeric species.[20][25]
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and distribution of macromolecules and their aggregates in solution.[17]
Q3: What strategies can I employ to prevent protein aggregation?
Preventing aggregation primarily involves optimizing the conditions to maintain the native and stable conformation of the protein. Key strategies include:
-
Buffer Optimization:
-
Use of Additives and Stabilizers: A variety of chemical additives can be used to enhance protein stability and solubility.[1][8]
-
Control Protein Concentration: Avoid excessively high protein concentrations.[1][8][9] If a high concentration is necessary, consider adding stabilizing excipients.[1][8]
-
Temperature Control: Perform purification steps at a temperature that is optimal for the stability of your specific protein. Store purified proteins at appropriate temperatures (often -80°C) with cryoprotectants like glycerol.[1]
-
Minimize Mechanical Stress: Handle protein solutions gently, avoiding vigorous vortexing or foaming.[5][10]
-
Inclusion of Reducing Agents: For proteins with cysteine residues, include reducing agents like DTT or TCEP in the buffers to prevent the formation of incorrect disulfide bonds.[1]
-
Ligand or Cofactor Addition: The presence of a known binding partner can often stabilize the protein in its native conformation.[1]
Q4: If my protein has already aggregated, can I rescue it?
In some cases, aggregated proteins, particularly those in inclusion bodies, can be rescued through a process of denaturation followed by refolding.[27][28][29][30][31]
-
Denaturation: The aggregated protein is first solubilized using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride.
-
Refolding: The denaturant is then slowly removed, often by dialysis or rapid dilution into a refolding buffer.[29][30] This buffer is optimized to favor the correct refolding of the protein and may contain additives that suppress aggregation, such as L-arginine.[29]
Quantitative Data Summary
Table 1: Common Additives to Prevent Protein Aggregation
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Reducing Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | Prevents oxidation of cysteine residues and incorrect disulfide bond formation.[1] |
| Osmolytes | Glycerol, Sucrose, Trehalose | 5-20% (v/v) or (w/v) | Stabilize the native protein structure by being preferentially excluded from the protein surface.[1] |
| Amino Acids | L-Arginine, L-Glutamic acid | 50 mM - 1 M | Can suppress aggregation by interacting with hydrophobic and charged regions on the protein surface.[1][][33] |
| Detergents | Tween 20, CHAPS | 0.01 - 0.1% (v/v) | Non-denaturing detergents can help to solubilize proteins and prevent hydrophobic interactions.[1][11] |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | The hydroxyl groups can replace hydrogen bonds between proteins and water to provide stability.[] |
| Polyols | Sorbitol, Mannitol | Varies | Stabilize proteins via their hydroxyl groups, preventing aggregation.[] |
| Polymers | Polyethylene glycol (PEG) | Varies | Can bind to unfolded proteins and folding intermediates, preventing aggregation.[33] |
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates.[12][13][15][16][18]
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.[18] The mobile phase should be optimized for the stability of the protein.
-
Ensure the HPLC/UHPLC system is free of air bubbles and the detector is warmed up and stable.
-
-
Sample Preparation:
-
Filter the protein sample through a 0.22 µm filter to remove any large particulates.
-
If necessary, dilute the sample in the mobile phase to a concentration within the linear range of the detector.
-
-
Data Acquisition:
-
Inject a defined volume of the prepared sample onto the equilibrated column.
-
Monitor the elution profile using a UV detector, typically at 280 nm for proteins.
-
-
Data Analysis:
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly assess the size distribution and presence of aggregates in a protein sample.[17][20][21][22][23][24]
Methodology:
-
Sample Preparation:
-
Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.[23]
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the appropriate parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Data Acquisition:
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A monomodal peak with a low PDI indicates a homogenous sample, while the presence of larger species or a high PDI suggests aggregation.[21]
-
Thermal Shift Assay (TSA) for Stability Screening
Objective: To determine the melting temperature (Tm) of a protein and assess how different buffer conditions or additives affect its thermal stability.[34][35][36][37][38]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.[34]
-
Prepare a series of buffers with varying pH, ionic strength, or different additives to be tested.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the protein, the fluorescent dye, and one of the buffer conditions to be tested in each well. Include a no-protein control.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to slowly increase the temperature in a stepwise manner (e.g., from 25°C to 95°C).
-
At each temperature increment, measure the fluorescence intensity. As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.[35][38]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.
-
The midpoint of the transition, where 50% of the protein is unfolded, is the melting temperature (Tm).[36]
-
An increase in Tm in the presence of a particular buffer or additive indicates a stabilizing effect.[36][38]
-
Visualizations
Caption: General protein purification workflow with key points for aggregation detection.
Caption: Decision tree for troubleshooting protein aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fidabio [fidabio.com]
- 6. Collection - Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. approcess.com [approcess.com]
- 13. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protein Aggregation Analysis [intertek.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Preventing Protein Aggregation To Aid Crystallisation [peakproteins.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. azonano.com [azonano.com]
- 23. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. wyatt.com [wyatt.com]
- 25. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 26. researchgate.net [researchgate.net]
- 27. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - ProQuest [proquest.com]
- 29. researchgate.net [researchgate.net]
- 30. jabonline.in [jabonline.in]
- 31. ingentaconnect.com [ingentaconnect.com]
- 33. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 35. documents.thermofisher.com [documents.thermofisher.com]
- 36. criver.com [criver.com]
- 37. mdpi.com [mdpi.com]
- 38. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Cell Viability in CCR5 Knockdown Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering cell viability issues with CCR5 knockdown experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after CCR5 knockdown using siRNA/shRNA. What are the likely causes?
A1: Increased cell death following siRNA/shRNA-mediated knockdown of CCR5 can stem from several factors:
-
High siRNA/shRNA Concentration: Excessive concentrations of siRNA or shRNA can saturate the endogenous RNA interference (RNAi) machinery, leading to off-target effects and cellular stress. It is crucial to perform a dose-response experiment to identify the lowest effective concentration that achieves desired knockdown with minimal toxicity.
-
Delivery Reagent Toxicity: The reagents used for transfection, such as lipofection agents, can be inherently toxic to certain cell types. Optimizing the reagent-to-siRNA/shRNA ratio and using reagents specifically designed for your cell type can mitigate this.
-
Activation of Innate Immune Responses: Double-stranded RNAs can trigger an interferon response, a natural antiviral defense mechanism, which can lead to apoptosis.[3] Using shorter shRNA stems or chemically modified siRNAs can help avoid this.
-
On-Target Toxicity: While CCR5 is generally considered dispensable for the viability of most cell types, prolonged or near-complete abrogation of its signaling in specific cellular contexts might interfere with normal cellular processes, although this is less common.
Q2: Our CRISPR-Cas9 mediated CCR5 knockout is leading to poor cell viability. What could be wrong?
A2: Cell viability issues with CRISPR-Cas9-mediated CCR5 knockout can be attributed to:
-
Off-Target Cleavage: The guide RNA (gRNA) may direct the Cas9 nuclease to unintended genomic sites with similar sequences, causing mutations in essential genes.[4][5][6] Performing in silico analysis to select gRNAs with high specificity and using high-fidelity Cas9 variants can reduce off-target effects.[4]
-
Toxicity of Delivery Method: The method used to deliver the CRISPR-Cas9 components (e.g., plasmid transfection, viral transduction, ribonucleoprotein electroporation) can impact cell viability. Electroporation of Cas9 ribonucleoproteins (RNPs) often results in lower toxicity compared to plasmid transfection due to the transient presence of the Cas9 protein.[4][6]
-
DNA Damage Response: The generation of double-stranded breaks by Cas9 can trigger a DNA damage response that may lead to cell cycle arrest or apoptosis, especially in sensitive cell types.
-
Immune Response to Cas9: If Cas9 is expressed for an extended period, it can elicit an immune response in some cell types.
Q3: How can we differentiate between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use Multiple Independent siRNAs/gRNAs: Targeting the same gene with multiple, distinct siRNA or gRNA sequences should produce a consistent phenotype if the effect is on-target. If only a subset of reagents causes cytotoxicity, off-target effects are likely.
-
Rescue Experiments: Re-introducing a version of the CCR5 gene that is resistant to your siRNA/shRNA (e.g., by silent mutations in the target sequence) or gRNA should rescue the viability phenotype if the toxicity is on-target.
-
Use of Negative Controls: A non-targeting siRNA or gRNA control is essential to assess the baseline level of cytotoxicity from the delivery method and reagents.
-
Off-Target Prediction and Validation: Utilize bioinformatics tools to predict potential off-target sites and then experimentally validate whether the expression of these predicted off-target genes is affected.
Troubleshooting Guides
Guide 1: Low Cell Viability after siRNA/shRNA Transfection
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death within 24 hours of transfection | Transfection reagent toxicity | Optimize the concentration of the transfection reagent by performing a titration. Use a reagent known to have low toxicity in your specific cell type. Ensure cells are at the optimal confluency (typically 50-70%) at the time of transfection.[7] |
| Cell death observed 48-72 hours post-transfection | High siRNA/shRNA concentration leading to off-target effects or RNAi machinery saturation | Perform a dose-response curve with your siRNA/shRNA to find the lowest concentration that provides effective knockdown.[8] |
| Innate immune response activation | Use chemically modified siRNAs or shRNA designs with shorter stems to avoid triggering an interferon response. | |
| Inconsistent cell viability between experiments | Variability in cell health or passage number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before transfection. |
| siRNA/shRNA quality | Ensure the purity and integrity of your siRNA/shRNA preparations. |
Guide 2: Poor Cell Viability after CRISPR-Cas9 Knockout
| Observed Problem | Potential Cause | Recommended Solution |
| Significant cell death immediately following delivery | Toxicity of the delivery method | If using plasmid transfection, consider switching to ribonucleoprotein (RNP) delivery via electroporation, which has been shown to have lower toxicity.[6] Optimize electroporation parameters for your cell type. |
| Gradual decline in cell viability post-editing | Off-target effects of the gRNA | Use validated gRNAs with high specificity scores. Employ high-fidelity Cas9 variants to minimize off-target cleavage.[5] Analyze potential off-target sites using prediction software and validate experimentally. |
| DNA damage-induced apoptosis | Consider co-transfection with molecules that can modulate the DNA damage response, if compatible with your experimental goals. | |
| Low proliferation of edited cells | On-target effects in a cell type dependent on CCR5 signaling for proliferation | This is less likely for CCR5 but can be investigated by performing cell cycle analysis on the knockout cells compared to controls. |
Data Presentation
Table 1: Comparison of CCR5 Knockdown Methods - Potential for Cytotoxicity and Off-Target Effects
| Method | Mechanism | Potential for Cytotoxicity | Common Causes of Cytotoxicity | Off-Target Mechanism |
| siRNA | Post-transcriptional gene silencing | Moderate | Transfection reagent toxicity, high siRNA concentration, innate immune response.[8] | Partial sequence complementarity to unintended mRNAs.[1][2] |
| shRNA | Post-transcriptional gene silencing (stable) | Moderate to High | Saturation of RNAi machinery, off-target effects, immune response.[3] | Partial sequence complementarity to unintended mRNAs.[3] |
| CRISPR-Cas9 | Gene knockout at the DNA level | Low to Moderate | Delivery method toxicity, DNA damage response, off-target cleavage.[4][5][6] | gRNA binding to unintended genomic sites with sequence similarity.[4][5][6] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of CCR5 and Cell Viability Assessment
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the desired concentration of CCR5 siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Cell Viability Assay (e.g., MTT Assay):
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the non-targeting control.
-
-
Knockdown Validation: In parallel, lyse a set of treated cells to extract RNA or protein and confirm CCR5 knockdown by qRT-PCR or Western blot, respectively.
Protocol 2: CRISPR-Cas9 RNP-Mediated Knockout of CCR5 and Cytotoxicity Assessment
-
RNP Complex Formation:
-
Mix the purified Cas9 protein and the CCR5-targeting gRNA in the appropriate buffer.
-
Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.
-
-
Cell Preparation: Harvest cells and resuspend them in a suitable electroporation buffer.
-
Electroporation:
-
Add the pre-formed RNP complexes to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse.
-
-
Cell Recovery: Immediately transfer the cells to pre-warmed culture medium and incubate at 37°C.
-
Cytotoxicity Assay (e.g., LDH Assay):
-
At 24-48 hours post-electroporation, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate (B86563) dehydrogenase from damaged cells.
-
Calculate cytotoxicity relative to a positive control (lysed cells).
-
-
Knockout Efficiency Analysis: After 48-72 hours, harvest a portion of the cells to extract genomic DNA. Use a mismatch cleavage assay (e.g., T7E1) or sequencing to determine the percentage of CCR5 gene editing.
Mandatory Visualizations
Caption: CCR5 signaling pathway leading to cell survival.
Caption: Logical workflow for troubleshooting cell viability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 3. Novel AgoshRNA molecules for silencing of the CCR5 co-receptor for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
Technical Support Center: Validating the Specificity of CCR5 Antibodies
Welcome to our technical support center for CCR5 antibody validation. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure the specificity and reliability of your CCR5 antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: Why is validating the specificity of my CCR5 antibody crucial?
Q2: What are the recommended positive and negative controls for validating a CCR5 antibody?
A2:
-
Positive Controls: Cells or tissues known to express CCR5 are excellent positive controls.[1] This includes certain immune cells like T cells, macrophages, and dendritic cells.[1] Additionally, cell lines that have been engineered to overexpress CCR5 can serve as robust positive controls.
-
Negative Controls: The gold standard for a negative control is a knockout (KO) cell line where the CCR5 gene has been genetically deleted, for instance, using CRISPR-Cas9 technology. A specific antibody should show no signal in a KO cell line while showing a clear signal in the wild-type (WT) counterpart. Another option is to use cell lines or tissues known to lack CCR5 expression.
Q3: What are the primary applications for a validated CCR5 antibody?
A3: Validated CCR5 antibodies are used in a wide range of applications, including:
-
Western Blot (WB): To detect the CCR5 protein in cell lysates and tissue homogenates.[2][3][4][5]
-
Flow Cytometry: To identify and quantify cells expressing CCR5 on their surface.[2][3][6][7]
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): To visualize the localization of CCR5 in tissues and cells.[2][3][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of CCR5 in a sample.[2][3][4][8]
-
Immunoprecipitation (IP): To isolate CCR5 and its interacting partners from a complex mixture.[2][3][4]
-
Neutralization Assays: To block the biological activity of CCR5, such as in HIV entry studies.[9]
Q4: How does the CCR5 signaling pathway work?
A4: CCR5 is a G protein-coupled receptor (GPCR). When its chemokine ligands (like CCL3, CCL4, and CCL5) bind, it triggers a conformational change, leading to the activation of intracellular G proteins. This initiates a signaling cascade involving pathways like PI3K/Akt and NF-κB, which regulate cell migration, proliferation, and inflammatory responses.
CCR5 Signaling Pathway
Caption: CCR5 signaling pathway upon ligand binding.
Troubleshooting Guides
Western Blot
Issue: No Bands or Weak Signal
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | - Use a positive control cell line or tissue known to express CCR5.[10] - Increase the amount of protein loaded onto the gel (20-30 µg for total protein, up to 100 µg for modified proteins).[11] |
| Inefficient Protein Transfer | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[10][12] - Optimize transfer time and voltage based on the protein size (CCR5 is ~40.5 kDa).[13] |
| Suboptimal Antibody Concentration | - Titrate the primary antibody concentration to find the optimal dilution.[12] - Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the recommended dilution.[14] |
| Inactive Reagents | - Use freshly prepared lysis buffer with protease inhibitors.[11] - Ensure the ECL substrate has not expired and is properly mixed.[11] |
Issue: High Background or Non-specific Bands
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase blocking time (e.g., 1-2 hours at room temperature). - Use 5% non-fat dry milk or BSA in TBST as the blocking agent.[12] |
| Antibody Concentration Too High | - Reduce the concentration of the primary and/or secondary antibody.[10] |
| Inadequate Washing | - Increase the number and duration of washes between antibody incubations. Use a buffer containing a detergent like Tween-20.[12] |
| Antibody Cross-reactivity | - Use a CCR5 knockout cell line as a negative control to confirm the specificity of the band. |
Experimental Workflow: Western Blot Validation
Caption: Western Blot workflow for CCR5 antibody validation.
Flow Cytometry
Issue: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Low Antigen Expression | - Use a cell line known to have high CCR5 expression as a positive control.[15] - If staining for intracellular CCR5, ensure proper cell permeabilization.[16] |
| Incorrect Antibody Concentration | - Titrate the antibody to determine the optimal staining concentration.[15] |
| Fluorochrome Issues | - Protect fluorescently labeled antibodies from light.[15] - Ensure the laser and filter settings on the cytometer are appropriate for the fluorochrome used. |
| Cell Viability | - Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[17] |
Issue: High Background Staining
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | - Include an isotype control to assess non-specific binding.[18] - Block Fc receptors with an Fc blocking reagent before adding the primary antibody. |
| Antibody Concentration Too High | - Reduce the antibody concentration.[19] |
| Insufficient Washing | - Increase the number of washes after antibody incubation.[19] |
| Instrument Settings | - Adjust the voltage and compensation settings on the flow cytometer.[19] |
Immunoprecipitation
Issue: No Protein Detected in Eluate
| Possible Cause | Troubleshooting Steps |
| Antibody Not Suitable for IP | - Confirm that the antibody is validated for immunoprecipitation. Not all antibodies that work in WB will work in IP. |
| Low Protein Abundance | - Increase the amount of starting cell lysate.[20] - Use a positive control lysate from cells overexpressing CCR5. |
| Inefficient Antibody-Bead Binding | - Ensure the protein A/G beads are compatible with the antibody's isotype.[21] |
| Harsh Lysis/Wash Conditions | - Use a milder lysis buffer to preserve protein interactions.[22] - Reduce the stringency of the wash buffers (e.g., lower salt or detergent concentration).[22] |
ELISA
Issue: High Background
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase the blocking incubation time or try a different blocking agent.[23] |
| Antibody Concentration Too High | - Titrate the capture and/or detection antibody to optimal concentrations.[23] |
| Inadequate Washing | - Ensure thorough washing between steps to remove unbound reagents.[23][24] |
| Cross-Contamination | - Be careful not to splash reagents between wells. Use fresh pipette tips for each sample and reagent.[24] |
Detailed Experimental Protocols
Western Blot Protocol for CCR5
-
Cell Lysis:
-
Wash wild-type (WT) and CCR5 knockout (KO) cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour or semi-dry transfer for 30 minutes.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary CCR5 antibody (diluted in 5% milk/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Flow Cytometry Protocol for Cell Surface CCR5
-
Cell Preparation:
-
Harvest cells and wash them with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend cells to a concentration of 1x10^6 cells/mL.
-
-
Fc Receptor Blocking:
-
Incubate cells with an Fc block reagent for 10 minutes on ice to prevent non-specific antibody binding.
-
-
Staining:
-
Add the fluorochrome-conjugated CCR5 antibody or a corresponding isotype control to the cells.
-
Incubate for 30 minutes on ice in the dark.[18]
-
-
Washing:
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.[25]
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.[25]
-
Acquire data on a flow cytometer.
-
Immunoprecipitation Protocol for CCR5
-
Cell Lysis:
-
Lyse 1-5 x 10^7 cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Incubate on ice for 30 minutes and clarify the lysate by centrifugation.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the CCR5 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the bound proteins by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blotting.
-
Sandwich ELISA Protocol for CCR5
-
Coating:
-
Coat a 96-well plate with a capture CCR5 antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate and add standards and samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate and add a biotinylated detection CCR5 antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate:
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate and add TMB substrate.
-
Incubate until a color develops.
-
-
Stop and Read:
-
Add a stop solution and read the absorbance at 450 nm.
-
Quantitative Data Summary
| Application | Parameter | Typical Range | Notes |
| Western Blot | Primary Antibody Dilution | 1:500 - 1:2,000 | Titration is recommended for optimal signal-to-noise ratio.[4] |
| Protein Load | 20 - 50 µg | May need to be increased for low-expression samples. | |
| Flow Cytometry | Antibody Concentration | 0.25 - 1 µg per 10^6 cells | Varies depending on the antibody and fluorochrome.[9][18] |
| Cell Number | 0.5 - 1 x 10^6 cells per sample | Ensure enough events are collected for statistical analysis.[18] | |
| Immunoprecipitation | Antibody Amount | 1 - 5 µg per 1 mg of lysate | Optimize for each antibody and protein of interest. |
| Lysate Amount | 0.5 - 2 mg | Depends on the expression level of the target protein. | |
| ELISA | Capture Antibody | 1 - 10 µg/mL | Should be optimized for each antibody pair. |
| Detection Antibody | 0.1 - 1 µg/mL | Biotinylated antibodies often used for signal amplification. |
References
- 1. CCR5 - Wikipedia [en.wikipedia.org]
- 2. Anti-CCR5 Antibodies | Invitrogen [thermofisher.com]
- 3. CCR5 Antibodies: Novus Biologicals [novusbio.com]
- 4. CCR5 Polyclonal Antibody, Biotin (CCR5-BIOTIN) [thermofisher.com]
- 5. CCR5 Polyclonal Antibody (PA1-41303) [thermofisher.com]
- 6. CD195 (CCR5) Monoclonal Antibody (NP-6G4), APC (17-1956-42) [thermofisher.com]
- 7. Development of a Sensitive Anti-Mouse CCR5 Monoclonal Antibody for Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR5 antibody (17476-1-AP) | Proteintech [ptglab.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. biossusa.com [biossusa.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. biocompare.com [biocompare.com]
- 14. sinobiological.com [sinobiological.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Flow cytometry troubleshooting | Abcam [abcam.com]
- 17. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 18. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 19. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 20. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 21. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 22. sinobiological.com [sinobiological.com]
- 23. How to deal with high background in ELISA | Abcam [abcam.com]
- 24. sinobiological.com [sinobiological.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing gRNA Selection for CCR5 Gene Editing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize gRNA selection for efficient CCR5 gene editing.
Troubleshooting Guide
This guide addresses common issues encountered during CCR5 gene editing experiments in a question-and-answer format.
Q1: We are observing low or no editing efficiency for our selected CCR5 gRNA. What are the potential causes and how can we troubleshoot this?
A1: Low editing efficiency is a frequent challenge. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal gRNA Design: The intrinsic activity of a gRNA is a primary determinant of editing efficiency.
-
Solution: Design and test multiple gRNAs (at least 3-4) for your target region within CCR5. Utilize gRNA design tools that provide on-target efficacy scores. Even with predictive software, empirical validation is crucial.
-
-
Inefficient Delivery of CRISPR Components: The method of delivering Cas9 and gRNA into the target cells significantly impacts efficiency.[1] This is particularly challenging in primary cells like T cells.[2]
-
Solution:
-
Optimize Delivery Protocol: For electroporation of ribonucleoprotein (RNP) complexes in T cells, systematically optimize parameters such as voltage, pulse duration, and cell number.[3] Using specialized electroporation buffers can also enhance efficiency.[3]
-
Include a Positive Control: Use a validated, high-efficiency gRNA targeting a housekeeping gene (e.g., HPRT) to confirm that your delivery system is working.
-
Assess Delivery Efficiency: Co-transfect a reporter plasmid (e.g., expressing GFP) to quantify the percentage of successfully transfected cells. High GFP expression with low editing efficiency points to a problem with the gRNA or Cas9 activity.
-
-
-
Poor Quality of CRISPR Reagents: The quality of the Cas9 nuclease and the gRNA is critical.
-
Solution:
-
Use high-quality, purified Cas9 protein and synthetic gRNAs.
-
If using plasmid-based expression, ensure the integrity and purity of the plasmid DNA.
-
-
-
Cellular Factors: The state of the target cells can influence editing outcomes.
-
Solution:
-
Cell Health: Ensure cells are healthy and in a logarithmic growth phase. High cell viability is crucial for successful editing.
-
T Cell Activation: For primary T cells, editing efficiency is often higher in activated, dividing cells. Optimal activation time is typically 24-48 hours before electroporation.[4]
-
-
Q2: How can we determine if our low efficiency is due to the gRNA itself or the delivery method?
A2: An in vitro cleavage assay can be performed to validate the intrinsic activity of your gRNA-Cas9 complex.
-
Procedure:
-
Amplify the genomic region of CCR5 targeted by your gRNA via PCR.
-
Incubate the purified PCR product with the pre-complexed Cas9 RNP (your CCR5 gRNA and Cas9 protein).
-
Run the reaction on an agarose (B213101) gel.
-
-
Interpretation:
-
If the PCR product is cleaved into expected fragment sizes, your gRNA and Cas9 are active. The issue likely lies with the delivery into cells.[5]
-
If no cleavage is observed, the gRNA design may be poor, or the reagents may be compromised.
-
Q3: We are detecting off-target mutations. How can we minimize them?
A3: Off-target effects are a significant concern in CRISPR-based therapies. Several strategies can mitigate this risk.
-
gRNA Design:
-
High-Fidelity Cas9 Variants: Employ engineered "high-fidelity" Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which have been designed to reduce off-target cleavage.
-
RNP Delivery: Delivering the CRISPR components as a pre-complexed ribonucleoprotein (RNP) is preferred over plasmid-based delivery. RNPs are cleared from the cell more rapidly, reducing the time available for off-target cleavage to occur.[8]
-
Reduce RNP Concentration: Titrate the concentration of the Cas9 RNP to the lowest effective dose to minimize off-target activity while maintaining acceptable on-target editing.
Q4: We have successfully edited the CCR5 gene, but the proportion of cells with biallelic knockout is low. How can we increase the rate of biallelic editing?
A4: Achieving a high frequency of biallelic knockout is often necessary for a complete functional knockout of CCR5.
-
Use a Dual gRNA Approach: Transfecting cells with two gRNAs targeting the same exon of CCR5 can significantly increase the frequency of biallelic mutations and can lead to the deletion of the intervening fragment.[9]
-
Cell Sorting: If your delivery system includes a fluorescent marker (e.g., Cas9-GFP plasmid), you can use fluorescence-activated cell sorting (FACS) to enrich for the population of cells that received the CRISPR components, which will have a higher proportion of edited alleles.[10][11]
-
Single-Cell Cloning: To isolate a pure population of biallelically edited cells, you will need to perform single-cell cloning and subsequent genotyping of the individual clones.
Frequently Asked Questions (FAQs)
Q5: Which gRNA design tools are recommended for CCR5?
A5: Several web-based tools are available for gRNA design. It is advisable to use more than one tool to compare predictions. Popular choices include CHOPCHOP, Benchling, and CRISPOR. These tools help in identifying gRNA sequences with high on-target scores and low off-target predictions.
Q6: What is the most effective method for delivering CRISPR-Cas9 components to primary T cells for CCR5 editing?
A6: Electroporation of Cas9/gRNA ribonucleoprotein (RNP) complexes is currently the most efficient and widely used method for editing primary T cells.[12][13] This method offers high editing efficiency and a reduced risk of off-target effects compared to viral or plasmid-based delivery.[8]
Q7: How can we validate the knockout of CCR5 at the protein level?
A7: Flow cytometry is the preferred method for quantifying the loss of CCR5 protein expression on the cell surface.[14][15] Cells are stained with a fluorescently labeled antibody specific for CCR5. A significant decrease in the mean fluorescence intensity (MFI) or the percentage of CCR5-positive cells in the edited population compared to a control population indicates successful knockout.[15] Western blotting can also be used to confirm the absence of the Cthis compound in cell lysates.[14]
Q8: What is the difference between T7E1/Surveyor assays and Sanger sequencing for detecting editing efficiency?
A8:
-
T7E1/Surveyor Assay: This is an enzymatic mismatch cleavage assay that provides a semi-quantitative measure of editing efficiency. It detects insertions and deletions (indels) by cleaving heteroduplex DNA formed between wild-type and edited DNA strands. It is a relatively quick and inexpensive method for screening multiple gRNAs. However, it can be insensitive to single nucleotide polymorphisms and does not provide information about the specific nature of the edits.[16][17]
-
Sanger Sequencing with TIDE/ICE Analysis: This method involves PCR amplifying the target region and then Sanger sequencing the product. The resulting chromatogram from a mixed population of edited and unedited cells can be analyzed using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of indels and identify the most common types of edits. This approach is more quantitative than T7E1.[18]
Q9: When is Next-Generation Sequencing (NGS) necessary for analyzing CCR5 editing?
A9: NGS is the gold standard for comprehensive analysis of CRISPR-mediated editing.[19] It is particularly important for:
-
Unbiased Off-Target Analysis: NGS-based methods (e.g., GUIDE-seq, SITE-seq, or whole-genome sequencing) can identify off-target mutations across the entire genome, including those not predicted by in silico tools.[20][21]
-
Precise Quantification of On-Target Edits: Amplicon-based deep sequencing of the CCR5 target locus allows for precise quantification of the frequency and types of different indels within the edited cell population.[19]
Quantitative Data Summary
Table 1: Comparison of CCR5 gRNA Editing Efficiencies
| gRNA Identifier | Target Location | Editing Efficiency (Indels %) | Cell Type | Delivery Method | Reference |
| sgR5-5 | nt 254-315 of ORF | 74.1% | Primary T cells | Adenovirus | [22] |
| sgR5-8 | nt 254-315 of ORF | 63.8% | Primary T cells | Adenovirus | [22] |
| Single gRNA | CCR5 locus | 35% | Adipose-derived Stem Cells | Lentivirus | [9] |
| Dual gRNAs | CCR5 locus | 45% | Adipose-derived Stem Cells | Lentivirus | [9] |
| CRISPR-Cas9 (sorted) | Start of CCR5 gene | 63.4% | HEK293FT | Plasmid | [10] |
Table 2: Comparison of CCR5 Editing Validation Methods
| Method | Principle | Pros | Cons |
| T7 Endonuclease I (T7E1) Assay | Enzymatic mismatch cleavage of heteroduplex DNA.[18] | - Fast and inexpensive- Good for initial screening | - Semi-quantitative- Insensitive to single nucleotide indels- Does not identify specific mutations[16][17] |
| Sanger Sequencing + TIDE/ICE | Decomposition of Sanger sequencing chromatograms from a mixed population.[18] | - Quantitative- Identifies common indel types- More informative than T7E1 | - Less sensitive for low-frequency indels- Accuracy depends on sequencing quality |
| Next-Generation Sequencing (NGS) | Deep sequencing of the target locus.[19] | - Highly sensitive and quantitative- Precisely identifies all indel types and their frequencies- Gold standard for on-target analysis | - Higher cost and more complex data analysis |
Experimental Protocols
Protocol 1: T7 Endonuclease I (T7E1) Assay for CCR5 Editing Efficiency
-
Genomic DNA Extraction: Isolate genomic DNA from both edited and unedited (control) cells using a commercial kit.
-
PCR Amplification:
-
Amplify a ~500-800 bp region of the CCR5 gene flanking the gRNA target site using a high-fidelity DNA polymerase.
-
Use primers that will generate fragments of distinguishable sizes upon T7E1 cleavage.
-
Run a small amount of the PCR product on an agarose gel to confirm successful amplification.
-
-
Heteroduplex Formation:
-
In a PCR tube, mix approximately 200 ng of the purified PCR product from the edited sample.
-
Denature and re-anneal the PCR products in a thermocycler using the following program:
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second
-
Hold at 4°C
-
-
-
T7E1 Digestion:
-
Add 1 µL of T7 Endonuclease I (10 U/µL) and the corresponding reaction buffer to the re-annealed PCR product.
-
Incubate at 37°C for 15-30 minutes.
-
-
Gel Electrophoresis:
-
Run the digested products on a 1.5-2% agarose gel.
-
The presence of cleaved bands in addition to the undigested parental band indicates successful editing.
-
-
Quantification (Optional):
-
Measure the band intensities using gel imaging software.
-
Calculate the percentage of indels using the formula: % indels = 100 * (1 - (1 - (b+c)/(a+b+c))^0.5) where 'a' is the intensity of the undigested band, and 'b' and 'c' are the intensities of the cleaved bands.
-
Protocol 2: Validation of CCR5 Knockout by Flow Cytometry
-
Cell Preparation: Harvest approximately 1x10^6 edited and control cells per sample.
-
Washing: Wash the cells once with FACS buffer (e.g., PBS with 2% FBS). Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add a fluorescently labeled anti-CCR5 antibody (e.g., APC-conjugated) at the manufacturer's recommended concentration.
-
Include an isotype control in a separate tube to control for non-specific antibody binding.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Compare the histogram of CCR5 expression in the edited cells to the control cells. A leftward shift in the histogram and a decrease in the percentage of CCR5-positive cells indicate successful knockout.
-
Visualizations
Caption: Workflow for gRNA selection and validation for CCR5 editing.
Caption: CRISPR-Cas9 mechanism for CCR5 gene knockout.
Caption: Decision tree for troubleshooting low CCR5 editing efficiency.
References
- 1. Closing the Door with CRISPR: Genome Editing of CCR5 and CXCR4 as a Potential Curative Solution for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 editing by Staphylococcus aureus Cas9 in human primary CD4+ T cells and hematopoietic stem/progenitor cells promotes HIV-1 resistance and CD4+ T cell enrichment in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 6. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 7. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased Efficiency for Biallelic Mutations of the CCR5 Gene by CRISPR-Cas9 Using Multiple Guide RNAs As a Novel Therapeutic Option for Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the editing patterns and editing efficiencies of TALEN and CRISPR-Cas9 when targeting the human CCR5 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biallelic, Selectable, Knock-in Targeting of CCR5 via CRISPR-Cas9 Mediated Homology Directed Repair Inhibits HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gene Editing by CRISPR/Cas9 and The Importance of Sanger Sequencing To Power Edit Confirmation - Behind the Bench [thermofisher.com]
- 17. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 18. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idtdna.com [idtdna.com]
- 20. Whole genome sequencing of CCR5 CRISPR-Cas9-edited Mauritian cynomolgus macaque blastomeres reveals large-scale deletions and off-target edits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Recombinant CCR5 Protein Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of recombinant C-C chemokine receptor type 5 (CCR5) protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during recombinant CCR5 protein expression and purification.
Q1: My recombinant CCR5 expression is very low or undetectable. What are the potential causes and how can I troubleshoot this?
A1: Low or no expression of recombinant CCR5 is a common issue. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Sequence Verification: Ensure your expression construct is correct. Sequence the plasmid to confirm the CCR5 gene is in the correct reading frame, and that there are no mutations or premature stop codons.[1]
-
Protein Expression Analysis: Before assuming no expression, verify at the protein level. Perform a Western blot on total cell lysates using an anti-His-tag or anti-CCR5 antibody to confirm the presence of the protein.[1]
Troubleshooting Strategies:
-
Codon Optimization: The codon usage of the human CCR5 gene may not be optimal for your expression host (e.g., E. coli). This can lead to translational stalling and low protein yield.
-
Promoter Strength and Leakiness: The promoter in your expression vector might be too weak, or if it's a strong inducible promoter, basal (leaky) expression of a toxic protein like CCR5 can inhibit cell growth before induction.
-
Solution: For potentially toxic proteins, use a vector with tight regulation of basal expression, such as the pLysS or pRARE strains of E. coli for T7 promoter-based systems.[4]
-
-
Suboptimal Culture Conditions: The growth and induction conditions significantly impact protein yield.
-
Solution: Perform small-scale pilot experiments to optimize parameters like induction temperature, inducer concentration (e.g., IPTG), and the cell density (OD600) at the time of induction.[4][5][6] Lowering the temperature post-induction (e.g., 16-25°C) can slow down protein synthesis, which often improves proper folding and yield.[4]
-
-
Host Strain Incompatibility: The chosen host strain may not be suitable for expressing a membrane protein like CCR5.
-
Solution: Test different expression host strains. For E. coli, strains like BL21(DE3) are common, but for proteins with disulfide bonds, strains like SHuffle that facilitate their formation in the cytoplasm can be beneficial.[7] For complex eukaryotic proteins requiring specific post-translational modifications, consider eukaryotic expression systems like insect (e.g., Sf9) or mammalian (e.g., HEK293) cells.[8][9][10]
-
Q2: My Cthis compound is expressed, but it's insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?
A2: Inclusion bodies are insoluble aggregates of misfolded protein, a frequent challenge when overexpressing membrane proteins in E. coli.[8] Here are strategies to enhance solubility:
-
Lower Expression Temperature: High temperatures (e.g., 37°C) can accelerate protein synthesis, overwhelming the cellular folding machinery and leading to aggregation.
-
Optimize Inducer Concentration: High concentrations of the inducer can lead to a rapid burst of protein expression, promoting aggregation.
-
Solution: Titrate the inducer concentration (e.g., IPTG from 1.0 mM down to 0.05-0.1 mM) to find the optimal level that balances yield and solubility.[4]
-
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein to your target can significantly improve its solubility.
-
Solution: Clone your CCR5 gene into a vector that adds a solubility-enhancing tag. Common and effective tags for membrane proteins include:
-
T4 Lysozyme (B549824) (T4L): Has been successfully used to solubilize and stabilize GPCRs like CCR5.[12]
-
Maltose-Binding Protein (MBP): A large tag known to significantly improve the solubility of its fusion partners.[13][14]
-
Small Ubiquitin-like Modifier (SUMO): A smaller tag that also enhances solubility and can be efficiently cleaved by specific proteases to yield the native protein.[14][15]
-
Glutathione S-Transferase (GST): Another popular tag that aids in both solubility and purification.[14]
-
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.
-
Solution: Co-transform your expression host with a plasmid that expresses chaperones (e.g., GroEL/GroES).
-
-
Refolding from Inclusion Bodies: If the above strategies are insufficient, you can purify the inclusion bodies and then refold the protein into its active conformation.
-
Solution: This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and then removing the denaturant, often through methods like dialysis or on-column refolding, to allow the protein to refold.[15][16]
-
Q3: My purified Cthis compound yield is low after chromatography. What could be the problem?
A3: Low yield after purification can result from losses at various stages of the process.
-
Inefficient Cell Lysis: If cells are not completely disrupted, a significant amount of your protein will not be released for purification.
-
Solution: Optimize your lysis method. For sonication, adjust the duration, amplitude, and number of cycles. For chemical lysis, ensure the buffer composition is appropriate. A combination of methods, such as lysozyme treatment followed by sonication, can be more effective.[4]
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer. Using protease-deficient E. coli strains like BL21 can also mitigate this issue.[4]
-
-
Suboptimal Chromatography Conditions: Issues with binding, washing, or elution during affinity chromatography can lead to significant protein loss.
-
Binding: Ensure the pH and ionic strength of your lysis buffer are optimal for the binding of your tagged protein to the resin. Also, confirm that the affinity tag is accessible and not sterically hindered.[4]
-
Washing: Your wash buffer may be too stringent, causing your protein to elute prematurely. Try reducing the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) in the wash buffer.[1]
-
Elution: Elution conditions may be too harsh, causing precipitation, or too weak, resulting in incomplete recovery. Optimize the concentration of the eluting agent; a gradient elution can sometimes improve recovery and purity.[4]
-
-
Protein Precipitation: The protein may be precipitating during purification or after elution due to inappropriate buffer conditions.
-
Solution: Optimize the buffer composition by adjusting the pH and ionic strength. Adding stabilizing agents like glycerol (B35011) (5-20%), low concentrations of non-ionic detergents (e.g., DDM, LDAO for membrane proteins), or specific salts can improve stability.[4]
-
Data Presentation: Recombinant Protein Yields
The following tables summarize reported yields for CCR5 and related proteins under different expression conditions to provide a baseline for what can be expected.
Table 1: Recombinant CCR5 and CCL5 Protein Yields in E. coli
| Protein | Fusion Tag | Expression Strain | Yield | Reference |
| CCR5-T4L | T4 Lysozyme | E. coli | Up to 10 mg/L | [12] |
| CCL5 | His-SUMO | E. coli SHuffle | ~25 mg/L | [7] |
Table 2: Representative Yields of Recombinant Proteins in Different Expression Systems
| Expression System | Host | Typical Yield Range | Advantages | Disadvantages | Reference |
| Bacterial | E. coli | Several g/L (for soluble proteins) | Rapid growth, low cost, easy to manipulate | Lacks PTMs, inclusion body formation is common | [17] |
| Yeast | Pichia pastoris | Several g/L | Can perform some PTMs, high-density culture | Glycosylation differs from mammalian cells | [17] |
| Insect Cells | Sf9, High Five | 1-500 mg/L | Good for complex proteins, performs PTMs | Slower and more expensive than bacteria/yeast | [9] |
| Mammalian Cells | HEK293 | 1-600 mg/L (stable), up to 10 g/L (optimized transient) | "Human-like" PTMs, proper folding | Slow growth, high cost, complex media | [10][18] |
Table 3: Impact of Solubility Tags on Protein Yield (General Examples)
| Protein | Fusion Tag | Yield (Soluble Protein) | Reference |
| Human Growth Hormone | 6xHis (control) | Low | [19] |
| Human Growth Hormone | MBP | High | [19] |
| Human Growth Hormone | GST | Moderate-High | [19] |
| Human Growth Hormone | Thioredoxin (Trx) | High | [19] |
Experimental Protocols
Protocol 1: Codon Optimization Strategy for CCR5 Expression in E. coli
-
Obtain the CCR5 Amino Acid Sequence: Start with the full-length amino acid sequence of human CCR5.
-
Select a Codon Optimization Tool: Use a web-based or standalone software tool for codon optimization (e.g., GenArt, OptimumGene, JCat).[3]
-
Define Optimization Parameters:
-
Host Organism: Select "Escherichia coli (K12 or B strain)".
-
Codon Usage Table: Use the host's codon usage table to replace rare codons in the human CCR5 sequence with codons frequently used by E. coli for the same amino acid.[3]
-
Avoid mRNA Secondary Structures: The algorithm should minimize stable secondary structures, especially near the 5' end of the mRNA, which can hinder ribosome binding and translation initiation.[3]
-
GC Content: Adjust the GC content of the optimized gene to be within the optimal range for the host (typically 40-60%).
-
Remove Undesirable Sequences: Eliminate sequences that could act as cryptic promoters, splice sites, or ribosome binding sites within the coding sequence.
-
-
Synthesize the Optimized Gene: Order the synthesis of the codon-optimized CCR5 gene from a commercial vendor. The synthesized gene can be cloned into your desired E. coli expression vector.
Protocol 2: Small-Scale Expression Trials to Optimize CCR5 Yield
-
Transform Expression Plasmids: Transform your CCR5 expression construct (and different tagged versions, if applicable) into your chosen E. coli expression strain(s).
-
Inoculate Starter Cultures: Pick single colonies and inoculate 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Set Up Expression Cultures: Inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of ~0.1. Grow at 37°C with shaking.
-
Induce Expression: Once the cultures reach an OD600 of 0.6-0.8, induce protein expression. This is where you will test different conditions in parallel:
-
Temperature: Move cultures to shakers at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).
-
Inducer Concentration: Add different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Control: Keep one culture un-induced as a negative control.
-
-
Harvest Cells: Harvest the cells after a set induction time (e.g., 4 hours for 37°C, or overnight for lower temperatures) by centrifugation.
-
Analyze Expression and Solubility:
-
Resuspend a small aliquot of each cell pellet in lysis buffer.
-
Lyse the cells (e.g., by sonication).
-
Take a sample of the total cell lysate.
-
Centrifuge the remaining lysate at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Run the total lysate, soluble fraction, and insoluble fraction on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie staining or Western blot to determine the condition that yields the highest amount of soluble CCR5.[6]
-
Protocol 3: On-Column Refolding of His-tagged CCR5 from Inclusion Bodies
This protocol is adapted for a His-tagged protein purified via Immobilized Metal Affinity Chromatography (IMAC).
-
Inclusion Body Isolation and Solubilization:
-
Lyse the E. coli cells expressing CCR5 as inclusion bodies.
-
Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilize the washed inclusion bodies in a denaturing binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 6 M Guanidine-HCl, pH 8.0).[16]
-
-
Chromatography Setup:
-
Equilibrate a Ni-NTA column with the same denaturing binding buffer.
-
-
Protein Binding:
-
Load the solubilized protein onto the equilibrated Ni-NTA column. The denatured CCR5 will bind to the resin via its His-tag.
-
-
On-Column Refolding:
-
Wash the column with the denaturing binding buffer to remove any unbound proteins.
-
Initiate refolding by applying a linear gradient from the denaturing binding buffer to a non-denaturing refolding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0). This gradual removal of the denaturant allows the protein to refold while bound to the column, which can minimize aggregation.[15][16]
-
Alternatively, a step-wise wash with decreasing concentrations of the denaturant can be performed.
-
-
Elution:
-
After the refolding step, wash the column with the refolding buffer.
-
Elute the refolded Cthis compound using an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, pH 8.0).[16]
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE to check for purity and yield.
-
Confirm the proper folding and activity of the refolded CCR5 using appropriate functional assays (e.g., ligand binding assays).
-
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for low recombinant Cthis compound yield.
Caption: General workflow for optimizing recombinant Cthis compound expression.
Signaling Pathway
Caption: Simplified CCR5 signaling pathway upon ligand binding.
References
- 1. researchgate.net [researchgate.net]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. virosin.org [virosin.org]
- 4. Buy Recombinant Mouse CCL5/RANTES Protein, N-His-SUMO [antibodysystem.com]
- 5. Recombinant Mouse CCL5/RANTES Protein, N-His-SUMO - ProteoGenix US [us.proteogenix.science]
- 6. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insight into a simple high-yielding method for the production of fully folded and functional recombinant human CCL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. Tnao38, high five and Sf9--evaluation of host-virus interactions in three different insect cell lines: baculovirus production and recombinant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. The Effects of the Recombinant CCR5 T4 Lysozyme Fusion Protein on HIV-1 Infection | PLOS One [journals.plos.org]
- 13. genscript.com [genscript.com]
- 14. goldbio.com [goldbio.com]
- 15. xisdxjxsu.asia [xisdxjxsu.asia]
- 16. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selectable high‐yield recombinant protein production in human cells using a GFP/YFP nanobody affinity support - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in CCR5 Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate and troubleshoot the inherent variability in CCR5 functional assays. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring greater accuracy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in CCR5 functional assays?
A1: Variability in CCR5 functional assays can stem from several factors:
-
Biological Variation:
-
CCR5 Expression Levels: The density of CCR5 on the cell surface is a major determinant of assay outcome and can vary significantly between individuals, cell types, and even different cell lines.[1][2] For instance, CD8+ T cells often exhibit higher CCR5 density than CD4+ T cells.[2]
-
Genetic Polymorphisms: The CCR5-Δ32 mutation results in a non-functional receptor, and individuals heterozygous for this mutation have intermediate receptor expression levels.[2] Other single nucleotide polymorphisms (SNPs) in the CCR5 gene can also impact its expression and function.[3][4]
-
Cell Type and State: Primary cells, such as peripheral blood mononuclear cells (PBMCs), show greater donor-to-donor variability compared to stabilized cell lines.[5] The activation state of T cells also influences CCR5 expression levels.
-
-
Assay-Specific Conditions:
-
Reagent Consistency: Variations in the lots of antibodies, ligands (e.g., RANTES/CCL5), and other critical reagents can lead to inconsistent results.[6]
-
Cell Line Integrity: The choice of cell line (e.g., CHO-K1, HEK293, U-87 MG) and its passage number can affect CCR5 expression and signaling.[7]
-
Assay Buffer and Conditions: The composition of the assay buffer, including the presence of specific ions, can impact receptor function.[8]
-
-
Technical Variability:
Q2: How does CCR5 expression level impact different functional assays?
A2: CCR5 expression level is a critical parameter that directly correlates with the functional output of several assays:
-
HIV Entry Assays: The efficiency of HIV-1 entry and the potency of CCR5 inhibitors (measured as IC50 values) are strongly correlated with the level of CCR5 expression on the cell surface.[1] Higher CCR5 expression may require higher concentrations of an inhibitor to achieve the same effect.
-
Chemotaxis Assays: The strength of the chemotactic response to CCR5 ligands like RANTES (CCL5) is determined by the cell surface density of CCR5.[2] Cells with higher CCR5 expression will exhibit a more robust migratory response.
-
Ligand Binding Assays: The amount of ligand that binds to a cell is proportional to the number of CCR5 receptors on its surface. This directly impacts the signal window in binding assays.
Q3: My genotypic tropism assay predicts an R5-tropic virus, but my phenotypic assay suggests it can use CXCR4. What could be the reason for this discrepancy?
A3: Discrepancies between genotypic and phenotypic tropism assays can occur for several reasons:
-
Minority Variants: Genotypic assays that rely on population sequencing may fail to detect minor CXCR4-using (X4) viral variants that are present at low frequencies. Phenotypic assays, which involve viral culture, may allow these minor variants to be detected.[11]
-
Complex Genotypes: The prediction of tropism from the V3 loop sequence is not always straightforward. Mutations outside the V3 loop can also influence co-receptor usage, which may not be accounted for by all genotypic algorithms.[11]
-
Assay Sensitivity: The sensitivity for detecting minority X4 variants can differ between various genotypic and phenotypic assay platforms.[12][13]
Troubleshooting Guides
Issue 1: High Variability in Calcium Flux Assays
Question: I am observing significant well-to-well or day-to-day variability in my CCR5 calcium flux assay. What are the potential causes and solutions?
| Potential Cause | Troubleshooting & Optimization |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Verify cell density and viability using a cell counter. Optimize seeding density for your specific cell line and plate format (96-well or 384-well).[8] |
| Inconsistent Dye Loading | Ensure the dye loading buffer is at the correct temperature and pH. Optimize the incubation time and temperature for dye loading (e.g., 1-2 hours at 37°C).[8][14] Wash cells gently to remove extracellular dye without dislodging the cell monolayer.[7] |
| Variable Ligand/Antagonist Concentrations | Prepare fresh serial dilutions of agonists (e.g., RANTES) and antagonists for each experiment. Use a calibrated multichannel pipette to add compounds to the plate to ensure volume accuracy. |
| Instrument Settings | Establish a stable baseline fluorescence reading before adding the agonist.[7] Optimize the read time to capture the peak calcium signal, which is often rapid.[14] Ensure the instrument's liquid handler is dispensing accurately and consistently. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Culture cells under consistent conditions (media, serum, CO2, temperature) and avoid over-confluency. |
Issue 2: Low Signal-to-Background Ratio in Chemotaxis Assays
Question: My chemotaxis assay is showing a weak migratory response to CCR5 ligands (low signal) or high spontaneous migration in the control wells (high background). How can I improve this?
| Potential Cause | Troubleshooting & Optimization |
| Low CCR5 Expression | Confirm CCR5 expression on your cells using flow cytometry. If using primary cells, consider that there is natural donor-to-donor variation.[2] For cell lines, you may need to re-select a high-expressing clone. |
| Suboptimal Ligand Concentration | Perform a dose-response curve for your chemokine (e.g., MIP-1β, RANTES) to determine the optimal concentration that induces maximal migration.[15] Chemotactic responses are typically biphasic (bell-shaped curve). |
| Incorrect Incubation Time | Optimize the incubation time for migration. Too short a time will result in low cell numbers, while too long may lead to increased random migration. |
| Cell Viability Issues | Ensure cells are healthy and viable before starting the assay. Excessive cell death can release factors that either promote or inhibit migration. |
| Assay Chamber Problems | Check the integrity of the transwell membrane for leaks or clogs. Ensure there are no air bubbles trapped under the membrane. |
Issue 3: Inconsistent Results in HIV-1 Entry Inhibition Assays
Question: The IC50 values for my CCR5 antagonist vary significantly between experiments. What should I investigate?
| Potential Cause | Troubleshooting & Optimization |
| Variable CCR5 Expression | As mentioned, CCR5 density is a key factor. Standardize the cell type, passage number, and culture conditions. If using PBMCs, be aware of inherent donor variability.[1] |
| Viral Titer Fluctuation | Use a consistent and accurately titered viral stock for all experiments. Store viral aliquots at -80°C to maintain infectivity and avoid repeated freeze-thaw cycles. |
| Suboptimal Drug Concentration | Ensure the concentration of the CCR5 antagonist is sufficient to achieve maximal inhibition. Inconsistent dosing in in-vivo studies can lead to treatment failure. |
| Presence of CXCR4-using Virus | If the viral stock contains a mixed population of R5 and X4 viruses, a CCR5 antagonist will not completely block entry, leading to a plateau in the inhibition curve and variable IC50s.[11] Confirm the tropism of your viral strain.[12] |
| Cell Line Dependency | The genetic background of the cell line can influence the ability of the virus to develop resistance or respond to inhibitors.[11] |
Quantitative Data Summary
Table 1: Reported Variability in IC50 Values for CCR5 Inhibitors
| Cell Type | Inhibitor | Virus | Fold Variation in IC50 | Reference |
| PBMCs (from different donors) | PRO 140 | HIV-1 | 20-fold | [1] |
| PBMCs (from different donors) | SCH-D | HIV-1 | 4-fold | [1] |
| NP2 vs. U87 cells (high vs. low CCR5) | Various CCR5 Ligands | HIV-1 | ~10-fold | [1] |
Table 2: CCR5 Expression on Different T-Cell Subsets
| T-Cell Subset | Mean CCR5 Molecules per Cell (95% CI) | Reference |
| CD4+ T Cells | 7,125 (6,552 - 7,697) | [2] |
| CD8+ T Cells | 15,595 (14,057 - 17,134) | [2] |
Experimental Protocols
Protocol 1: Calcium Flux Assay for CCR5 Antagonists
This protocol is optimized for a 96-well plate format using a fluorescence plate reader with an integrated liquid handler.[7]
Materials:
-
CCR5-expressing cells (e.g., U-87 MG or CHO-K1 stable cell line)
-
Culture Medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
CCR5 Antagonist (e.g., Vicriviroc)
-
CCR5 Agonist (e.g., RANTES/CCL5)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Preparation (Day 1): Seed CCR5-expressing cells into a 96-well plate at a pre-optimized density and culture overnight.
-
Dye Loading (Day 2):
-
Remove culture medium from the wells.
-
Add the calcium-sensitive dye solution (e.g., Fluo-4 AM in Assay Buffer, with probenecid if needed) to each well.
-
Incubate for 60-90 minutes at 37°C.
-
Gently wash the cells once or twice with Assay Buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.[7]
-
-
Assay Execution (Day 2):
-
Set up the fluorescence plate reader for kinetic reading (e.g., Ex: 488 nm, Em: 525 nm).
-
Place the cell plate in the reader.
-
Add 50 µL of the serially diluted CCR5 antagonist (or vehicle control) to the appropriate wells for pre-incubation (time to be optimized, e.g., 15-30 minutes).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add 50 µL of the CCR5 agonist (e.g., 2X RANTES solution) to stimulate the cells.
-
Immediately record the fluorescence signal for at least 90-120 seconds.[7]
-
-
Data Analysis: Calculate the change in fluorescence (peak - baseline). Determine the % inhibition for each antagonist concentration relative to the agonist-only control and calculate the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to measure the affinity of a compound for CCR5.[16]
Materials:
-
Membranes from HEK293T cells transiently transfected with a CCR5-expressing plasmid.
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]CCL3).
-
Unlabeled test compound (competitor).
-
Binding Buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from transfected HEK293T cells as previously described.[16]
-
Assay Setup: In a microplate, combine:
-
Cell membranes.
-
A fixed, low concentration of radiolabeled ligand (e.g., 0.1 nM [¹²⁵I]CCL3).[16]
-
A range of concentrations of the unlabeled test compound.
-
Binding Buffer to reach the final volume.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in wells with no competitor.
-
Non-specific Binding: Radioactivity in wells with a saturating concentration of an unlabeled CCR5 ligand.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the Ki or IC50 value.
-
Visualizations
Caption: CCR5 signaling pathway leading to intracellular calcium mobilization.
Caption: A logical workflow for troubleshooting assay variability.
References
- 1. Cell surface expression of CCR5 and other host factors influence the inhibition of HIV-1 infection of human lymphocytes by CCR5 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5AS lncRNA variation differentially regulates CCR5, influencing HIV disease outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic variation in the chemokine receptor 5 gene and course of HIV infection; review on genetics and immunological aspect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Reporter T-Cell Line Highly Susceptible to Both CCR5- and CXCR4-Using Human Immunodeficiency Virus Type 1 and Its Application to Drug Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. benchchem.com [benchchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 13. Performance of commonly used genotypic assays and comparison with phenotypic assays of HIV-1 coreceptor tropism in acutely HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 15. Molecular uncoupling of C-C chemokine receptor 5-induced chemotaxis and signal transduction from HIV-1 coreceptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Downregulation of CCR5 for Lysosomal Degradation
Welcome to the technical support center for researchers studying the downregulation of the CCR5 protein and its subsequent lysosomal degradation. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, detailed protocols, and visual aids to clarify the underlying molecular pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of CCR5 downregulation and lysosomal degradation?
A1: The downregulation of the C-C chemokine receptor 5 (CCR5), a G protein-coupled receptor (GPCR), is a tightly regulated process initiated by ligand binding. Upon agonist stimulation, CCR5 is phosphorylated by G protein-coupled receptor kinases (GRKs).[1] This phosphorylation event promotes the recruitment of β-arrestins.[1][2][3] β-arrestin binding not only desensitizes the receptor, preventing further G protein signaling, but also acts as an adaptor, linking CCR5 to the endocytic machinery, primarily through clathrin-mediated endocytosis.[1][4]
Once internalized, CCR5 is sorted through the endosomal system. While it can be recycled back to the plasma membrane, a portion is targeted for degradation.[5][6] This degradative pathway involves trafficking from early endosomes to late endosomes/multivesicular bodies (MVBs) and finally fusion with lysosomes, where the receptor is degraded by lysosomal hydrolases.[5][7] Some studies suggest that ubiquitination may play a role in this sorting process, directing the receptor towards the lysosomal fate instead of recycling.[5]
Q2: What is the role of β-arrestins in this process?
A2: β-arrestins are crucial multifunctional adaptor proteins in CCR5 downregulation.[3][8] Their primary roles include:
-
Desensitization: After agonist-induced phosphorylation of the CCR5 C-terminal tail, β-arrestins bind to the receptor, sterically hindering its interaction with G proteins and thus terminating signaling.[3]
-
Internalization: β-arrestins act as scaffolds, recruiting components of the clathrin-mediated endocytosis machinery, such as clathrin and AP-2, to the plasma membrane, thereby facilitating the internalization of the receptor-ligand complex into clathrin-coated vesicles.[1]
-
Signaling: Beyond desensitization and internalization, β-arrestin binding can initiate a separate wave of G protein-independent signaling, for example, through the MAP kinase (ERK1/2) pathway.[8]
The interaction between β-arrestin and CCR5 requires the phosphorylation of at least two serine residues in the receptor's C-terminus and involves a conserved Asp-Arg-Tyr (DRY) motif in the second intracellular loop.[2]
Q3: Is ubiquitination required for CCR5 lysosomal degradation?
A3: The role of ubiquitination in CCR5 degradation is less defined compared to other receptors like CXCR4. For many membrane proteins, ubiquitination, particularly the attachment of ubiquitin chains, serves as a primary signal for sorting into the multivesicular body (MVB) pathway and subsequent lysosomal degradation.[7][9] While CCR5 itself lacks the clear ubiquitination signals found in CXCR4, evidence suggests that its stability and degradation pathway can be influenced by ubiquitination machinery.[5] For instance, certain aptamers that induce CCR5 downregulation have been shown to target it for lysosome-mediated degradation in a manner dependent on a specific lysine (B10760008) residue (Lys197), which could potentially act as a ubiquitin acceptor site.[10] Further research is needed to fully elucidate the specific E3 ligases and the type of ubiquitin linkage (e.g., K63-linked chains) that may be involved in sorting CCR5 to the lysosome.[7]
Q4: How do different CCR5 ligands affect its trafficking and degradation?
A4: Different ligands can induce distinct signaling and trafficking responses for CCR5.[11][12] Natural chemokines (like RANTES/CCL5) and their engineered variants can differ in their ability to:
-
Induce internalization with varying kinetics and efficiencies.[1][12]
-
Promote recycling of the receptor back to the cell surface versus targeting it for lysosomal degradation.[6]
-
Sequester the receptor in intracellular compartments like the Golgi or trans-Golgi network.[1][12]
This differential trafficking can be therapeutically exploited. For example, an engineered ligand that promotes strong internalization and lysosomal degradation could be a more effective functional antagonist for inhibiting HIV-1 entry.[1][11]
Signaling and Experimental Workflow Diagrams
To clarify these complex processes, the following diagrams illustrate the key pathways and a standard experimental workflow.
Caption: Agonist-induced CCR5 internalization and sorting pathway.
Caption: Experimental workflow for Co-Immunoprecipitation of ubiquitinated CCR5.
Troubleshooting Guides
Issue 1: Weak or No Signal in CCR5 Western Blot
| Possible Cause | Recommended Solution | References |
| Low Protein Abundance | Increase the amount of total protein loaded per lane (up to 30-40 µg for cell lysates). If the target is very low, consider enriching for membrane fractions or performing an immunoprecipitation for CCR5 before blotting. | [13] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer and the gel with Coomassie Blue to check for remaining protein. Optimize transfer time and voltage, especially for a transmembrane protein like CCR5. | [14] |
| Primary Antibody Issues | The antibody may not recognize the denatured protein. Check the antibody datasheet for Western Blot validation. Increase primary antibody concentration or extend incubation time (e.g., overnight at 4°C). Ensure the antibody is not expired and has been stored correctly. | [13][15] |
| Inactive Secondary Antibody or Substrate | Ensure the HRP-conjugated secondary antibody is not inhibited by sodium azide. Use fresh ECL substrate, as it has a limited shelf life once mixed. Test enzyme activity by adding a drop of secondary antibody directly to the substrate. | [14] |
| Over-stripping of Membrane | If re-probing a membrane, harsh stripping can remove the transferred protein. Use a milder stripping buffer or run a parallel gel for the new primary antibody. |
Issue 2: Difficulty Confirming CCR5 Co-localization with Lysosomes via Immunofluorescence
| Possible Cause | Recommended Solution | References |
| Transient Co-localization | Degradation in the lysosome can be rapid. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h post-stimulation) to find the optimal time point for imaging. | [16] |
| Lysosomal Degradation of CCR5 | If CCR5 is rapidly degraded upon reaching the lysosome, the signal will be lost. To trap CCR5 in the lysosome, pre-treat cells with lysosomal inhibitors like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for 1-2 hours before and during ligand stimulation. This will inhibit lysosomal acidification and degradation, causing CCR5 to accumulate. | [5][17] |
| Poor Antibody Staining | For intracellular targets, ensure the fixation and permeabilization protocol is adequate. 4% PFA for fixation followed by 0.1-0.25% Triton X-100 or saponin (B1150181) for permeabilization is standard. Use a well-validated antibody for CCR5 and a lysosomal marker (e.g., LAMP1, LAMP2). | [16][18] |
| Image Analysis Issues | Use deconvolution microscopy or confocal microscopy to get high-resolution images and reduce out-of-focus light.[19] Use quantitative colocalization analysis software (e.g., ImageJ/Fiji with JACoP or Coloc 2 plugins) and calculate correlation coefficients like Pearson's (PCC) and Manders' (M1/M2) to get objective data.[18][20] | |
| Wrong Lysosomal Marker | While LysoTracker dyes are common for live-cell imaging, they can sometimes be unreliable in fixed cells. For fixed-cell experiments, immunostaining for resident lysosomal membrane proteins like LAMP1 or LAMP2 is more robust. | [18][20] |
Issue 3: Inconsistent CCR5 Surface Downregulation Measured by Flow Cytometry
| Possible Cause | Recommended Solution | References |
| Cell Handling Artifacts | In vitro manipulations, such as Ficoll-Hypaque density gradient separation, can artificially reduce surface CCR5 levels.[21] Whenever possible, use whole-blood lysis protocols for primary cells to minimize artifacts.[21][22] Keep cells on ice throughout the staining procedure to prevent spontaneous internalization. | [23] |
| Ligand-Antibody Competition | If the stimulating ligand and the detection antibody bind to the same or overlapping epitopes, the ligand may block antibody binding, giving a false impression of downregulation. Use an antibody that binds to a different epitope or perform an acid wash step to strip the ligand before staining. | |
| Inappropriate Antibody Clone/Isotype | Different monoclonal antibody clones can give varying staining intensities.[24] Always include an isotype control to correctly set gates and account for non-specific binding.[23] Ensure the fluorophore is bright and stable. | |
| Receptor Recycling | CCR5 can be rapidly recycled back to the surface after internalization.[6] To measure only the initial wave of internalization, perform the experiment at various time points and keep cells at 4°C after stimulation to halt further trafficking. |
Key Experimental Protocols
Protocol 1: Measuring CCR5 Surface Expression by Flow Cytometry
This protocol is used to quantify the change in CCR5 levels on the cell surface following ligand stimulation.
-
Cell Preparation: Culture cells (e.g., HEK293-CCR5 or primary T-cells) to the desired density. For suspension cells, aim for 0.5 x 10^6 cells per sample.[23]
-
Stimulation: Resuspend cells in serum-free media containing the desired concentration of CCR5 ligand (e.g., 100 nM CCL5). Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes). Include an unstimulated control.
-
Stopping Internalization: Immediately after incubation, transfer tubes to ice and wash cells twice with 2 mL of ice-cold FACS buffer (PBS + 1% BSA + 0.1% Sodium Azide).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of cold FACS buffer containing a fluorophore-conjugated anti-CCR5 antibody (e.g., clone 2D7-PE) at the pre-titrated optimal concentration.[23][25] Also prepare a tube with a matched isotype control antibody.
-
Incubation: Incubate for 30-45 minutes at 4°C in the dark.[23]
-
Wash: Wash cells twice with 2 mL of cold FACS buffer.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. If not analyzing immediately, resuspend in 1% paraformaldehyde and store at 4°C for up to 24 hours.[23] Acquire data on a flow cytometer.
-
Analysis: Gate on the live, single-cell population. Using the isotype control to set the negative gate, determine the Median Fluorescence Intensity (MFI) of the CCR5-positive population for each sample. Calculate the percentage of downregulation relative to the unstimulated (time 0) control: % Downregulation = (1 - (MFI_stimulated / MFI_unstimulated)) * 100.
Protocol 2: Visualizing CCR5 and Lysosome Co-localization by Confocal Microscopy
This protocol allows for the direct visualization of CCR5 within lysosomal compartments.
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips 24-48 hours before the experiment to allow them to adhere.
-
Lysosomal Inhibition (Optional but Recommended): To enhance the signal, pre-treat cells with 100 nM Bafilomycin A1 for 1-2 hours at 37°C.
-
Stimulation: Replace the medium with serum-free medium containing the CCR5 ligand (e.g., 100 nM CCL5). Incubate at 37°C for the desired time (e.g., 2 hours).
-
Fixation: Wash cells three times with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with a primary antibody cocktail in blocking buffer overnight at 4°C.
-
Rabbit anti-CCR5 antibody
-
Mouse anti-LAMP1 antibody
-
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a secondary antibody cocktail in blocking buffer for 1 hour at room temperature in the dark.
-
Goat anti-Rabbit IgG (Alexa Fluor 488)
-
Goat anti-Mouse IgG (Alexa Fluor 594)
-
-
Mounting: Wash three times with PBS. Mount the coverslip onto a glass slide using a mounting medium containing DAPI (for nuclear staining).
-
Imaging: Acquire Z-stack images using a confocal microscope. Use appropriate laser lines and emission filters to avoid bleed-through.
-
Analysis: Analyze images using software like ImageJ. Assess the degree of overlap between the green (CCR5) and red (LAMP1) channels. Quantify colocalization using Pearson's Correlation Coefficient.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-arrestin binding to CC chemokine receptor 5 requires multiple C-terminal receptor phosphorylation sites and involves a conserved Asp-Arg-Tyr sequence motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Determinants for β-Arrestin Functional Specificity at C-X-C Chemokine Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of CCR5 on brain perivascular macrophages in simian immunodeficiency virus‐infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of C-C chemokine receptor 5 (CCR5) stability by Lys197 and by transmembrane protein aptamers that target it for lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocytosis and Recycling of the HIV Coreceptor Ccr5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine‐63‐linked ubiquitination is required for endolysosomal degradation of class I molecules | The EMBO Journal [link.springer.com]
- 8. Functional consequences of chemically-induced β-arrestin binding to chemokine receptors CXCR4 and CCR5 in the absence of ligand stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitin-dependent sorting of integral membrane proteins for degradation in lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of C-C chemokine receptor 5 (CCR5) stability by Lys197 and by transmembrane protein aptamers that target it for lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand-Dependent Mechanisms of CC Chemokine Receptor 5 (CCR5) Trafficking Revealed by APEX2 Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. youtube.com [youtube.com]
- 16. dp.univr.it [dp.univr.it]
- 17. Summary-Paper 17 [sardanalab.vet.cornell.edu]
- 18. biorxiv.org [biorxiv.org]
- 19. Localization of CD4 and CCR5 in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. pnas.org [pnas.org]
- 23. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of CCR5 and CXCR4 Co-Receptor Usage by HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the two major co-receptors used by Human Immunodeficiency Virus Type 1 (HIV-1) for entry into host cells: CCR5 and CXCR4. Understanding the nuances of co-receptor usage, or "tropism," is critical for elucidating HIV-1 pathogenesis, predicting disease progression, and developing effective antiretroviral therapies, particularly those targeting viral entry.
Introduction to HIV-1 Co-Receptor Tropism
HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the primary CD4 receptor on the host cell surface. This initial binding triggers conformational changes in gp120, exposing a binding site for a secondary co-receptor, which is typically either the C-C chemokine receptor type 5 (CCR5) or the C-X-C chemokine receptor type 4 (CXCR4).[1] The interaction with a co-receptor is essential for subsequent fusion of the viral and cellular membranes, allowing the viral core to enter the host cell.[1]
Viruses that exclusively use CCR5 are termed R5-tropic, while those that use only CXCR4 are designated X4-tropic.[2] Dual-tropic viruses can utilize both co-receptors, and mixed-tropic populations consist of a combination of R5, X4, and/or dual-tropic viruses.[2]
Comparative Data on CCR5 vs. CXCR4 Usage
The prevalence of R5 and X4 tropism varies significantly depending on the stage of HIV-1 infection and the patient's treatment history. R5-tropic viruses are predominantly responsible for initial infection and are the most common type found during the asymptomatic phase.[3] In contrast, the emergence of X4-tropic viruses is often associated with disease progression and a more rapid decline in CD4+ T-cell counts.[4]
Prevalence of HIV-1 Tropism
| Patient Population | R5-Tropic Prevalence | X4 or Dual/Mixed-Tropic Prevalence | Reference(s) |
| Treatment-Naïve Patients | 80-90% | 10-20% | [5] |
| Antiretroviral-Experienced Patients | 50-55% | 45-50% | [5] |
| Late-Stage Disease (Subtype B) | ~50% | ~50% | [6] |
| Late-Stage Disease (Subtype A & CRF02_AG) | Lower than Subtype B | High (up to 86% for CRF02_AG) | [6] |
Biological Characteristics of R5 vs. X4 Viruses
| Characteristic | R5-Tropic Viruses | X4-Tropic Viruses | Reference(s) |
| Primary Target Cells | Memory CD4+ T cells, Macrophages | Naïve CD4+ T cells | [7] |
| Replication Kinetics | Slower replication profiles in some studies, but can be more efficient in primary CD4+ T-cell cultures. | Can have faster replication kinetics in certain cell types. | [8][9] |
| Cytopathicity | Generally considered less cytopathic, but highly cytopathic for CCR5+ CD4+ T cells. | Considered more pathogenic and highly cytopathic, leading to broader CD4+ T-cell depletion. | [4][10] |
| Disease Progression | Associated with the asymptomatic phase of infection. | Emergence is linked to accelerated disease progression and a decline in CD4+ T-cell counts. | [4][11] |
Experimental Protocols for Determining Co-Receptor Tropism
Accurate determination of HIV-1 co-receptor tropism is crucial for the clinical management of HIV-1 infection, especially when considering the use of CCR5 antagonists like Maraviroc.[12] Two primary methodologies are employed: phenotypic and genotypic assays.
Phenotypic Tropism Assay (e.g., Trofile™ Assay)
Phenotypic assays are considered the "gold standard" for determining viral tropism as they directly measure the ability of a patient's viral envelope proteins to mediate entry into cells expressing either CCR5 or CXCR4.[12][13]
Methodology:
-
RNA Extraction and Amplification: Viral RNA is extracted from a patient's plasma sample. The region of the env gene encoding the gp160 protein is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).[12]
-
Pseudovirus Production: The amplified patient-derived env genes are inserted into a proviral vector that lacks its own envelope gene. These vectors are then used to transfect a producer cell line, resulting in the generation of replication-defective pseudoviruses that display the patient's HIV-1 envelope proteins on their surface.[12]
-
Infection of Target Cells: Two engineered cell lines are utilized for the infection assay. Both cell lines express the human CD4 receptor, but one expresses the CCR5 co-receptor and the other expresses the CXCR4 co-receptor.[12][14]
-
Data Analysis and Tropism Determination: The pseudoviruses are incubated with each cell line. Viral entry and subsequent gene expression (often of a reporter gene like luciferase) are measured.[14]
-
A significant signal from the CCR5-expressing cells indicates an R5-tropic virus.
-
A signal from the CXCR4-expressing cells indicates an X4-tropic virus.
-
Signals from both cell lines suggest a dual/mixed-tropic population.
-
The enhanced sensitivity version of the Trofile assay can detect minor CXCR4 variants that constitute as little as 0.3% of the viral population.[12]
Genotypic Tropism Assay (V3 Loop Sequencing)
Genotypic assays infer co-receptor usage by sequencing the V3 loop of the HIV-1 env gene, a key determinant of tropism.[13]
Methodology:
-
Viral RNA/DNA Extraction: Viral RNA is extracted from patient plasma, or proviral DNA is extracted from whole blood.[2][15]
-
RT-PCR and Nested PCR: The V3 region of the env gene is amplified using RT-PCR followed by a nested PCR to increase the yield of the target sequence.[2]
-
DNA Sequencing: The amplified V3 loop DNA is sequenced.
-
Sequence Analysis and Tropism Prediction: The obtained sequence is analyzed using bioinformatic algorithms (e.g., geno2pheno[coreceptor], PSSM). These tools predict co-receptor usage based on the genetic sequence.[12]
Signaling Pathways Activated by Co-Receptor Engagement
The binding of HIV-1 gp120 to CCR5 or CXCR4 not only facilitates viral entry but also triggers intracellular signaling cascades that can influence the cellular environment and potentially contribute to HIV-1 pathogenesis.
CCR5 Signaling Pathway
Upon binding of gp120 to the CD4-CCR5 complex, a signaling cascade is initiated that involves G-protein coupling and the activation of downstream effectors. This can lead to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38, resulting in the expression of inflammatory genes.[16] One of the key early events is the tyrosine phosphorylation of the protein tyrosine kinase Pyk2.[17]
Figure 1: CCR5 signaling pathway upon HIV-1 gp120 binding.
CXCR4 Signaling Pathway
Similar to CCR5, gp120 binding to CXCR4 (after engaging CD4) also activates G-protein-mediated signaling pathways. This can lead to the activation of Pyk2 and the MAPK cascade.[17] Additionally, CXCR4 signaling upon gp120 binding has been shown to induce mitochondrial transmembrane depolarization and cytochrome c release, leading to caspase-mediated apoptosis, which may contribute to CD4+ T-cell depletion.[18]
Figure 2: CXCR4 signaling pathway leading to apoptosis.
Experimental Workflow for Tropism Determination
The following diagram illustrates a generalized workflow for determining HIV-1 co-receptor tropism, encompassing both phenotypic and genotypic approaches.
Figure 3: Workflow for HIV-1 co-receptor tropism determination.
Conclusion
The choice of co-receptor, CCR5 or CXCR4, is a critical determinant of HIV-1's biological behavior and clinical course. R5-tropic viruses are typically associated with transmission and the early, asymptomatic stages of infection, while the emergence of X4-tropic viruses often signals a shift towards more rapid disease progression. The distinct cellular tropisms, replication kinetics, and cytopathic effects of R5 and X4 viruses underscore the importance of understanding these differences for the development of novel therapeutic strategies. Accurate tropism testing, through either phenotypic or genotypic methods, is essential for guiding the use of CCR5 antagonists and for the continued development of entry inhibitors that can combat the diverse and evolving populations of HIV-1. The differential signaling pathways activated by CCR5 and CXCR4 engagement also present potential targets for therapeutic intervention aimed at mitigating the pathogenic consequences of HIV-1 infection.
References
- 1. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotypic HIV coreceptor tropism assay [protocols.io]
- 3. CCR5: From Natural Resistance to a New Anti-HIV Strategy | MDPI [mdpi.com]
- 4. CCR5- and CXCR4-Utilizing Strains of Human Immunodeficiency Virus Type 1 Exhibit Differential Tropism and Pathogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The epidemiology of HIV coreceptor tropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frequent CXCR4 tropism of HIV-1 subtype A and CRF02_AG during late-stage disease - indication of an evolving epidemic in West Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HIV coreceptors CXCR4 and CCR5 are differentially expressed and regulated on human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. R5 Human Immunodeficiency Virus Type 1 (HIV-1) Replicates More Efficiently in Primary CD4+ T-Cell Cultures Than X4 HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR5- and CXCR4-tropic HIV-1 are equally cytopathic for their T-cell targets in human lymphoid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. R5 Strains of Human Immunodeficiency Virus Type 1 from Rapid Progressors Lacking X4 Strains Do Not Possess X4-Type Pathogenicity in Human Thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. HIV-1 Coreceptor Tropism Proviral DNA | Quest Diagnostics [questdiagnostics.com]
- 16. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]
- 17. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding of Human Immunodeficiency Virus Type 1 gp120 to CXCR4 Induces Mitochondrial Transmembrane Depolarization and Cytochrome c-Mediated Apoptosis Independently of Fas Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Link Between CCR5 and Atopic Dermatitis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C-C Motif Chemokine Receptor 5 (CCR5) as a potential therapeutic target in atopic dermatitis (AD) against established and emerging alternative pathways. This document synthesizes experimental data on CCR5 expression in AD, outlines detailed methodologies for key validation experiments, and contrasts the CCR5 pathway with other therapeutic targets currently in clinical development.
Executive Summary
Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex interplay of immune cells. Chemokine receptors, which mediate the migration of these cells into the skin, represent promising therapeutic targets. Among these, CCR5 has been implicated in the pathogenesis of AD through its role in recruiting T cells, dendritic cells, and eosinophils to inflamed skin. However, the clinical development of CCR5 antagonists for atopic dermatitis has not progressed as rapidly as for other targets. This guide provides a comprehensive overview of the existing evidence for CCR5's involvement in AD and compares it with alternative therapeutic strategies that have shown significant clinical efficacy, such as the inhibition of IL-4/IL-13 signaling, the JAK-STAT pathway, and other chemokine receptors like CCR4.
CCR5 in Atopic Dermatitis: Summary of Evidence
Current research indicates an increased expression of CCR5 in the lesional skin of patients with atopic dermatitis compared to healthy individuals. This upregulation is associated with the infiltration of various immune cells that contribute to the inflammatory cascade.
Quantitative Data on CCR5 Expression
| Biomarker | Method | Patient Cohort | Finding | Reference |
| CCR5+ cells | Immunohistochemistry | 12 AD patients, 5 healthy controls | Significantly greater number of CCR5+ cells in mite patch-tested lesional skin and unchallenged lesional skin of AD patients compared to normal skin. The number of CCR5+ cells was also significantly higher in mite patch-tested lesional skin compared to unchallenged lesional skin. | [1] |
| CCR5+ cells | Immunohistochemistry | AD patients, psoriasis patients, healthy controls | The number of CCR5+ cells in lesional AD skin was less than that of CCR4+ cells. In contrast, lesional psoriasis skin showed a significant increase in CCR5+ cells compared to both normal skin and lesional AD skin. | [2] |
| CCR5 mRNA & Protein | qPCR & Western Blot | 6 AD patients, 6 healthy controls | Higher expression of CCR5 at both the mRNA and protein levels in atopic dermatitis samples compared to the healthy control group. | |
| CCR5 Expression on Dendritic Cells | Flow Cytometry | AD patients, psoriasis patients, healthy controls | Expression of CCR5 and CCR6 on Langerin-negative CD1a+ dendritic cells was characteristic for acute atopic dermatitis. | [3] |
Comparative Analysis of Therapeutic Targets in Atopic Dermatitis
While CCR5 presents a plausible target based on its role in immune cell trafficking, the therapeutic landscape of atopic dermatitis is currently dominated by agents targeting other pathways. The following table compares the performance of these alternatives.
| Target Pathway | Drug Example(s) | Mechanism of Action | Efficacy (EASI-75 at Week 16) |
| IL-4/IL-13 Signaling | Dupilumab | Monoclonal antibody that inhibits IL-4 and IL-13 signaling.[4] | ~70-76% (in combination with topical corticosteroids)[5] |
| IL-13 Signaling | Tralokinumab, Lebrikizumab | Monoclonal antibodies that specifically target IL-13.[6][7] | Tralokinumab: ~56% (in combination with topical corticosteroids)[8]Lebrikizumab: ~52-59% (monotherapy)[7] |
| JAK-STAT Pathway | Upadacitinib (B560087) | Oral JAK1-selective inhibitor.[9] | ~60-80% (monotherapy, dose-dependent)[10][11] |
| IL-31 Signaling | Nemolizumab | Monoclonal antibody against the IL-31 receptor alpha subunit.[12] | Significant improvements in skin lesions (IGA 0/1 and EASI-75 scores) observed through 56 weeks.[13] |
| CCR4 | RPT193 (Zelnecirnon) | Oral small molecule antagonist of CCR4.[14] | 42.9% of patients achieved EASI-50 at Day 29.[15] |
| CCR5 | Maraviroc, Cenicriviroc | CCR5 antagonists (approved for HIV). | No clinical trial data available for atopic dermatitis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments used to investigate the role of CCR5 in atopic dermatitis.
Immunohistochemistry for CCR5 in Skin Biopsies
Objective: To visualize and quantify the presence of CCR5-expressing cells in skin tissue sections.
Protocol:
-
Tissue Preparation: 4-μm thick sections from formalin-fixed, paraffin-embedded skin biopsies are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a protein block solution (e.g., serum-free protein block).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for human CCR5 (e.g., a mouse monoclonal or rabbit polyclonal antibody) at a predetermined optimal dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The number of CCR5-positive cells is counted per high-power field or per square millimeter of tissue.
Quantitative Real-Time PCR (qPCR) for CCR5 mRNA in Skin Biopsies
Objective: To quantify the relative expression level of CCR5 messenger RNA (mRNA) in skin tissue.
Protocol:
-
RNA Extraction: Total RNA is extracted from skin biopsy samples using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction: The qPCR reaction is set up using a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for the human CCR5 gene, and the synthesized cDNA as a template. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
-
Thermal Cycling: The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined for both the target gene (CCR5) and the housekeeping gene. The relative expression of CCR5 mRNA is calculated using the 2-ΔΔCt method, comparing the expression in atopic dermatitis samples to that in healthy control samples.
Flow Cytometry for CCR5 Expression on Immune Cells
Objective: To identify and quantify the percentage of CCR5-expressing cells within specific immune cell populations (e.g., T cells, dendritic cells) from skin or peripheral blood.
Protocol:
-
Cell Isolation: Single-cell suspensions are prepared from skin biopsies by enzymatic digestion or from peripheral blood by density gradient centrifugation.
-
Cell Staining: The cells are washed and resuspended in a staining buffer (e.g., PBS with 2% FBS). A cocktail of fluorochrome-conjugated antibodies is added to the cells. This includes an antibody against CCR5 and antibodies to identify specific cell lineages (e.g., CD3 for T cells, CD4 for helper T cells, CD1a for dendritic cells). Isotype controls are used to determine background fluorescence.
-
Incubation: The cells are incubated with the antibodies for 30 minutes at 4°C in the dark.
-
Washing: The cells are washed to remove unbound antibodies.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. A sufficient number of events (e.g., 50,000-100,000) are acquired for each sample.
-
Data Analysis: The data is analyzed using flow cytometry software. The cell population of interest is first gated based on its forward and side scatter characteristics and the expression of lineage markers. Within this population, the percentage of cells positive for CCR5 is determined.
Visualizing the Pathways and Processes
CCR5 Signaling Pathway in Atopic Dermatitis
Caption: CCR5 signaling cascade in immune cells relevant to atopic dermatitis.
Experimental Workflow for Validating CCR5 Expression
Caption: A typical experimental workflow for validating CCR5 expression in atopic dermatitis.
Logical Relationship of Therapeutic Targets in Atopic Dermatitis
Caption: Relationship between atopic dermatitis pathogenesis and key therapeutic targets.
Conclusion
The available evidence supports the upregulation of CCR5 in atopic dermatitis, implicating it in the inflammatory processes of the disease. However, the lack of clinical trial data for CCR5 antagonists in AD stands in contrast to the significant progress made with therapies targeting other pathways, such as IL-4/IL-13 and JAK-STAT signaling. While CCR5 remains a biologically plausible target, future research, including preclinical studies with selective CCR5 inhibitors and potentially early-phase clinical trials, is necessary to validate its therapeutic potential in atopic dermatitis and to position it competitively within the rapidly evolving treatment landscape. For now, the focus of drug development remains firmly on alternative, clinically validated targets.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Expression of chemokines and chemokine receptors in lesional and nonlesional upper skin of patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. hcplive.com [hcplive.com]
- 8. dovepress.com [dovepress.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Efficacy and safety of upadacitinib for the treatment of moderate-to-severe atopic dermatitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upadacitinib improves atopic dermatitis in two phase 3 trials [healio.com]
- 12. Eczema (Atopic Dermatitis) Clinical Trial Results | NEMLUVIO® [nemluvio.com]
- 13. emjreviews.com [emjreviews.com]
- 14. rapt.com [rapt.com]
- 15. dermatologytimes.com [dermatologytimes.com]
A Comparative Guide to the Validation of CCR5 Knockout in Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
The targeted knockout of the C-C chemokine receptor type 5 (CCR5) in hematopoietic stem cells (HSCs) represents a promising therapeutic strategy, most notably for conferring resistance to HIV-1 infection.[1][2][3][4][5] The successful clinical application of this approach hinges on the rigorous and comprehensive validation of the gene-editing process. This guide provides an objective comparison of methodologies and gene-editing technologies, supported by experimental data, to aid researchers in designing and evaluating their CCR5 knockout validation studies.
Comparison of Gene-Editing Technologies for CCR5 Knockout
The three primary technologies utilized for CCR5 gene editing in HSCs are Zinc Finger Nucleases (ZFNs), Transcription Activator-Like Effector Nucleases (TALENs), and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system.[6][7][8][9] Each platform possesses distinct advantages and disadvantages in terms of efficiency, specificity, and ease of use.
Quantitative Comparison of Gene-Editing Technologies
| Feature | CRISPR-Cas9 | TALENs | ZFNs |
| On-Target Editing Efficiency in HSCs | >90%[10] | Up to 64% (ex vivo)[11][12] | Up to 64% (ex vivo)[11][12] |
| Off-Target Mutations | Can be a concern, but minimized with careful guide RNA design and use of high-fidelity Cas9 variants.[6][9] | Generally lower off-target effects compared to CRISPR-Cas9.[6][8][9] | Off-target effects are a known concern and require careful validation.[8][11][12] |
| Ease of Design and Construction | Relatively simple and fast due to the reliance on a short guide RNA for targeting.[6][8] | More complex and time-consuming to assemble due to the modular protein-based DNA binding domains.[6][9] | Complex and challenging to design and assemble functional nuclease pairs.[7][8] |
| Long-term Engraftment of Edited HSCs | Edited HSCs show durable long-term engraftment.[13] | Demonstrated long-term multilineage engraftment in nonhuman primates.[11][12] | ZFN-modified HSCs show long-term engraftment and repopulation.[11][12] |
Experimental Workflow for Validation of CCR5 Knockout
A robust validation pipeline is critical to ensure the safety and efficacy of CCR5-edited HSCs. The following diagram outlines a standard experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The biology of CCR5 and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Chemokine receptor homo- or heterodimerization activates distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemokine Coreceptor Signaling in HIV-1 Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CCR5 Inhibitors: A Comparative Analysis of Cross-Reactivity and Safety Profiles
A detailed guide for researchers and drug development professionals on the selectivity and safety of key CCR5 inhibitors. This document provides a comparative analysis of Maraviroc, Vicriviroc (B613818), Aplaviroc, Leronlimab, and the dual CCR2/CCR5 antagonists Cenicriviroc and TAK-779, supported by experimental data and detailed protocols.
The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target, primarily recognized for its role as a co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV-1).[1] Consequently, a range of CCR5 antagonists have been developed. However, the therapeutic utility of these inhibitors is intrinsically linked to their selectivity and safety profiles. Off-target effects, arising from interactions with other chemokine receptors or cellular components, can lead to undesirable side effects. This guide offers an objective comparison of the cross-reactivity and safety profiles of prominent CCR5 inhibitors, providing researchers and clinicians with essential data to inform their work.
Comparative Analysis of In Vitro Potency and Cross-Reactivity
The selectivity of a CCR5 inhibitor is a critical determinant of its safety profile. Off-target binding to other chemokine receptors, which share structural homology with CCR5, can lead to unintended biological consequences. The following tables summarize the in vitro potency and cross-reactivity of several key CCR5 inhibitors against a panel of chemokine receptors.
| Table 1: In Vitro Potency of CCR5 Inhibitors against CCR5 | |||
| Drug | Type | Assay | IC50 (nM) |
| Maraviroc | Small Molecule | HIV-1 Ba-L Inhibition | 2.0 |
| Maraviroc | Small Molecule | MIP-1α Binding | 3.3 |
| Maraviroc | Small Molecule | MIP-1β Binding | 7.2 |
| Maraviroc | Small Molecule | RANTES Binding | 5.2 |
| Vicriviroc | Small Molecule | HIV-1 Replication Inhibition (Geometric Mean) | 0.04 - 2.3 |
| Aplaviroc | Small Molecule | HIV-1 Inhibition | Subnanomolar |
| Cenicriviroc | Small Molecule | CCR5 Binding | 3.1 |
| TAK-779 | Small Molecule | R5 HIV-1 Inhibition | 1.2 |
| Table 2: Cross-Reactivity Profile of CCR5 Inhibitors | |||
| Drug | Off-Target Receptor | Assay Type | IC50 (nM) |
| Maraviroc | CCR1 | Functional Assay | >10,000 |
| CCR2b | Functional Assay | >10,000 | |
| hERG | Ion Channel Binding | >10,000 | |
| Cenicriviroc | CCR2 | Ligand Binding | 2 - 6 |
| CCR3 | Functional Assay | 2,400 | |
| CCR4 | Functional Assay | 1,100 | |
| TAK-779 | CCR2 | Ligand Binding | 27 |
| CXCR3 | Functional Assay | Active |
IC50: Half-maximal inhibitory concentration. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Comparative Safety and Tolerability
The clinical development of CCR5 inhibitors has revealed distinct safety profiles for each compound. While some have demonstrated a favorable long-term safety record, others have been discontinued (B1498344) due to significant adverse events.
| Table 3: Comparison of Key Adverse Events for CCR5 Inhibitors | |||
| Drug | Adverse Event | Incidence/Details | Status |
| Maraviroc | Hepatotoxicity | Boxed warning, but long-term studies show no increased risk compared to placebo.[2] | Approved |
| Malignancy | No excess occurrence in long-term studies.[2] | ||
| Myocardial Infarction | Low rates observed in long-term studies.[2] | ||
| Vicriviroc | Malignancy | Initial concerns in a Phase 2 study (6 cases in the vicriviroc arms vs. 2 in placebo), but not confirmed in larger Phase 3 studies.[2][3] | Development Discontinued |
| Aplaviroc | Severe Hepatotoxicity | Higher than anticipated incidence of severe liver toxicity led to the discontinuation of clinical development.[4] | Development Discontinued |
| Leronlimab | Serious Adverse Events (SAEs) | Fewer SAEs reported compared to placebo in a COVID-19 trial. No drug-related SAEs reported in HIV trials.[5][6] | Investigational |
Signaling Pathways and Experimental Workflows
To understand the on-target and potential off-target effects of CCR5 inhibitors, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to assess their activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The following are protocols for key experiments used to characterize CCR5 inhibitors.
Radioligand Binding Assay (Competition)
This assay quantifies the ability of a test compound to displace a radioactively labeled ligand from its receptor, providing a measure of binding affinity (Ki or IC50).
1. Membrane Preparation:
-
Culture cells stably expressing the chemokine receptor of interest (e.g., CCR5, CCR1, CCR2).
-
Harvest the cells and homogenize them in a cold lysis buffer to prepare cell membranes.
-
Determine the protein concentration of the membrane preparation.
2. Assay Setup:
-
In a 96-well filter plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Maraviroc or a radiolabeled natural ligand like [¹²⁵I]-MIP-1α), and varying concentrations of the unlabeled test compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
3. Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon receptor activation by its natural ligand.
1. Cell Preparation:
-
Seed cells expressing the chemokine receptor of interest in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with a dye-loading solution.[2]
2. Compound Addition and Incubation:
-
Add varying concentrations of the antagonist to the wells and incubate to allow for receptor binding.
3. Agonist Stimulation and Measurement:
-
Measure the baseline fluorescence using a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Inject a pre-determined concentration of the receptor's agonist (e.g., RANTES for CCR5) into the wells.
-
Immediately measure the kinetic fluorescence response.
4. Data Analysis:
-
Calculate the percentage of inhibition of the calcium response for each antagonist concentration compared to the agonist-only control.
-
Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.[2]
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
1. Cell Preparation:
-
Culture CCR5-expressing cells (e.g., a T-cell line or primary lymphocytes) and resuspend them in assay medium.
-
Pre-incubate the cells with varying concentrations of the CCR5 inhibitor or vehicle control.
2. Assay Setup:
-
Use a Boyden chamber or a multi-well cell migration plate with a porous membrane (e.g., 5 µm pore size for lymphocytes).
-
Add a chemoattractant (e.g., RANTES) to the lower chamber.
-
Place the cell suspension in the upper chamber (the insert).
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator to allow for cell migration.
4. Quantification and Data Analysis:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or use a plate reader-based method.
-
Calculate the percentage of inhibition of cell migration for each inhibitor concentration relative to the migration towards the chemoattractant alone.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The development of CCR5 inhibitors has provided a valuable therapeutic option for the treatment of HIV-1 infection. However, a thorough understanding of their cross-reactivity and safety profiles is paramount. Maraviroc has established a favorable long-term safety record, while the development of Aplaviroc and Vicriviroc was halted due to safety concerns. Leronlimab, a monoclonal antibody, appears to have a good safety profile. Dual CCR2/CCR5 antagonists like Cenicriviroc and TAK-779 offer the potential for broader anti-inflammatory effects but require careful evaluation of their on- and off-target activities. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and future CCR5-targeted therapies. This comparative analysis underscores the importance of a comprehensive preclinical and clinical assessment to ensure the development of safe and effective CCR5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 6. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
CCR5 Expression: A Comparative Analysis in Healthy and Cancerous Tissues
For Researchers, Scientists, and Drug Development Professionals
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in immune cell trafficking. While its expression is well-characterized in various immune cells under normal physiological conditions, mounting evidence highlights its aberrant expression in numerous cancers, where it is often associated with tumor progression, metastasis, and a poor prognosis. This guide provides a comparative overview of CCR5 expression in healthy versus cancerous tissues, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Comparison of CCR5 Expression
The following table summarizes the differential expression of CCR5 in various cancerous tissues compared to their healthy counterparts. The data is compiled from several studies and databases, including The Cancer Genome Atlas (TCGA).
| Tissue Type | Healthy Tissue CCR5 Expression | Cancerous Tissue CCR5 Expression | Method of Quantification | Reference |
| Colon | Low to negligible in normal colonic epithelium. | Significantly upregulated in colorectal cancer (CRC). Median TPM in primary tumors: 3.05.[1] | RNA-Seq (TPM) | [1] |
| Breast | Generally low in normal breast epithelium. | Highly expressed in breast cancer, particularly in triple-negative breast cancer (TNBC), with over 95% of TNBC tumors expressing CCR5.[2] | Immunohistochemistry (% positive cells), RNA-Seq | [2] |
| Stomach | Low expression in normal gastric mucosa. | Upregulated in gastric cancer cell lines and tissues. Associated with poorer prognosis. | RT-PCR, Flow Cytometry, Immunohistochemistry | |
| Bladder | Low expression in normal urothelium. | Significantly higher expression in urothelial carcinoma compared to many other cancer types. Average H-score of 183.3 in urothelial carcinoma. | Immunohistochemistry (H-score) |
Experimental Protocols
Accurate quantification of CCR5 expression is critical for both research and clinical applications. The two most common methods for assessing CCR5 expression in tissues are Immunohistochemistry (IHC) for protein detection and quantitative Real-Time Polymerase Chain reaction (qPCR) for mRNA level analysis.
Immunohistochemistry (IHC) Protocol for CCR5 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the key steps for detecting CCR5 protein in FFPE tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Transfer slides through one change of 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides with phosphate-buffered saline (PBS).
-
-
Blocking and Staining:
-
Incubate sections with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.
-
Incubate with the primary antibody against CCR5 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash slides three times with PBS.
-
Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash slides three times with PBS.
-
-
Detection and Counterstaining:
-
Incubate sections with a diaminobenzidine (DAB) substrate-chromogen solution until the desired stain intensity develops.
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qPCR) Protocol for CCR5 mRNA Expression
This protocol provides a framework for quantifying CCR5 mRNA levels in tissue samples.
-
RNA Extraction:
-
Homogenize fresh or frozen tissue samples in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method or a commercial RNA isolation kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and random hexamers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 60 minutes at 42°C).
-
Inactivate the reverse transcriptase by heating (e.g., 5 minutes at 95°C).
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for CCR5, and a reference gene (e.g., GAPDH, ACTB), DNA polymerase, and reaction buffer.
-
Add the cDNA template to the master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 60 seconds).
-
-
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both CCR5 and the reference gene.
-
Calculate the relative expression of CCR5 mRNA using the ΔΔCt method, normalizing the expression of CCR5 to the reference gene.
-
Visualizations
CCR5 Signaling Pathway
The binding of chemokines, such as CCL5, to CCR5 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration.
Caption: Simplified CCR5 signaling pathway in cancer cells.
Experimental Workflow for Comparing CCR5 Expression
This diagram illustrates a typical workflow for comparing CCR5 expression between healthy and cancerous tissues using IHC and qPCR.
Caption: Workflow for CCR5 expression analysis.
References
Unveiling HIV Resistance: A Comparative Guide to CCR5Δ32 Protein Expression and Stability
For Researchers, Scientists, and Drug Development Professionals
The CCR5 receptor is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical target in HIV research and drug development. A naturally occurring 32-base pair deletion in the CCR5 gene (CCR5Δ32) results in a truncated, non-functional protein that is not expressed on the cell surface.[1][2] Individuals homozygous for the CCR5Δ32 allele are highly resistant to R5 HIV-1 infection.[3][4][5] This guide provides a comprehensive comparison of methods to validate the expression and stability of the CCR5Δ32 protein, supported by experimental data, to aid in the research and development of HIV resistance strategies.
Data Presentation: Quantitative Analysis of CCR5Δ32 Expression and HIV-1 Resistance
The expression level of the CCR5Δ32 protein has been shown to be a critical determinant of resistance to HIV-1.[6][7] Studies have demonstrated a direct correlation between higher intracellular levels of CCR5Δ32 and increased inhibition of both R5 and X4 tropic HIV-1 strains.[6]
Table 1: Endogenous CCR5Δ32 Protein Expression in PBMCs from CCR5-/- Individuals
| HIV Status | Number of Individuals | Detectable CCR5Δ32 Protein | Relative Expression Level |
| HIV-negative | 25 | 25/25 | High |
| HIV-positive | 6 | 2/6 | Low to undetectable |
Data summarized from Agrawal et al., 2007.[6][8] This table illustrates that while all HIV-negative individuals homozygous for the CCR5Δ32 mutation showed high levels of the protein, it was absent or at very low levels in the majority of HIV-positive individuals with the same genotype, suggesting a potential loss of the protein's protective effect.[6][8]
Table 2: Correlation of Adenovirus-mediated CCR5Δ32 Expression with HIV-1 Inhibition
| Adenovirus Vector (Ad5) | Multiplicity of Infection (MOI) | Intracellular CCR5Δ32 Expression | Inhibition of R5 HIV-1 Infection | Inhibition of X4 HIV-1 Infection |
| Ad5/Δ32 | Increasing | Correlated Increase | Correlated Increase | Correlated Increase |
| Ad5 (Control) | N/A | None | No Inhibition | No Inhibition |
Data summarized from Agrawal et al., 2007.[6] This table demonstrates that exogenously expressed CCR5Δ32 can confer resistance to both R5 and X4 HIV-1 strains in a dose-dependent manner.[6]
Experimental Protocols
Accurate validation of CCR5Δ32 expression and stability is paramount for research in this field. Below are detailed methodologies for key experiments.
Western Blotting for CCR5Δ32 Protein Detection
This protocol is for the detection of the intracellular CCR5Δ32 protein.
Materials:
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
4X SDS sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Polyclonal antiserum raised against the 31 frameshift amino acid residues of CCR5Δ32[6]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit
-
Phosphate Buffered Saline (PBS)
-
Tris-Buffered Saline with Tween 20 (TBST)
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a protein assay kit.
-
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CCR5Δ32 antibody overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 5 minutes each.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
Wash the membrane three times with TBST for 5 minutes each.[9]
-
-
Detection:
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Flow Cytometry for Cell Surface CCR5 and CXCR4 Analysis
This protocol is for quantifying the percentage of cells expressing CCR5 and CXCR4 on their surface. Note that the CCR5Δ32 protein is not detected on the cell surface.[1][2]
Materials:
-
FACS buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated antibodies:
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Antibody Staining:
-
Washing:
-
Wash the cells twice with 2 mL of cold FACS buffer.[11]
-
-
Data Acquisition:
-
Data Analysis:
Pulse-Chase Analysis for Protein Stability
This protocol is used to determine the stability of the CCR5Δ32 protein over time.
Materials:
-
Pulse medium: Methionine and cysteine-free medium containing 35S-labeled methionine/cysteine.
-
Chase medium: Complete medium supplemented with excess unlabeled methionine and cysteine.
-
Lysis buffer (as for Western blotting)
-
Primary antibody for immunoprecipitation (anti-CCR5Δ32)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Pulse Labeling:
-
Chase:
-
Remove the pulse medium and wash the cells.
-
Add chase medium and collect cell samples at various time points (e.g., 0, 5, 10, 15, 20 minutes).[13]
-
-
Immunoprecipitation:
-
Lyse the cells at each time point.
-
Incubate the lysate with the anti-CCR5Δ32 antibody to capture the protein.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Analysis:
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled protein.
-
Quantify the band intensity at each time point to determine the rate of protein degradation.
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and the proposed signaling impact of the CCR5Δ32 mutation.
Caption: Western Blotting Workflow for CCR5Δ32 Detection.
Caption: Flow Cytometry Workflow for Surface Receptor Analysis.
Caption: Impact of CCR5Δ32 Mutation on HIV-1 Co-receptor Availability.
References
- 1. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CCR5 receptor acts as an alloantigen in CCR5Δ32 homozygous individuals: Identification of chemokineand HIV-1-blocking human antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic variation in the chemokine receptor 5 gene and course of HIV infection; review on genetics and immunological aspect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of CCR5 and CCR2 Genetic Variants in the Resistance/Susceptibility to HIV in Serodiscordant Couples from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CCR5-Delta32 Genetic Polymorphism and HIV-1 Infection Susceptibility: a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5Δ32 Protein Expression and Stability Are Critical for Resistance to Human Immunodeficiency Virus Type 1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. CCR5Delta32 protein expression and stability are critical for resistance to human immunodeficiency virus type 1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 11. benchchem.com [benchchem.com]
- 12. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioactive Pulse-Chase Analysis and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of CCR5 Gene Polymorphisms' Influence on HIV Progression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the genetic factors that influence HIV-1 progression is paramount. The C-C chemokine receptor 5 (CCR5) gene has been a focal point of this research, with numerous studies investigating the association between its polymorphisms and the rate of disease advancement. However, the reproducibility of these findings has been a subject of ongoing debate, with conflicting results across different studies and populations. This guide provides an objective comparison of the reported effects of key CCR5 polymorphisms on HIV progression, supported by experimental data and detailed methodologies.
The most extensively studied CCR5 polymorphism is a 32-base pair deletion known as CCR5-Δ32. Individuals homozygous for this deletion (Δ32/Δ32) are highly resistant to infection by R5-tropic HIV-1 strains, the predominant type transmitted.[1][2] Heterozygosity (wt/Δ32) does not prevent infection but has been widely reported to delay the progression to Acquired Immunodeficiency Syndrome (AIDS).[2][3][4] However, the extent of this protective effect and its consistency across different cohorts have been variable.
Another significant polymorphism is the A/G single nucleotide polymorphism (SNP) at position 59029 in the promoter region (also referred to as -2459 A/G). The 'G' allele has been associated with lower promoter activity, potentially leading to reduced CCR5 expression and, consequently, a slower progression to AIDS.[5][6] Nevertheless, meta-analyses and subsequent studies have yielded inconsistent results, with some failing to replicate the initial findings or observing population-specific effects.[7]
This guide will delve into the quantitative data from various studies, present the experimental protocols used to generate this data, and visualize the complex interplay of factors involved in this area of research.
Comparative Analysis of Study Findings
The reproducibility of the association between CCR5 polymorphisms and HIV progression is best illustrated by comparing the quantitative outcomes of different studies. The following tables summarize the findings for the CCR5-Δ32 and CCR5-59029 A/G polymorphisms.
Table 1: Reproducibility of the Association between CCR5-Δ32 Heterozygosity and HIV Progression
| Study/Meta-Analysis | Population/Cohort | Reported Effect on HIV Progression | Quantitative Finding | Citation |
| Dean et al. (1996) | Multicenter AIDS Cohort Study (MACS) | Delayed progression to AIDS | Heterozygotes showed a 2-year delay in the onset of AIDS. | [2] |
| A meta-analysis by Ioannidis et al. (2001) | Pooled analysis of 19 studies | Delayed progression to AIDS and death | Overall, a significant delay in progression to AIDS and death. | [8] |
| A meta-analysis by Diaz et al. (2019) | 24 case-control studies | Conflicting results on susceptibility | Heterozygotes had an increased susceptibility to HIV-1 (OR=1.16), while homozygotes had reduced susceptibility (OR=0.25). | [9][10] |
| Balotta et al. (1997) | Swiss HIV Cohort | Neither essential nor sufficient for protection | No significant difference in CD4+ T cell counts or viremia levels between wild-type and heterozygous long-term non-progressors. | [4] |
Table 2: Reproducibility of the Association between CCR5-59029 A/G Polymorphism and HIV Progression
| Study/Meta-Analysis | Population/Cohort | Reported Effect on HIV Progression | Quantitative Finding | Citation |
| McDermott et al. (1998) | Multicenter AIDS Cohort Study (MACS) | Slower progression to AIDS | Homozygous 59029-G/G individuals progressed to AIDS on average 3.8 years more slowly than 59029-A/A individuals. | [5] |
| A meta-analysis by Fang et al. (2017) | 13 studies with 5915 subjects | No overall association, but ethnic differences | No significant association overall. A significant association with HIV-1 susceptibility was found in Caucasians. | [7] |
| Martin et al. (1998) | Multicenter AIDS Cohort Study (MACS), ALIVE, HGDS, MHCS, SFCCC | Accelerated progression to AIDS | Individuals homozygous for the CCR5P1 promoter allele (containing 59029-A) progressed to AIDS more rapidly. | [2] |
| Several studies cited in a meta-analysis | Various | No significant correlation | Many studies have shown no significant correlation between CCR5-59029 A/G and disease progression. | [7] |
Experimental Protocols
The variability in study outcomes can be influenced by the experimental methodologies employed. Below are detailed protocols for the key experiments cited in the literature.
CCR5 Genotyping
1. Polymerase Chain Reaction with Sequence-Specific Primers (PCR-SSP) for CCR5-Δ32:
-
Objective: To determine the presence or absence of the 32-base pair deletion in the CCR5 gene.
-
Method:
-
DNA Extraction: Genomic DNA is extracted from whole blood or peripheral blood mononuclear cells (PBMCs) using a standard DNA extraction kit.
-
PCR Amplification: Two PCR reactions are typically performed for each sample.
-
Reaction 1 (Allele-specific): Uses a forward primer specific to the Δ32 deletion and a common reverse primer. Amplification will only occur if the Δ32 allele is present.
-
Reaction 2 (Control): Uses primers that flank the deletion region, amplifying a product for both the wild-type and Δ32 alleles. The wild-type allele yields a larger PCR product than the Δ32 allele.
-
-
Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel. The presence and size of the bands indicate the genotype (wild-type, heterozygous, or homozygous for the deletion).[11]
-
2. PCR and DNA Sequencing for CCR5 Promoter Polymorphisms (e.g., 59029 A/G):
-
Objective: To identify single nucleotide polymorphisms in the CCR5 promoter region.
-
Method:
-
DNA Extraction: Genomic DNA is isolated as described above.
-
PCR Amplification: The CCR5 promoter region is amplified using specific primers.
-
PCR Product Purification: The amplified DNA is purified to remove primers and other reaction components.
-
Sanger Sequencing: The purified PCR product is sequenced using the Sanger method.
-
Sequence Analysis: The resulting DNA sequence is compared to a reference sequence to identify the nucleotide at the polymorphic site (e.g., A or G at position 59029).[12]
-
Measurement of HIV Progression
1. CD4+ T-Cell Count:
-
Objective: To quantify the number of CD4+ T-lymphocytes in a patient's blood, a key indicator of immune system health.
-
Method (Flow Cytometry):
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining: The blood sample is incubated with fluorescently labeled monoclonal antibodies that specifically bind to the CD4 protein on the surface of T-cells. Other antibodies for different cell markers (e.g., CD3 for all T-cells, CD45 for all leukocytes) are also used for accurate gating.
-
Red Blood Cell Lysis: Red blood cells are lysed to reduce background noise.
-
Flow Cytometric Analysis: The stained cells are passed through a flow cytometer, which uses lasers to excite the fluorescent labels and detectors to measure the emitted light. This allows for the identification and enumeration of the CD4+ T-cell population.
-
Data Analysis: The percentage of lymphocytes that are CD4+ is determined. The absolute CD4+ T-cell count (cells/mm³) is calculated by multiplying this percentage by the total lymphocyte count obtained from a complete blood count (CBC).[13][14]
-
2. HIV-1 Viral Load Measurement:
-
Objective: To quantify the amount of HIV-1 RNA in a patient's plasma, which reflects the level of viral replication.
-
Method (Reverse Transcription-Polymerase Chain Reaction - RT-PCR):
-
Plasma Separation: Whole blood is centrifuged to separate the plasma.
-
RNA Extraction: HIV-1 RNA is extracted from the plasma sample.
-
Reverse Transcription: The viral RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.
-
Real-Time PCR (qPCR): The cDNA is amplified in a real-time PCR machine using primers and probes that are specific to a conserved region of the HIV-1 genome. The probes are labeled with a fluorescent reporter, and the fluorescence intensity is measured at each PCR cycle.
-
Quantification: The amount of viral RNA in the original sample is quantified by comparing the amplification curve to a standard curve generated from samples with known concentrations of HIV-1 RNA. Results are typically reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).[15][16]
-
Visualizing the Research Landscape
The following diagrams illustrate the workflow of a typical study in this field and the logical relationships between initial findings and subsequent reproducibility studies.
Caption: Experimental workflow for investigating the association between CCR5 polymorphisms and HIV progression.
Caption: Logical relationship between initial findings and subsequent reproducibility studies.
References
- 1. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. New Knowledge About CCR5, HIV Infection, and Disease Progression: Is "Old" Still Valuable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic polymorphism of CCR5 gene and HIV disease: the heterozygous (CCR5/delta ccr5) genotype is neither essential nor sufficient for protection against disease progression. Swiss HIV Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 promoter polymorphism and HIV-1 disease progression. Multicenter AIDS Cohort Study (MACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of CCR5-Δ32 and CCR2-64I alleles on HIV-1 disease progression: the protection varies with duration of infection | Semantic Scholar [semanticscholar.org]
- 7. e-century.us [e-century.us]
- 8. Viral load monitoring for HIV - Wikipedia [en.wikipedia.org]
- 9. HIV-1 Viral Load Assays for Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CCR5-Delta32 Genetic Polymorphism and HIV-1 Infection Susceptibility: a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate HIV viral load measurement in primary health care settings using the cobas® plasma separation card - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR5 promoter activity correlates with HIV disease progression by regulating CCR5 cell surface expression and CD4 T cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 14. CD4 Cell Count and HIV - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Viral Load Test [clinicalinfo.hiv.gov]
- 16. hiv.guidelines.org.au [hiv.guidelines.org.au]
A Comparative Structural Analysis of CCR5 and Other Key Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structure of the C-C chemokine receptor type 5 (CCR5) with other significant chemokine receptors, namely CXCR4 and CCR2. Understanding the structural nuances of these receptors is critical for elucidating their roles in immune responses, inflammatory diseases, and viral entry, as well as for the structure-based design of novel therapeutics.
Introduction to Chemokine Receptors
Chemokine receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in orchestrating cell migration during immune surveillance, inflammation, and development.[1][2][3] CCR5, in particular, has garnered significant attention as it not only regulates the trafficking of various immune cells but also serves as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1.[2][4] This guide will dissect the structural architecture of CCR5 and compare it with CXCR4, the other major HIV co-receptor, and CCR2, a closely related receptor implicated in inflammatory diseases.
Canonical Structure of Chemokine Receptors
CCR5, CXCR4, and CCR2 all belong to the Class A family of GPCRs and share a canonical architecture.[5][6][7] This structure is characterized by:
-
Seven Transmembrane (7TM) Helices: A bundle of seven α-helices (labeled I-VII) that span the cell membrane.[5][6][7]
-
Extracellular Loops (ECLs): Three loops (ECL1-3) on the extracellular side of the membrane that, along with the N-terminus, are crucial for chemokine binding.[1][5][8]
-
Intracellular Loops (ICLs): Three loops (ICL1-3) on the intracellular side that, together with the C-terminus, are responsible for coupling to intracellular G proteins and initiating signaling cascades.[1][5][6]
-
Disulfide Bonds: Conserved disulfide bonds help to stabilize the receptor's structure. One bond typically links the N-terminus to helix VII, and another connects helix III with ECL2, shaping the entrance to the ligand-binding pocket.[1][5][6]
Comparative Structural Analysis
While sharing a common fold, CCR5, CXCR4, and CCR2 exhibit significant structural differences that dictate their ligand specificity, signaling properties, and role in disease.
CCR5 and CXCR4 are the two primary co-receptors for HIV-1 entry, and their structural distinctions are key to viral tropism.[1][6] Despite a sequence identity of only 34% within the transmembrane bundle, their overall structures are similar, with a Cα RMSD of 1.8 Å.[6] However, several key differences have been identified through high-resolution crystal structures.
-
Helix VIII: A notable difference is the presence of a short α-helix (Helix VIII) in the C-terminus of CCR5, which is absent in the known structures of CXCR4 where the C-terminus is more disordered.[6]
-
Helix IV and ICL2: In CCR5, Helix IV is tilted by approximately 15° relative to its position in CXCR4.[6] Furthermore, the intracellular loop 2 (ICL2) of CCR5 contains a two-turn α-helix, whereas this loop is unstructured in CXCR4.[6]
-
Ligand Binding Pocket: The binding site for the allosteric inhibitor Maraviroc in CCR5 is located deep within a pocket formed by helices I, II, III, V, VI, and VII.[6] A key interaction involves a salt bridge between the inhibitor and Glu283 in helix VII.[6] While the overall binding pockets are similar, differences in charge distribution and steric hindrance due to residue substitutions are believed to be major determinants of HIV-1 co-receptor selectivity.[6]
CCR2 is closely related to CCR5 and is a key receptor in inflammatory conditions, binding chemokines like CCL2 (MCP-1).[9][10]
-
Inactive Conformation: Both CCR5 and CCR2 can be stabilized in an inactive conformation by antagonist binding. In the dual-antagonist-bound structure of CCR2, the intracellular ends of helices III and VI are in close proximity, a feature also observed in the Maraviroc-bound CCR5 structure, which prevents G-protein binding.[7]
-
Allosteric Sites: Both receptors possess allosteric binding sites. A novel, highly intracellular allosteric site has been identified in CCR2 that spatially overlaps with the G protein-binding site.[7] This highlights the diverse ways small molecules can modulate chemokine receptor function beyond direct competition with endogenous ligands. Maraviroc is also known to act as an allosteric inhibitor of CCR5.[6][11][12]
Data Presentation: Structural and Functional Comparison
The following table summarizes key quantitative and qualitative data for CCR5, CXCR4, and CCR2.
| Feature | CCR5 | CXCR4 | CCR2 |
| PDB ID (Example) | 4MBS (with Maraviroc)[13] | 3ODU (with IT1t)[1] | 7XA3 (with CCL2)[14] |
| Resolution (Example) | 2.71 Å[13] | 2.50 Å[1] | 2.90 Å[14] |
| Endogenous Ligands | CCL3, CCL4, CCL5, MCP-2[6][15] | CXCL12[16] | CCL2, CCL7, CCL13[9] |
| HIV Co-receptor | Yes (R5 strains)[2] | Yes (X4 strains)[1] | No |
| Helix VIII | Present[6] | Disordered/Absent[6] | Present (in inactive state) |
| ICL2 Structure | α-helical[6] | Unstructured[6] | Loop |
| Key Residues (Antagonist Binding) | Glu283 (Maraviroc)[6] | Asp171, Asp262, Glu288 (IT1t) | Glu291 (Antagonists)[17] |
Signaling Pathways
Upon chemokine binding, these receptors activate intracellular signaling cascades, primarily through heterotrimeric G proteins of the Gi subfamily.[2][18]
General Chemokine Receptor Signaling:
-
Ligand Binding: A chemokine binds to the extracellular domain of the receptor.
-
G Protein Activation: This induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the associated Gαi subunit.[3]
-
Subunit Dissociation: The Gαi and Gβγ subunits dissociate and activate downstream effectors.[18]
-
Effector Activation:
-
PLCβ Activation: The Gβγ subunits activate Phospholipase Cβ (PLCβ).[18][19]
-
Second Messengers: PLCβ cleaves PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[19]
-
Calcium Mobilization: IP3 triggers the release of Ca2+ from intracellular stores.[19]
-
PKC Activation: DAG activates Protein Kinase C (PKC).[19]
-
-
Downstream Cascades: These events lead to the activation of pathways like the MAP kinase (ERK, JNK, p38) and PI3K/Akt pathways, ultimately resulting in cellular responses such as chemotaxis, degranulation, and gene expression changes.[19][20][21][22]
Caption: Generalized Chemokine Receptor Signaling Pathway.
Experimental Protocols for Structural Modeling
The determination of chemokine receptor structures is a challenging endeavor due to their membrane-embedded and dynamic nature. A combination of experimental and computational techniques is employed.
This has been a primary method for obtaining high-resolution structures of CCR5 and CXCR4.
-
Protein Engineering: To overcome instability and facilitate crystallization, receptors are often modified. A common strategy involves inserting a soluble, structured protein, such as T4 lysozyme (B549824) (T4L) or rubredoxin, into one of the intracellular loops (typically ICL3).[6][16] This provides a larger, more rigid soluble domain that promotes the formation of well-ordered crystal lattices.
-
Expression and Purification: The engineered receptor is typically overexpressed in insect or mammalian cell lines, solubilized from the membrane using detergents, and purified via affinity chromatography.
-
Crystallization: The purified receptor, often in complex with a stabilizing ligand (antagonist), is subjected to vapor diffusion crystallization trials to obtain diffraction-quality crystals.
-
Data Collection and Structure Solution: X-ray diffraction data are collected at a synchrotron source, and the structure is solved using techniques like molecular replacement.[13]
Cryo-EM has emerged as a powerful alternative for determining the structures of GPCRs, especially in complex with their signaling partners like G proteins.
-
Sample Preparation: The purified receptor-G protein complex (e.g., CCL2-CCR2-Gi) is vitrified in a thin layer of ice.[14]
-
Data Acquisition: A transmission electron microscope is used to collect images of the frozen particles at different orientations.
-
Image Processing: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.[14]
When experimental structures are unavailable, computational models can be built based on the known structure of a related protein.
-
Template Selection: A high-resolution structure of a homologous GPCR (e.g., bovine rhodopsin or another chemokine receptor like CXCR4) is chosen as a template.[12][23][24]
-
Sequence Alignment: The amino acid sequence of the target receptor (e.g., CCR5) is aligned with the template sequence.
-
Model Building: A 3D model of the target is constructed by mapping its sequence onto the template structure. Loops and non-conserved regions are often modeled de novo.
-
Refinement and Validation: The resulting model is refined using energy minimization and molecular dynamics simulations to achieve a stable and realistic conformation. The model's quality is then assessed using various validation tools.[24]
Caption: Workflow for Chemokine Receptor Structure Determination.
References
- 1. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Structure of CC Chemokine Receptor 5 with a Potent Chemokine Antagonist Reveals Mechanisms of Chemokine Recognition and Molecular Mimicry by HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 - Wikipedia [en.wikipedia.org]
- 6. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. researchgate.net [researchgate.net]
- 11. Modeling the allosteric modulation of CCR5 function by Maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Computational study of the structural ensemble of CC chemokine receptor type 5 (CCR5) and its interactions with different ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDB-101: Learn: Structural Biology Highlights: CXCR4 [pdb101.rcsb.org]
- 17. pnas.org [pnas.org]
- 18. New insights in chemokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure modeling of the chemokine receptor CCR5: implications for ligand binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Validating CCR5 as a Biomarker for Inflammatory Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
C-C chemokine receptor 5 (CCR5) has emerged as a significant player in the pathogenesis of numerous inflammatory diseases. Its role in mediating the migration of immune cells to sites of inflammation has positioned it as a compelling biomarker and a potential therapeutic target. This guide provides an objective comparison of CCR5's performance as a biomarker against other established inflammatory markers, supported by experimental data and detailed methodologies.
CCR5 Expression in Inflammatory Diseases: A Quantitative Overview
The upregulation of CCR5 expression is a hallmark of several chronic inflammatory conditions. The following tables summarize quantitative data on CCR5 expression in various inflammatory diseases compared to healthy controls.
Table 1: CCR5 Expression in Inflammatory Bowel Disease (IBD)
| Disease State | Method | Sample Type | CCR5 Expression Metric | Finding | Reference |
| Active IBD | Immunohistochemistry | Intestinal Mucosa | Positive Rate, Strong Positive Rate, Immunohistochemical Score | Significantly higher than in remissive IBD and normal controls (p < 0.05).[1] | [1] |
| Active IBD | Immunohistochemistry | Intestinal Mucosa | Correlation with Lymphocyte Grade | Positive correlation (p = 0.042, r = 0.286).[1] | [1] |
Table 2: CCR5 Expression in Multiple Sclerosis (MS)
| Disease State/Type | Method | Sample Type | Cell Type | Finding | Reference |
| Progressive MS | Not Specified | Blood | T cells | Increased CCR5+ T cells compared to controls. | [2] |
| Relapsing-Remitting MS | Not Specified | Blood | T cells | Increased CXCR3+ T cells (Th1-associated) compared to controls. | [2] |
| Early Remyelinating Lesions | Not Specified | Brain Biopsy | Macrophages/Microglia | Predominant expression of CCR5. | [3] |
Table 3: CCR5 Expression in Rheumatoid Arthritis (RA)
| Sample Type | Cell Type | CCR5 Expression Metric | Finding | Reference |
| Synovial Fluid | CD4+ T cells | Percentage of CCR5+ cells | Significantly higher than in peripheral blood. | |
| Synovial Fluid | CD8+ T cells | Percentage of CCR5+ cells | Significantly higher than in peripheral blood. |
Table 4: CCR5 Expression in Psoriasis
| Patient Group | Cell Type | CCR5 Expression Metric | Finding | Reference |
| Psoriasis Patients | Regulatory T cells (Tregs) | Percentage of CCR5+ Tregs | 29.1% ± 3.0% | [4] |
| Healthy Controls | Regulatory T cells (Tregs) | Percentage of CCR5+ Tregs | 58.8% ± 3.2% (p<0.01 vs. psoriasis patients) | [4] |
Comparative Performance of CCR5 and Alternative Inflammatory Biomarkers
While CCR5 shows promise as a specific biomarker for immune cell infiltration in tissues, its systemic diagnostic performance compared to established markers like C-reactive protein (CRP), serum amyloid A (SAA), and interleukin-6 (IL-6) is still under investigation. Direct head-to-head comparative studies are limited; however, the following tables present available data on the performance of these biomarkers in various inflammatory contexts.
Table 5: Biomarker Performance in Inflammatory Bowel Disease
| Biomarker | Sensitivity | Specificity | Notes | Reference |
| CCR5 | Data not available | Data not available | Upregulation in active disease is well-documented, but diagnostic accuracy metrics are not established.[1] | [1] |
| Fecal Calprotectin | 85.8% (for diagnosis of IBD) | 91.7% (for diagnosis of IBD) | A widely used non-invasive marker for intestinal inflammation.[5] | [5] |
| C-Reactive Protein (CRP) | 51-53% (for endoscopic activity in UC) | 69-71% (for endoscopic activity in UC) | Lower sensitivity in UC compared to Crohn's disease.[6] | [6] |
Table 6: Biomarker Performance in Rheumatoid Arthritis
| Biomarker | Sensitivity | Specificity | Notes | Reference |
| CCR5 | Data not available | Data not available | High expression in synovial fluid suggests a role in pathogenesis, but serological diagnostic data is lacking. | |
| Rheumatoid Factor (RF) - IgM | 70-80% | - | A foundational diagnostic marker for RA. | [7] |
| Anti-Citrullinated Protein Antibodies (ACPA) | Higher than RF in early RA | More specific than RF | Included in the 2010 ACR/EULAR classification criteria for RA.[7] | [7] |
| C-Reactive Protein (CRP) | - | - | Correlates with disease activity, but can be normal in some patients with active synovitis.[8][9] | [8][9] |
| Serum Amyloid A (SAA) | - | - | Considered by some to be a more reliable marker of disease activity than CRP.[10] | [10] |
Table 7: Biomarker Performance in Atherosclerosis
| Biomarker | Association with Disease | Notes | Reference |
| CCR5 | Upregulated in atherosclerotic plaques.[11] | CCR5 antagonism reduces atherosclerosis in animal models.[12] | [11][12] |
| High-sensitivity C-Reactive Protein (hs-CRP) | Associated with increased risk of future cardiovascular events. | A non-specific marker of inflammation. | |
| Serum Amyloid A (SAA) | Associated with increased risk of future cardiovascular events. | May be a more powerful predictor of adverse events than hs-CRP in some contexts. | |
| Interleukin-6 (IL-6) | Associated with increased risk of future cardiovascular events. | May reflect upstream inflammatory activity. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biomarker data. Below are representative protocols for the detection of CCR5 expression.
Protocol 1: Flow Cytometry for CCR5 Detection on Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps for staining cell surface CCR5 on human PBMCs.
-
PBMC Isolation: Isolate PBMCs from whole blood collected in EDTA or heparin tubes using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Washing: Wash the isolated PBMCs three times with an isotonic phosphate (B84403) buffer containing 0.5% BSA by centrifuging at 350-500 x g for 5 minutes.
-
Cell Aliquoting: Aliquot up to 1 x 10^6 cells in 100 µL of staining buffer into FACS tubes.
-
Fc Receptor Blocking: Block Fc receptors by incubating the cells with blocking IgG (1 µg IgG/10^6 cells) for 15 minutes at room temperature.
-
Primary Antibody Staining: Add a fluorochrome-conjugated anti-CCR5 antibody at a predetermined optimal concentration. For multi-color analysis, add other cell surface marker antibodies (e.g., CD3, CD4, CD8).
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.[3]
-
Washing: Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibodies.[3]
-
Resuspension: Resuspend the final cell pellet in an appropriate volume (e.g., 200-500 µL) of staining buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
Protocol 2: Immunohistochemistry (IHC) for CCR5 Detection in Paraffin-Embedded Tissue
This protocol provides a general workflow for staining CCR5 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5-10 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (e.g., 100%, 95%, 70%) for 5-10 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating to 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CCR5 antibody to its optimal concentration in an antibody diluent.
-
Apply to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Apply a biotinylated or enzyme-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
If using a biotinylated secondary antibody, apply an avidin-biotin complex (ABC) reagent.
-
Apply a chromogen substrate (e.g., DAB) and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizing CCR5 in Inflammatory Pathways and Workflows
To better understand the role of CCR5 and the experimental approaches to its validation, the following diagrams are provided.
Caption: CCR5 signaling cascade in immune cells.
Caption: Workflow for CCR5 biomarker validation.
Conclusion
The available evidence strongly supports the role of CCR5 in the pathology of a range of inflammatory diseases, primarily by mediating the recruitment and activation of immune cells at sites of inflammation. Its elevated expression in affected tissues in conditions like IBD, MS, RA, and psoriasis makes it a highly relevant biomarker for disease activity at the tissue level.
However, its utility as a systemic diagnostic or prognostic biomarker in blood is less clear, and more research is needed to establish its sensitivity and specificity in comparison to established markers such as CRP, SAA, and fecal calprotectin. The development of standardized assays and the execution of large-scale clinical studies that directly compare CCR5 with other biomarkers will be crucial in fully validating its position in the clinical management of inflammatory diseases. The ongoing development of CCR5 antagonists for therapeutic purposes will likely accelerate research into its role as a companion diagnostic and monitoring biomarker.
References
- 1. CCR5 expression in inflammatory bowel disease and its correlation with inflammatory cells and β-arrestin2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 expression on macrophages/microglia is associated with early remyelination in multiple sclerosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the CC chemokine receptor 5 (CCR5) delta-32 polymorphism in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers in inflammatory bowel disease: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applying Biomarkers in Treat-to-target Approach for IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Serological Biomarkers in Rheumatoid Arthritis and Their Combination to Improve Diagnostic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Subset of Patients With Rheumatoid Arthritis for Whom Current Management Strategies are Inadequate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-Reactive Protein Level Chart for Rheumatoid Arthritis [healthline.com]
- 9. dovepress.com [dovepress.com]
- 10. Comparing Inflammatory Biomarkers in Cardiovascular Disease: Insights from the LURIC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging families of biomarkers for coronary artery disease: inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Functional Analysis of Wild-Type vs. Mutant CCR5 Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of the wild-type C-C chemokine receptor type 5 (CCR5) and its most clinically significant mutant variant, CCR5-delta32 (CCR5-Δ32). The comparison is supported by experimental data and detailed methodologies to assist in research and drug development efforts targeting this critical receptor.
Introduction to CCR5
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a central role in the immune system.[1][2] Expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells, CCR5 regulates their trafficking to sites of inflammation.[1][3] It binds to several inflammatory chemokines, primarily RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2][4] Beyond its immunological function, CCR5 is infamously exploited by the most common strains of Human Immunodeficiency Virus (HIV-1) as a crucial co-receptor, alongside the primary CD4 receptor, to gain entry into host cells.[3][4][5]
Functional Profile of Wild-Type (WT) CCR5
Ligand Binding and Signal Transduction
When a chemokine ligand such as CCL5 binds to the extracellular domain of wild-type CCR5, it induces a conformational change in the receptor.[2][6] This change activates associated intracellular heterotrimeric G proteins (primarily of the Gαi/o family).[1] The activation leads to a cascade of downstream signaling events, including:
-
Inhibition of adenylyl cyclase , leading to decreased cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC) , which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization : IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient spike in cytosolic calcium concentration.[6][7]
-
Activation of Protein Kinase C (PKC) and MAP kinase pathways (p38 MAPK, JNK), which regulate gene expression and cellular responses.[7]
These signaling events culminate in chemotaxis, the directed migration of the cell along a chemokine gradient toward an area of inflammation.[4][8]
Role as an HIV-1 Co-receptor
For macrophage-tropic (R5) strains of HIV-1, infection begins with the viral envelope glycoprotein (B1211001) gp120 binding to the CD4 receptor on a host T-cell or macrophage.[2][9] This initial binding induces a conformational change in gp120, exposing a binding site for CCR5. The subsequent interaction of gp120 with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and entry of the viral core into the cell.[2][7][9]
The CCR5-delta32 (Δ32) Mutation
The most well-characterized and functionally significant mutation in the CCR5 gene is a 32-base-pair deletion, known as CCR5-Δ32.[3][10] This deletion causes a frameshift in the gene's coding sequence, leading to the introduction of a premature stop codon.[10][11] The resulting protein is severely truncated and is not transported to the cell surface; instead, it is trapped within the endoplasmic reticulum.[12]
Consequently, individuals who are homozygous for the CCR5-Δ32 mutation (Δ32/Δ32) do not express any functional CCR5 receptors on their immune cells.[10] This absence of the surface receptor renders them highly resistant to infection by R5-tropic HIV-1 strains.[10][13]
Functional Comparison: Wild-Type vs. CCR5-Δ32
The functional differences are stark and have profound physiological consequences. Individuals heterozygous for the mutation (WT/Δ32) represent an intermediate phenotype.
| Feature | Wild-Type (WT/WT) | Heterozygous (WT/Δ32) | Homozygous (Δ32/Δ32) |
| CCR5 Surface Expression | Normal levels of functional CCR5 on cell surfaces.[3] | Reduced levels (>50% reduction) of functional CCR5 on cell surfaces.[10] The mutant protein can dimerize with the wild-type protein, impairing its transport.[10] | No functional CCR5 expressed on the cell surface.[10][12] |
| Chemokine Signaling | Robust signaling and chemotactic response to ligands (CCL3, CCL4, CCL5).[2] | Blunted or reduced chemotactic and signaling response compared to wild-type. | No signaling or chemotactic response to CCR5 ligands.[14] |
| HIV-1 (R5-Tropic) Co-receptor Activity | Fully functional as an HIV-1 co-receptor, permitting viral entry. | Co-receptor function is present but reduced, leading to relative resistance to infection and slower disease progression if infected.[10] | Non-functional as a co-receptor, providing strong resistance to infection.[10][13] |
| Clinical Phenotype (HIV) | Susceptible to HIV-1 infection and normal disease progression. | Slower progression to AIDS (by 2-3 years) and lower viral loads upon infection.[10] | Highly resistant to acquiring HIV-1 infection.[5][13] |
| Clinical Phenotype (Other Viruses) | Normal immune response. | May have altered susceptibility or response to other viruses. | Increased risk for symptomatic or severe infections from certain flaviviruses, like West Nile Virus, due to impaired immune cell trafficking.[15] |
Experimental Protocols for Functional Assessment
The functional characterization of CCR5 variants relies on a suite of established in vitro assays.
Ligand Binding Assay
-
Principle: To quantify the ability of CCR5 on the cell surface to bind its specific chemokine ligands. This is often done using radiolabeled or fluorescently labeled chemokines in competition assays to determine binding affinity (Kd) and receptor number (Bmax).
-
Methodology:
-
Cell Preparation: Use a cell line stably expressing the CCR5 variant of interest (e.g., CHO-K1 or HEK-293 cells).
-
Binding Reaction: Incubate the cells with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-CCL5).
-
Competition: In parallel, incubate cells with the radiolabeled ligand and increasing concentrations of an unlabeled competitor ligand.
-
Separation: Separate the cells from the unbound ligand by rapid filtration or centrifugation.
-
Quantification: Measure the radioactivity bound to the cells using a gamma counter.
-
Analysis: Plot the data to determine the concentration of the competitor that inhibits 50% of the specific binding (IC50), from which the binding affinity (Ki) can be calculated.[16]
-
Calcium Flux Assay
-
Principle: To measure the increase in intracellular calcium concentration following receptor activation by a ligand, which is a key downstream event in CCR5 signaling.[6]
-
Methodology:
-
Cell Preparation: Culture CCR5-expressing cells (e.g., U-87 or CHO cells) in a multi-well plate.[6][17]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[17][18] The dye's fluorescence intensity increases upon binding to calcium.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or flow cytometer.[6][18]
-
Stimulation: Add a CCR5 agonist (e.g., RANTES/CCL5) to the wells to stimulate the receptor.[6]
-
Signal Detection: Immediately record the change in fluorescence intensity over time. The peak fluorescence corresponds to the maximum calcium release.[6]
-
Analysis: Quantify the response by measuring the peak signal or the area under the curve. For antagonists, cells are pre-incubated with the compound before agonist addition to measure inhibition.[6]
-
Chemotaxis Assay
-
Principle: To assess the ability of cells expressing CCR5 to migrate along a chemical gradient toward a CCR5 ligand.[4][8]
-
Methodology:
-
Apparatus: Use a Boyden chamber or a similar migration plate which has an upper and a lower chamber separated by a porous membrane.[4][8]
-
Cell Seeding: Place CCR5-expressing cells (e.g., primary lymphocytes or a cell line) in the upper chamber.[8]
-
Gradient Creation: Place a solution containing a chemoattractant (e.g., MIP-1α/CCL3) in the lower chamber.[4][8]
-
Incubation: Incubate the plate for several hours to allow cells to migrate through the pores in the membrane toward the chemoattractant.
-
Quantification: Count the number of cells that have migrated to the lower chamber, either by microscopy or using a fluorescence/luminescence-based cell viability assay.[17]
-
Analysis: The chemotactic index is calculated as the ratio of cells that migrated toward the chemoattractant versus a negative control.[19]
-
HIV-1 Entry Assay
-
Principle: To measure the ability of an R5-tropic HIV-1 strain (or a pseudovirus) to enter and infect target cells expressing CD4 and the CCR5 variant.
-
Methodology:
-
Target Cells: Use target cells that express CD4 and the CCR5 variant and contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter (e.g., TZM-bl cells).[20]
-
Virus Preparation: Prepare a stock of R5-tropic HIV-1 or pseudovirus.
-
Infection: Incubate the target cells with the virus. If testing an inhibitor, pre-incubate the cells or virus with the compound.[20]
-
Incubation: Culture the cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the reporter gene.
-
Lysis and Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).[20]
-
Analysis: The level of reporter activity is directly proportional to the amount of viral entry. Calculate the 50% inhibitory concentration (IC50) for antiviral compounds.[20]
-
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Innate resistance to HIV - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. CCR5 structural plasticity shapes HIV-1 phenotypic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR5-Δ32 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. biomedgrid.com [biomedgrid.com]
- 13. pnas.org [pnas.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Beyond HIV infection: Neglected and varied impacts of CCR5 and CCR5Δ32 on viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple Active States and Oligomerization of CCR5 Revealed by Functional Properties of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bu.edu [bu.edu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Confirming the role of CCR5 in T-cell trafficking
An In-depth Comparison of its Role and Experimental Validation
C-C chemokine receptor type 5 (CCR5) plays a pivotal role in directing the migration of T-cells to sites of inflammation and infection. This guide provides a comprehensive overview of the experimental evidence confirming the role of CCR5 in T-cell trafficking, compares it with alternative pathways, and presents detailed methodologies for key experiments in this field of research.
The Central Role of CCR5 in T-Cell Migration
CCR5, a member of the G protein-coupled receptor family, is primarily expressed on activated and memory T-cells, particularly T-helper 1 (Th1) cells.[1][2] Its primary ligands are the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[3][4] The interaction between CCR5 and its ligands initiates a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement, a process known as chemotaxis.[4] This targeted migration is crucial for the immune system's ability to mount an effective response against pathogens and cancerous cells at specific locations within the body.[1][5]
Beyond its role in chemotaxis, CCR5 also functions as a costimulatory molecule, enhancing T-cell activation and proliferation.[1][3] This dual functionality underscores its importance in orchestrating a robust immune response.
Experimental Confirmation of CCR5's Function
The critical role of CCR5 in T-cell trafficking has been extensively validated through a variety of in vitro and in vivo experiments. A cornerstone of this research involves the use of CCR5 antagonists, such as Maraviroc (B1676071), which competitively bind to the receptor and block the signaling initiated by its natural ligands.
Quantitative Analysis of CCR5-Mediated T-Cell Migration
Transwell migration assays are a standard in vitro method to quantify the chemotactic response of T-cells. These experiments consistently demonstrate that CCR5 signaling is a potent driver of T-cell migration. The use of CCR5 inhibitors allows for a dose-dependent analysis of this effect.
| Experiment | Cell Type | Chemoattractant | Inhibitor | Concentration | Inhibition of Migration (%) | Reference |
| In vitro Transwell Migration | Human Peripheral Blood Mononuclear Cells (PBMCs) | RANTES (CCL5) | Maraviroc | 0.1 µM | Significant | [6][7] |
| In vitro Transwell Migration | Human Peripheral Blood Mononuclear Cells (PBMCs) | RANTES (CCL5) | Maraviroc | 1 µM | Significant | [6][7] |
| In vitro Transwell Migration | Human Peripheral Blood Mononuclear Cells (PBMCs) | RANTES (CCL5) | Maraviroc | 10 µM | Significant | [6][7] |
| In vitro Transwell Migration | Human Peripheral Blood Mononuclear Cells (PBMCs) | RANTES (CCL5) | Maraviroc | 100 µM | Clear inhibition | [6][7] |
These data clearly illustrate that blocking CCR5 significantly impedes the ability of T-cells to migrate towards a chemoattractant gradient in a concentration-dependent manner.
The CCR5 Signaling Pathway
The binding of a chemokine ligand to CCR5 triggers a conformational change in the receptor, activating associated intracellular G proteins. This initiates a downstream signaling cascade involving multiple key molecules that ultimately orchestrate the cellular machinery required for migration.
Caption: CCR5 signaling cascade leading to T-cell migration.
Experimental Workflow: Transwell Migration Assay
The transwell migration assay is a fundamental technique used to study chemotaxis in vitro. The following diagram illustrates the typical workflow.
Caption: Workflow of a standard transwell migration assay.
Comparison with Alternative T-Cell Trafficking Pathways
While CCR5 is a major player, it is not the sole director of T-cell trafficking. Other chemokine receptors and adhesion molecules also play crucial, often context-dependent, roles in guiding T-cells to various tissues.
| Receptor | Primary Ligands | Primary T-Cell Subset | Key Function in Trafficking | Reference |
| CCR5 | CCL3, CCL4, CCL5 | Th1, Memory T-cells | Migration to inflamed tissues | [1][3][4] |
| CXCR3 | CXCL9, CXCL10, CXCL11 | Th1 cells | Homing to sites of inflammation, particularly in Th1-mediated responses | [2][8] |
| CXCR4 | CXCL12 | Naive and Central Memory T-cells | Homing to and retention in secondary lymphoid organs and bone marrow | [3] |
| CCR7 | CCL19, CCL21 | Naive and Central Memory T-cells | Homing to secondary lymphoid organs (lymph nodes) | [9][10] |
| CCR4 | CCL17, CCL22 | Th2, Regulatory T-cells | Skin homing | [11][12] |
| CCR6 | CCL20 | Th17 cells | Migration to mucosal tissues | [10][11] |
| CCR10 | CCL27, CCL28 | Skin-homing T-cells | Skin homing | [11] |
This table highlights the specialized roles of different chemokine receptors in directing distinct T-cell subsets to specific anatomical locations, demonstrating the complexity and redundancy of the T-cell trafficking system.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in confirming the role of specific molecules in biological processes. Below are detailed protocols for key experiments used to study CCR5-mediated T-cell trafficking.
In Vitro: Transwell Migration Assay
Objective: To quantify the chemotactic response of T-cells to a specific chemokine in vitro.
Materials:
-
Purified T-cells
-
Chemoattractant (e.g., recombinant human CCL5)
-
CCR5 antagonist (e.g., Maraviroc)
-
Transwell inserts (with appropriate pore size, typically 3-5 µm for lymphocytes)
-
24-well tissue culture plates
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Flow cytometer or hemocytometer for cell counting
Procedure:
-
Cell Preparation: Isolate T-cells from peripheral blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Resuspend cells in pre-warmed migration medium.
-
Inhibitor Treatment (if applicable): Pre-incubate a fraction of the T-cells with the CCR5 antagonist at various concentrations for 30-60 minutes at 37°C.
-
Assay Setup: Add migration medium containing the chemoattractant to the lower wells of the 24-well plate. For control wells, add medium without the chemoattractant.
-
Cell Seeding: Place the transwell inserts into the wells. Add the T-cell suspension (both treated and untreated) to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Cell Collection and Quantification: Carefully remove the transwell inserts. Collect the cells that have migrated to the lower chamber. Count the migrated cells using a flow cytometer (for accurate quantification of fluorescently labeled cells) or a hemocytometer.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium. For inhibitor studies, calculate the percentage of inhibition compared to the untreated control.
In Vivo: Intravital Two-Photon Microscopy
Objective: To visualize and quantify T-cell migration and trafficking within the living tissue of a mouse model.[13]
Materials:
-
Anesthetized mouse
-
Fluorescently labeled T-cells (e.g., expressing GFP or labeled with a fluorescent dye like CFSE)
-
Two-photon microscope equipped with a heated stage and anesthesia delivery system
-
Surgical tools for exposing the tissue of interest (e.g., lymph node, skin)
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature on the heated stage.
-
Surgical Exposure: Surgically expose the lymph node or other tissue of interest, keeping it hydrated with saline.
-
Cell Injection: Adoptively transfer the fluorescently labeled T-cells into the mouse via intravenous injection.
-
Imaging: Position the mouse under the two-photon microscope and acquire time-lapse images of the labeled T-cells moving within the tissue.
-
Data Analysis: Use image analysis software to track the movement of individual T-cells over time. Calculate parameters such as cell velocity, displacement, and turning angles to characterize their migratory behavior. This technique allows for the direct observation of how genetic modifications (e.g., CCR5 knockout) or pharmacological interventions affect T-cell trafficking in a physiological context.[13]
Conclusion
The body of experimental evidence strongly confirms the integral role of CCR5 in guiding T-cell trafficking, particularly to sites of inflammation. While other chemokine receptors contribute to the intricate system of immune cell migration, CCR5 stands out as a key mediator for activated and memory T-cells. The methodologies outlined in this guide provide a framework for researchers to further investigate the nuances of this process, paving the way for the development of novel therapeutic strategies targeting T-cell migration in various diseases.
References
- 1. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemokine receptors CXCR3 and CCR5 mark subsets of T cells associated with certain inflammatory reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 in cancer immunotherapy: More than an “attractive” receptor for T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR3 AND CCR5 ARE BOTH REQUIRED FOR T CELL MEDIATED PROTECTION AGAINST C. TRACHOMATIS INFECTION IN THE MURINE GENITAL MUCOSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | T Cell Trafficking through Lymphatic Vessels [frontiersin.org]
- 10. Consider the Chemokines: a Review of the Interplay Between Chemokines and T Cell Subset Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemokine Receptor Requirements for Epidermal T-Cell Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. pnas.org [pnas.org]
Validation of Allogeneic Transplantation of CCR5-delta 32 Homozygous Stem Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of allogeneic hematopoietic stem cell transplantation (allo-HSCT) using CCR5-delta 32 (CCR5Δ32) homozygous donors against other emerging HIV cure strategies. The information is supported by experimental data from key clinical cases and studies.
The transplantation of hematopoietic stem cells from donors with a homozygous deletion in the CCR5 gene (CCR5Δ32/Δ32) has led to the only documented cases of HIV-1 cure. This genetic mutation renders CD4+ T cells, the primary target of HIV, resistant to viral entry by R5-tropic strains of the virus. This guide summarizes the clinical outcomes of this groundbreaking approach and compares it with other promising investigational therapies, including Chimeric Antigen Receptor (CAR) T-cell therapy and broadly neutralizing antibodies (bNAbs).
Comparative Analysis of Clinical Outcomes
The following tables summarize the quantitative data from notable patients who have undergone CCR5Δ32 homozygous allo-HSCT and achieved long-term HIV remission.
Table 1: Patient Characteristics and Conditioning Regimens
| Patient | Primary Diagnosis | Stem Cell Source | Conditioning Regimen | Graft-versus-Host Disease (GvHD) Prophylaxis |
| Berlin Patient | Acute Myeloid Leukemia (AML) | Bone Marrow | Myeloablative: Total Body Irradiation (TBI), Cyclophosphamide | Cyclosporine A, Mycophenolate Mofetil |
| London Patient | Hodgkin's Lymphoma | Bone Marrow | Reduced-Intensity: Lomustine, Cytarabine, Cyclophosphamide, Etoposide (LACE) | Cyclosporine A, Methotrexate |
| Düsseldorf Patient | Acute Myeloid Leukemia (AML) | Bone Marrow | Myeloablative: Busulfan, Cyclophosphamide | Cyclosporine A, Mycophenolate Mofetil |
| New York Patient | Acute Myeloid Leukemia (AML) | Cord Blood and Haploidentical Stem Cells | Myeloablative: Fludarabine, Melphalan, Thiotepa, Rabbit ATG | Post-transplant Cyclophosphamide, Sirolimus, Mycophenolate Mofetil |
| City of Hope Patient | Acute Myeloid Leukemia (AML) | Bone Marrow | Reduced-Intensity: Fludarabine, Melphalan | Tacrolimus, Sirolimus |
Table 2: Post-Transplantation Virological and Immunological Outcomes
| Patient | Time to ART Interruption (Months Post-Transplant) | Duration of Undetectable HIV-1 RNA off ART | Last Reported CD4+ T-cell Count (cells/µL) | Donor Chimerism in T-cells |
| Berlin Patient | 0 (stopped at time of first transplant) | >10 years | ~700 | 100% |
| London Patient | 16 | >30 months[1] | 430[1] | 99%[1] |
| Düsseldorf Patient | 69 | >4 years[2] | ~800 | 100% |
| New York Patient | 37 | >18 months[2] | Not consistently reported | >99% (cord blood derived) |
| City of Hope Patient | 36 | >18 months | 750 | 100% |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are outlines of key experimental protocols employed in the validation of this therapeutic strategy.
Conditioning Regimens
The conditioning regimen prepares the recipient's body for the transplant by suppressing the immune system and eliminating malignant cells. Two main types have been used:
-
Myeloablative Conditioning: This involves high-dose chemotherapy and/or total body irradiation to completely ablate the recipient's bone marrow. An example regimen includes Busulfan and Cyclophosphamide.[3]
-
Reduced-Intensity Conditioning (RIC): This uses lower doses of chemotherapy and is associated with lower toxicity. An example RIC regimen is the LACE protocol, consisting of Lomustine, Cytarabine, Cyclophosphamide, and Etoposide.[4] Another RIC regimen combines Fludarabine and Melphalan.[5]
Monitoring of Viral Load and HIV DNA
Post-transplantation, rigorous monitoring is essential to detect any residual virus.
-
Plasma HIV-1 RNA Quantification: Ultrasensitive assays with a limit of detection of <1 copy/mL are used to monitor plasma viral load.[1]
-
HIV-1 DNA Quantification in Peripheral Blood Mononuclear Cells (PBMCs): Droplet digital PCR (ddPCR) is a highly sensitive method for quantifying total and integrated HIV-1 DNA in patient cells.[6][7] This technique partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for absolute quantification of target DNA molecules.[5][6]
Immune Reconstitution Monitoring
The recovery of the immune system is tracked to assess the patient's ability to fight infections and to monitor for GvHD.
-
Flow Cytometry: Multi-color flow cytometry is used to enumerate various immune cell subsets in peripheral blood, including CD4+ and CD8+ T-cells, B-cells, and NK cells.[3][8] Staining panels often include markers for naive (CD45RA), memory (CD45RO), and activation (HLA-DR, CD38) status.[9]
Chimerism Analysis
Chimerism analysis determines the proportion of donor versus recipient hematopoietic cells, confirming engraftment success.
-
Short Tandem Repeat (STR) PCR: This is a widely used method that amplifies specific polymorphic regions of DNA to distinguish between donor and recipient cells.[10][11]
-
Quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR): These methods offer higher sensitivity than STR-PCR for detecting low levels of recipient cells.[10][12]
Visualizing the Science: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes in CCR5Δ32-mediated HIV resistance and transplantation.
Caption: Mechanism of HIV-1 entry and the effect of the CCR5Δ32 mutation.
Caption: Workflow of allogeneic CCR5Δ32 homozygous stem cell transplantation.
Caption: Logical flow of patient monitoring post-transplantation.
Comparison with Alternative HIV Cure Strategies
While allo-HSCT with CCR5Δ32 homozygous donors has shown curative potential, its application is limited by the need for a matched donor and the risks associated with the procedure. The following table compares this approach with two other leading strategies in development.
Table 3: Comparison of HIV Cure Strategies
| Feature | Allogeneic CCR5Δ32 HSCT | CAR T-cell Therapy | Broadly Neutralizing Antibodies (bNAbs) |
| Mechanism of Action | Replacement of the immune system with HIV-resistant cells. | Genetically engineered T-cells that target and kill HIV-infected cells. | Passive immunization with antibodies that neutralize a wide range of HIV strains.[13] |
| Current Status | Clinically validated in a small number of patients leading to cure. | Early-phase clinical trials showing safety and some efficacy.[14][15] | Clinical trials have shown safety and transient viral suppression.[15][16] |
| Efficacy | Potential for sterilizing cure (elimination of all replication-competent virus). | Can reduce the viral reservoir, but sustained control off-ART is yet to be demonstrated.[14] | Can suppress viremia and delay viral rebound, but viral escape is a challenge.[13][15][16] |
| Safety Concerns | GvHD, opportunistic infections, conditioning regimen toxicity, mortality. | Cytokine release syndrome, neurotoxicity, off-target effects. | Infusion reactions, development of anti-drug antibodies. |
| Scalability | Very limited due to the rarity of CCR5Δ32 homozygous donors and HLA matching requirements. | Potentially scalable as it uses the patient's own cells, but manufacturing is complex and costly. | Potentially highly scalable, but production costs are a consideration. |
| Durability | Potentially lifelong cure. | Long-term persistence and efficacy are still under investigation. | Requires repeated infusions for sustained effect. |
Concluding Remarks
The allogeneic transplantation of CCR5Δ32 homozygous stem cells stands as a landmark achievement in the quest for an HIV cure, providing a proof-of-concept that eliminating the viral reservoir is possible. However, the significant risks and logistical challenges associated with this procedure restrict its use to individuals with life-threatening hematological malignancies who require a transplant.
Alternative strategies such as CAR T-cell therapy and the administration of broadly neutralizing antibodies offer the potential for a more scalable and less toxic approach to achieving a functional cure. CAR T-cell therapies are rapidly evolving, with ongoing research focused on improving their persistence and efficacy.[14][15] bNAbs have demonstrated the ability to control viremia, and combination therapies are being explored to overcome viral escape.[15][16]
For researchers and drug development professionals, the validation of the CCR5Δ32 transplant model provides a critical benchmark against which these newer, more accessible therapies can be measured. Future research will likely focus on combining elements of these different strategies to develop a safe, effective, and widely applicable cure for HIV.
References
- 1. stemcell.com [stemcell.com]
- 2. impaactnetwork.org [impaactnetwork.org]
- 3. Pre-transplant CD4 count influences immune reconstitution and risk of infectious complications in HIV+ kidney allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Quantification of HIV DNA using droplet digital PCR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic utility of droplet digital PCR for HIV reservoir quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. sensusimpact.com [sensusimpact.com]
- 15. Clinical trials of broadly neutralizing monoclonal antibodies in people living with HIV – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and anti-viral activity of combination HIV-1 broadly neutralizing antibodies in viremic individuals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for C-C Chemokine Receptor Type 5 (CCR5)
This document provides essential safety and logistical information for the proper handling and disposal of C-C chemokine receptor type 5 (CCR5) protein, a G protein-coupled receptor involved in immune system regulation and a co-receptor for HIV entry.[1][2] These procedures are intended for researchers, scientists, and drug development professionals working with recombinant CCR5 in a laboratory setting.
Immediate Safety and Handling Precautions
Recombinant CCR5 protein is a bioactive material that requires careful handling to ensure personnel safety and prevent environmental contamination. While not classified as a hazardous substance in standard safety data sheets for recombinant forms, its biological activity necessitates adherence to Biosafety Level 1 (BSL-1) or higher, depending on the experimental context (e.g., use with viral vectors).[3][4]
Personal Protective Equipment (PPE):
-
Standard laboratory coat.
-
Safety glasses or goggles.
-
Disposable nitrile gloves.
Handling Guidelines:
-
Avoid aerosolization of CCR5 solutions.
-
Prevent contact with skin and eyes.
-
Work in a clean, designated area.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
In case of accidental exposure, follow the first aid measures outlined in the table below.
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical attention. |
CCR5 Waste Decontamination and Disposal Plan
All materials and solutions containing CCR5 must be decontaminated prior to disposal. The appropriate method depends on the nature of the waste (liquid or solid) and any co-contaminants (e.g., hazardous chemicals, other biological agents).
2.1. Liquid Waste Disposal
Liquid waste containing CCR5, such as cell culture media, buffer solutions, and chromatography effluents, must be chemically inactivated.
Decontamination Protocol:
-
Collect all liquid CCR5 waste in a designated, leak-proof container.
-
Add a chemical disinfectant to the waste. A common and effective method is to add household bleach to a final concentration of 10%.[5]
-
Allow a contact time of at least 30 minutes to ensure complete inactivation.[6]
-
After decontamination, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4][5]
2.2. Solid Waste Disposal
Solid waste includes contaminated lab consumables such as pipette tips, tubes, flasks, gloves, and paper towels.
Decontamination Protocol:
-
Collect all solid waste in a designated biohazard bag.[5]
-
Autoclaving: The preferred method for sterilizing solid waste is by autoclaving.[7][8] Place the biohazard bag in a secondary, autoclavable container.
-
Incineration: If an autoclave is not available, the waste should be collected by a certified hazardous waste disposal service for incineration.[5]
-
After autoclaving, the sterilized waste can typically be disposed of in the regular trash, as per institutional guidelines.[4]
The following table summarizes the disposal methods for different types of CCR5 waste.
| Waste Type | Decontamination Method | Final Disposal Route |
| Liquid Waste (Buffers, Media) | Chemical inactivation (e.g., 10% bleach for 30 min) | Drain disposal with ample water (check local regulations) |
| Solid Waste (Pipette tips, tubes, gloves) | Autoclaving | Regular trash (post-autoclaving) or biohazardous waste pickup |
| Sharps (Needles, scalpels) | Place in a designated sharps container | Biohazardous waste pickup for incineration |
| Contaminated Lab Equipment | Surface decontamination with 10% bleach or 70% ethanol | Regular lab cleaning or hazardous waste pickup if necessary |
Experimental Protocols
3.1. Inactivation of Cthis compound for Disposal
This protocol details the chemical inactivation of a Cthis compound solution using sodium hypochlorite (B82951) (bleach).
Materials:
-
Cthis compound solution (e.g., in PBS)
-
Household bleach (typically 5.25-8.25% sodium hypochlorite)
-
Designated chemical waste container
-
pH indicator strips
Procedure:
-
Carefully measure the volume of the CCR5 waste solution.
-
In a well-ventilated area or chemical fume hood, add bleach to the waste solution to achieve a final concentration of 10% (v/v). For example, add 100 mL of bleach to 900 mL of CCR5 waste.
-
Gently mix the solution to ensure thorough contact between the disinfectant and the protein. Avoid creating aerosols.
-
Allow the mixture to stand for a minimum of 30 minutes at room temperature.
-
Check the pH of the solution. If necessary, neutralize it according to your institution's guidelines before drain disposal.
-
Dispose of the inactivated solution down the drain with a large volume of running water.
Signaling Pathways and Experimental Workflows
4.1. CCR5 Signaling Pathway
CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3, CCL4, CCL5), initiates a signaling cascade.[2] This pathway involves the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization and activation of MAPK pathways.[9]
Caption: Canonical CCR5 signaling pathway upon chemokine binding.
4.2. Experimental Workflow: Calcium Flux Assay
A common experiment involving CCR5 is to measure the intracellular calcium flux upon ligand stimulation, which is a hallmark of GPCR activation.[9][10]
Caption: Workflow for a CCR5-mediated calcium flux assay.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. med.nyu.edu [med.nyu.edu]
- 7. shoplaboratory.com [shoplaboratory.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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